molecular formula C9H16INO4 B1353052 Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 889670-02-4

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Cat. No.: B1353052
CAS No.: 889670-02-4
M. Wt: 329.13 g/mol
InChI Key: UGZBFCCHLUWCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a useful research compound. Its molecular formula is C9H16INO4 and its molecular weight is 329.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407813
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889670-02-4
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in the synthesis of non-natural α-amino acids and a valuable reagent in medicinal chemistry and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, which is particularly useful in peptide bond formation as it can be easily removed under acidic conditions.[1] The iodine atom at the 3-position makes the compound reactive in nucleophilic substitution reactions, enabling the introduction of various functional groups.[1]

This document details a reliable two-step synthetic route starting from the commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester. The process involves the tosylation of the primary alcohol followed by a Finkelstein reaction to introduce the iodide.

Reaction Scheme

The overall synthetic pathway is illustrated below. The first step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester into a good leaving group, a tosylate. In the second step, the tosylate is displaced by iodide to yield the final product.

G cluster_0 cluster_1 cluster_2 cluster_3 Boc-L-serine methyl ester Boc-L-serine methyl ester Boc-Ser(Tos)-OMe N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester Boc-L-serine methyl ester->Boc-Ser(Tos)-OMe Step 1: Tosylation Tosyl_chloride p-Toluenesulfonyl chloride Et3N_DMAP Et3N, 4-DMAP, Me3NHCl CH2Cl2, 0 °C Final_Product This compound Boc-Ser(Tos)-OMe->Final_Product Step 2: Iodination NaI Sodium Iodide Acetone Acetone, rt

Caption: Two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, including yields and physical properties of the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Optical Rotation [α]DReference
N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl esterC₁₅H₂₁NO₇S371.4064-6974-76+3.0° (c 2.0, MeOH)[3]
This compoundC₉H₁₆INO₄329.1380-8245-47-3.7° (c 3.0, MeOH)[3]

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This procedure details the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester.

Materials:

  • N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol)

  • Dichloromethane (CH₂Cl₂) (250 mL)

  • 4-Dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol)

  • Trimethylamine hydrochloride (Me₃NHCl) (1.1 g, 12 mmol)

  • p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (22.7 g, 119 mmol)

  • Triethylamine (Et₃N) (17 mL, 119 mmol)

  • 2M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.

  • The solution is cooled to 0°C in an ice bath.

  • 4-DMAP, Me₃NHCl, and p-toluenesulfonyl chloride are added to the cooled solution.

  • A solution of triethylamine in 50 mL of dichloromethane is added dropwise over 40 minutes at 0°C.

  • The resulting slurry is stirred at 0°C for 2 hours.

  • The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

  • The aqueous layer is extracted with 100 mL of dichloromethane.

  • The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

  • The crude product is recrystallized from hot (40°C) petroleum ether (bp 35-45°C) to yield the pure product as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (this compound)

This procedure describes the conversion of the tosylated intermediate to the final iodo-compound via a Finkelstein reaction.

Materials:

  • N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol)

  • Acetone (160 mL)

  • Sodium iodide (NaI) (13.4 g, 89.0 mmol)

  • Petroleum ether (bp 35-45°C)

Procedure:

  • A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and acetone.

  • Sodium iodide is added in one portion while stirring at room temperature.

  • The reaction mixture is stirred for 30 minutes at 0°C.

  • The crude product is dissolved in hot (40°C) petroleum ether.

  • The solution is cooled to room temperature and then to 0°C. Once a precipitate appears, the mixture is cooled at -20°C for 1 hour.

  • The white to pale yellow crystals are collected by suction filtration and washed with cold petroleum ether to yield the final product.

Note on Stability: The iodoalanine derivative can be unstable, and it is recommended to cool the solution in an ice-water bath during concentration.[3] For long-term storage, temperatures of -20°C to -80°C are recommended, with protection from light.[4][5]

Workflow Diagram

The experimental workflow for the synthesis is outlined in the diagram below.

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Iodination A1 Dissolve Boc-L-serine methyl ester in CH2Cl2 A2 Cool to 0 °C A1->A2 A3 Add 4-DMAP, Me3NHCl, and TsCl A2->A3 A4 Add Et3N solution dropwise A3->A4 A5 Stir at 0 °C for 2h A4->A5 A6 Quench with HCl/ice/water A5->A6 A7 Extract with CH2Cl2 A6->A7 A8 Wash with brine A7->A8 A9 Dry and concentrate A8->A9 A10 Recrystallize from petroleum ether A9->A10 A11 Obtain Boc-Ser(Tos)-OMe A10->A11 B1 Dissolve Boc-Ser(Tos)-OMe in acetone B2 Add NaI B1->B2 B3 Stir at 0 °C for 30 min B2->B3 B4 Dissolve in hot petroleum ether B3->B4 B5 Cool to induce crystallization B4->B5 B6 Collect product by filtration B5->B6 B7 Obtain final product B6->B7

Caption: Experimental workflow for the synthesis.

References

Boc-3-iodo-Ala-OMe CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-3-iodo-Ala-OMe: Properties, Synthesis, and Applications

Introduction

N-Boc-3-iodo-alanine methyl ester, commonly referred to as Boc-3-iodo-Ala-OMe, is a pivotal synthetic building block in medicinal chemistry and drug development. As a derivative of the amino acid alanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. The presence of an iodine atom at the β-position makes it a versatile substrate for carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of non-natural amino acids. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.

Chemical Identification and Physical Properties

Boc-3-iodo-Ala-OMe exists as L- and D-isomers, as well as a racemic mixture. It is crucial to use the correct stereoisomer for specific biological applications.

Table 1: Chemical Identifiers for Boc-3-iodo-Ala-OMe Isomers

IsomerL-form (Boc-3-iodo-L-Ala-OMe)D-form (Boc-3-iodo-D-Ala-OMe)DL-form (Racemic)
CAS Number 93267-04-0[1][2][3][4][5]170848-34-7[4][6][7][8][9][10][11]889670-02-4[3][12][13][14][15][16]
Synonyms N-Boc-3-iodo-L-alanine methyl ester, Boc-Ala(3-I)-OMe[1][3]N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester, Boc-β-iodo-D-Ala-OMe[6][8]N-Boc-3-iodo-DL-alanine methyl ester[3][13]

Table 2: Physical and Chemical Properties of Boc-3-iodo-Ala-OMe

PropertyL-formD-formGeneral
Molecular Formula C₉H₁₆INO₄[1][2]C₉H₁₆INO₄[8]C₉H₁₆INO₄[12]
Molecular Weight 329.1 g/mol [1]329.13 g/mol [6][7][9][10]329.13 g/mol [12]
Appearance White to yellow powder/crystal[2][3]White to light yellow solid[7][8][9]-
Melting Point 49-53 °C[2][3]55-61 °C[4][8][9][10]-
Optical Rotation [α]²⁰/D: -3.0° to -5.0° (c=2 in Methanol)[2][3][α]²⁰/D: -43 ± 2° (c=1 in CHCl₃)[8]-
Solubility --Soluble in water and 1% acetic acid[17]
Storage Refrigerated (0-10°C)[3]2-8°C[4][6][7][9][10]Store in freezer, under -20°C[16]

Experimental Protocols

Synthesis of Boc-3-iodo-Ala-OMe

A common method for synthesizing Boc-3-iodo-Ala-OMe is from the readily available N-Boc-L-serine methyl ester. The hydroxyl group of serine is converted into a better leaving group, which is then displaced by iodide.

Method 1: From N-Boc-L-serine methyl ester via a tosylate intermediate [18]

  • Tosylation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP) in dichloromethane (CH₂Cl₂) at 0°C. This converts the hydroxyl group into a tosylate.

  • Iodide Displacement: The resulting N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is dissolved in acetone. Sodium iodide (NaI) is added, and the mixture is stirred at room temperature. The tosylate group undergoes Sₙ2 displacement by the iodide ion to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

  • Purification: The product is purified by crystallization from petroleum ether to yield white to pale yellow crystals.

G cluster_0 Synthesis of Boc-3-iodo-Ala-OMe A N-Boc-L-serine methyl ester B N-Boc-O-tosyl-L-serine methyl ester A->B  TsCl, Et3N, DMAP in CH2Cl2 C Boc-3-iodo-L-Ala-OMe B->C  NaI in Acetone

Synthesis of Boc-3-iodo-Ala-OMe from N-Boc-L-serine methyl ester.
Application in Negishi Cross-Coupling Reactions

Boc-3-iodo-Ala-OMe is a key precursor for synthesizing complex, non-natural amino acids via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[4][19] This reaction is instrumental in creating derivatives like 2',6'-dimethyl-L-tyrosine, a component of potent synthetic opioid ligands.[4][11]

General Protocol for Microwave-Assisted Negishi Coupling: [4][5]

  • Organozinc Reagent Formation: The iodoalanine derivative is first converted into an organozinc reagent. This is typically achieved by reacting Boc-3-iodo-Ala-OMe with zinc dust.

  • Coupling Reaction: The freshly prepared organozinc reagent is then coupled with an aryl halide (e.g., 4-iodo-m-xylene to form the dimethyl-tyrosine backbone) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos).

  • Microwave Irradiation: The reaction is often carried out in a microwave reactor to significantly reduce reaction times and improve yields.

  • Workup and Purification: After the reaction is complete, the mixture is worked up and the desired product is purified using column chromatography.

G cluster_1 Negishi Coupling Workflow A Boc-3-iodo-Ala-OMe B Organozinc Reagent A->B  Zinc D Unnatural Amino Acid (e.g., Boc-Dmt-OMe) B->D  Pd Catalyst, Ligand, Microwave C Aryl Halide (Ar-X) C->D

Workflow for synthesizing unnatural amino acids via Negishi coupling.
Boc Group Deprotection

The Boc protecting group is acid-labile and can be readily removed to liberate the free amine for subsequent peptide coupling or other modifications.

Standard Boc Deprotection Protocol: [20]

  • Reaction Setup: The Boc-protected amino acid ester is dissolved in a suitable solvent such as dioxane, ethyl acetate, or dichloromethane.

  • Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of hydrogen chloride (HCl) in dioxane, is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until all the starting material is consumed (usually 1-2 hours).

  • Isolation: The solvent and excess acid are removed under reduced pressure. The resulting amine salt is often precipitated by adding a non-polar solvent like cold diethyl ether, then collected by filtration and dried.

Applications in Drug Development

Boc-3-iodo-Ala-OMe is a valuable intermediate in the synthesis of pharmacologically active molecules. Its ability to participate in cross-coupling reactions allows for the introduction of diverse side chains, leading to novel amino acid structures that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[8][13]

Synthesis of Opioid Ligands

One of the most significant applications is in the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt). Opioid peptides containing Dmt at the N-terminus often exhibit enhanced potency and selectivity for opioid receptors (mu, delta, and kappa).[5][11] These receptors are G-protein-coupled receptors (GPCRs) that mediate the analgesic and other effects of opioids.

Opioid Receptor Signaling Pathway

The activation of opioid receptors by an agonist initiates a cascade of intracellular events. This signaling is central to the therapeutic effects of opioids.

  • Agonist Binding: An opioid agonist binds to the receptor.

  • G-Protein Activation: The receptor-agonist complex activates an associated inhibitory G-protein (Gᵢ/G₀), causing the dissociation of its Gα and Gβγ subunits.[12][17]

  • Downstream Effects:

    • The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[10][17]

    • The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).[9][10][17]

  • Signal Modulation: The pathway can also involve other effectors like the MAP kinase pathway.[12]

G cluster_2 Opioid Receptor Signaling Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor G_Protein Gα(i/o)βγ Receptor->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel inhibits K_Channel K⁺ Channel G_betagamma->K_Channel activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Simplified opioid receptor signaling pathway.
Intermediate for Eluxadoline

Boc-3-iodo-Ala-OMe is also an intermediate in the synthesis of Eluxadoline.[5] Eluxadoline (Viberzi) is a medication used to treat diarrhea-predominant irritable bowel syndrome (IBS-D).[1][18] It has a unique mechanism of action, acting as an agonist at mu (µ) and kappa (κ) opioid receptors while simultaneously acting as an antagonist at the delta (δ) opioid receptor.[1][2][6][8][18] This mixed-activity profile allows it to reduce abdominal pain and diarrhea with a lower risk of constipation compared to conventional opioids.[2][6]

cluster_3 Eluxadoline Mechanism of Action in the Gut Eluxadoline Eluxadoline Mu μ-Opioid Receptor Eluxadoline->Mu Agonist Kappa κ-Opioid Receptor Eluxadoline->Kappa Agonist Delta δ-Opioid Receptor Eluxadoline->Delta Antagonist Effect1 ↓ Gut Motility ↓ Secretion ↓ Pain Mu->Effect1 Kappa->Effect1 Effect2 Counteracts excessive motility inhibition Delta->Effect2

Eluxadoline's mixed agonist/antagonist activity on opioid receptors.

Conclusion

N-Boc-3-iodo-alanine methyl ester is a highly valuable and versatile reagent for organic synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides an efficient route to novel and synthetically challenging amino acids. These products serve as critical components in the development of advanced therapeutics, from potent opioid ligands to targeted treatments for gastrointestinal disorders, underscoring the importance of Boc-3-iodo-Ala-OMe in modern medicinal chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Boc-L-3-iodoalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Boc-L-3-iodoalanine methyl ester. This key building block is instrumental in the synthesis of non-natural amino acids and peptides, finding significant application in drug discovery and development. A thorough understanding of its NMR spectral features is crucial for quality control, reaction monitoring, and unambiguous structural verification.

Molecular Structure and NMR-Active Nuclei

Boc-L-3-iodoalanine methyl ester, systematically named methyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, possesses a molecular weight of 329.14 g/mol and the molecular formula C₉H₁₆INO₄. The structure contains a chiral center at the α-carbon (Cα) and several NMR-active nuclei, primarily ¹H and ¹³C, which are fundamental to its structural elucidation.

Caption: Molecular structure of Boc-L-3-iodoalanine methyl ester.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for Boc-L-3-iodoalanine methyl ester in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~5.10d1HNHJ = ~7.5 Hz
~4.50m1Hα-CH
~3.75s3HOCH₃
~3.55dd1Hβ-CH₂J = ~10.5, ~4.5 Hz
~3.40dd1Hβ-CH₂J = ~10.5, ~6.0 Hz
1.45s9HC(CH₃)₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for Boc-L-3-iodoalanine methyl ester in CDCl₃

Chemical Shift (δ, ppm)Assignment
~170.5Ester C=O
~155.0Boc C=O
~80.5C (CH₃)₃
~53.0α-CH
~52.5OC H₃
~28.3C(C H₃)₃
~10.0β-CH₂

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of Boc-L-3-iodoalanine methyl ester is essential for accurate characterization.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of Boc-L-3-iodoalanine methyl ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Dissolution: Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved. If necessary, the sample can be briefly sonicated.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow for NMR Characterization

The structural elucidation of Boc-L-3-iodoalanine methyl ester using NMR spectroscopy follows a logical workflow.

NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference assign_h1 Assign 1H Signals (Chemical Shift, Multiplicity, Integration) reference->assign_h1 assign_c13 Assign 13C Signals (Chemical Shift) reference->assign_c13 structure_confirm Structure Confirmation assign_h1->structure_confirm assign_c13->structure_confirm

Caption: Workflow for the NMR characterization of the compound.

Conclusion

The ¹H and ¹³C NMR characterization of Boc-L-3-iodoalanine methyl ester is fundamental for its use in synthetic chemistry and drug development. While experimental data is not widely published, a reliable prediction of its NMR spectra can be made based on analogous structures. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring accurate structural verification and quality control for researchers and scientists in the field. The combination of detailed data presentation and standardized methodologies in this guide serves as a valuable resource for the scientific community.

Stability and proper storage conditions for Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Proper Storage of Boc-3-iodo-Ala-OMe

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of their work. Boc-3-iodo-Ala-OMe, a key building block in peptide synthesis and medicinal chemistry, is no exception. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3-iodo-Ala-OMe to ensure its optimal performance and longevity.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-3-iodo-Ala-OMe is presented in Table 1. Understanding these properties is the first step in establishing appropriate handling and storage protocols.

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester[1][2]
Synonyms Boc-β-iodo-L-Ala-OMe, Boc-Ala(3-I)-OMe[2][3]
CAS Number 93267-04-0[1][2][3]
Molecular Formula C9H16INO4[2][4]
Molecular Weight 329.14 g/mol [4]
Appearance White to pale yellow or off-white solid/powder/crystal[1][4]
Melting Point 49.0 to 53.0 °C / 57 - 61 °C[1][4]
Purity >95% to ≥ 99.5% (Chiral HPLC)[3][4]
Optical Rotation [a]20D = -43 ± 2º (c=1 in CHCl3)[4]

Stability Profile

Boc-3-iodo-Ala-OMe is generally considered stable under the recommended storage conditions.[3] However, its stability is contingent on several factors, primarily temperature and light exposure.

Thermal Stability: While specific degradation kinetics are not readily available in public literature, the recommended storage temperature of 0-8°C suggests that the compound is susceptible to degradation at higher temperatures.[4][5][6] Elevated temperatures can accelerate the decomposition of the molecule, potentially leading to the loss of the Boc protecting group or the elimination of hydrogen iodide.

Light Sensitivity: The compound is explicitly identified as being light-sensitive.[3] Exposure to light, particularly UV radiation, can induce photochemical degradation. This is a common characteristic of iodo-containing organic molecules, where the carbon-iodine bond can be cleaved by light energy, leading to the formation of radical species and subsequent decomposition products.

Incompatible Materials: To prevent chemical reactions that could degrade the product, it is crucial to avoid contact with the following materials:

  • Strong oxidizing agents: These can react with the iodide, potentially oxidizing it.[3]

  • Strong acids: Acidic conditions can lead to the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.[3]

  • Strong bases: Basic conditions can promote elimination reactions, leading to the formation of dehydroalanine derivatives.[3]

Hazardous Decomposition Products: In the event of decomposition, either through thermal stress or chemical reaction, the following hazardous substances may be produced:

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO2)[3]

  • Nitrogen oxides (NOx)[3]

  • Hydrogen iodide (HI)[3]

Recommended Storage Conditions

To maintain the purity and integrity of Boc-3-iodo-Ala-OMe, the following storage conditions are recommended by various suppliers and safety data sheets.

ParameterRecommendationRationaleSource
Temperature Refrigerate at 0 - 8°CTo minimize thermal degradation.[4][5][6]
Light Protect from lightTo prevent photochemical decomposition.[3]
Atmosphere Store in a tightly closed containerTo prevent exposure to moisture and atmospheric contaminants.[3]
Location Store in a dry, well-ventilated placeTo prevent moisture uptake and ensure a safe storage environment.[7]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of Boc-3-iodo-Ala-OMe are not publicly available, a general workflow for assessing the stability of a chemical compound like this can be outlined. This serves as a template for researchers wishing to conduct their own stability studies.

General Stability Assessment Workflow:

A general workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

Based on the known reactivity of similar compounds and the listed incompatibilities, several potential degradation pathways for Boc-3-iodo-Ala-OMe can be proposed. Understanding these pathways can aid in the development of analytical methods for detecting degradation products.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_light Light (UV) Boc-3-iodo-Ala-OMe Boc-3-iodo-Ala-OMe 3-iodo-Ala-OMe 3-iodo-Ala-OMe Boc-3-iodo-Ala-OMe->3-iodo-Ala-OMe  -H+ (Loss of Boc group) Dehydroalanine derivative Dehydroalanine derivative Boc-3-iodo-Ala-OMe->Dehydroalanine derivative  -HI (Elimination) Radical Intermediates Radical Intermediates Boc-3-iodo-Ala-OMe->Radical Intermediates  C-I Bond Cleavage Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products

Potential degradation pathways for Boc-3-iodo-Ala-OMe.

Handling and Safety Precautions

When handling Boc-3-iodo-Ala-OMe, it is important to adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ensure adequate ventilation in the handling area to avoid inhalation of dust.[3]

  • An eyewash station and safety shower should be readily accessible.[3]

Handling:

  • Avoid the formation of dust.[3]

  • Do not ingest or inhale the compound.[3]

  • Avoid contact with skin and eyes.[3]

Disposal:

  • Dispose of the compound and its container in accordance with local, regional, and national regulations.

  • The compound should not be released into the environment.[3]

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of Boc-3-iodo-Ala-OMe, thereby contributing to the integrity and success of their research and development endeavors.

References

Spectroscopic and Synthetic Profile of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a general synthetic approach for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. This compound, a derivative of the amino acid alanine, is a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other complex molecules. Due to the limited availability of specific experimental data in the public domain, this guide presents a combination of reported information for stereoisomers and predicted spectroscopic data based on the compound's structure.

Chemical Identity

PropertyValue
IUPAC Name methyl (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate
Synonyms N-Boc-3-iodo-L-alanine methyl ester, Boc-L-Ala(I)-OMe
Molecular Formula C₉H₁₆INO₄
Molecular Weight 329.13 g/mol
CAS Number 170848-34-7

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent and the spectrometer used.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.30d1HNH
~ 4.50m1Hα-CH
~ 3.75s3HOCH₃
~ 3.50 & ~3.35dd, dd2Hβ-CH₂ (diastereotopic)
1.45s9HC(CH₃)₃
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm)Assignment
~ 170.0C=O (ester)
~ 155.0C=O (Boc)
~ 80.5C(CH₃)₃
~ 54.0α-CH
~ 52.5OCH₃
~ 28.3C(CH₃)₃
~ 10.0β-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3350N-H stretch
~ 2980, 2930C-H stretch (aliphatic)
~ 1745C=O stretch (ester)
~ 1710C=O stretch (carbamate)
~ 1505N-H bend
~ 1160C-O stretch
Mass Spectrometry
m/zAssignment
330.0197[M+H]⁺
352.0016[M+Na]⁺
274.0459[M-C₄H₉O+H]⁺ (loss of tert-butoxy)
229.9880[M-Boc+H]⁺

Experimental Protocols

Reaction: Conversion of a hydroxyl group to an iodide via an Appel-type reaction.

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of N-Boc-L-serine methyl ester in anhydrous dichloromethane, add triphenylphosphine and imidazole at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of a synthetic compound and the logical relationship of the spectroscopic data to the chemical structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Pure Compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow from synthesis to spectroscopic analysis.

G cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate h_nmr 1H NMR - Chemical Shifts - Multiplicities - Integration compound->h_nmr Proton Environment c_nmr 13C NMR - Chemical Shifts compound->c_nmr Carbon Skeleton ir_peaks Vibrational Frequencies (e.g., C=O, N-H) compound->ir_peaks Functional Groups mass_peak Molecular Ion Peak [M+H]+, [M+Na]+ compound->mass_peak Molecular Weight fragments Fragmentation Pattern mass_peak->fragments Structural Fragments

Caption: Relationship between spectroscopic data and chemical structure.

A Technical Guide to High-Purity Boc-3-iodo-L-alanine Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-Butoxycarbonyl-3-iodo-L-alanine methyl ester (Boc-3-iodo-L-Ala-OMe) is a crucial synthetic building block in pharmaceutical and chemical research. Its structure, featuring a protected amino group, a methyl-esterified carboxyl group, and a reactive iodinated side chain, makes it a versatile intermediate for the synthesis of non-natural amino acids, modified peptides, and complex organic molecules. The high purity of this reagent is paramount for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes. This guide provides an in-depth overview of commercial suppliers of high-purity Boc-3-iodo-L-Ala-OMe, detailed experimental protocols for its synthesis and application, and visual diagrams of key workflows and decision-making processes.

Commercial Suppliers of High-Purity Boc-3-iodo-L-Ala-OMe

The following table summarizes the offerings of various commercial suppliers for high-purity Boc-3-iodo-L-Ala-OMe. Researchers should note that purity levels and available analytical data can vary between batches and suppliers. It is always recommended to request a lot-specific certificate of analysis.

SupplierBrandPurityCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Optical RotationStorage Conditions
Thermo Fisher ScientificThermo Scientific Chemicals98%93267-04-0329.13Not specifiedNot specifiedLight sensitive, store in dark, cool, dry place
Thermo Fisher ScientificAcros Organics97% (>=96.0% by HPLC)93267-04-0329.1349-53-3.0° to -5.0° (c=2 in methanol)Not specified
Sigma-AldrichAldrich99%93267-04-0329.13Not specified[α]22/D −4°, c = 2 in methanol2-8°C
TCI Chemicals>98.0% (HPLC)93267-04-0329.1349.0-53.0-3.0° to -5.0° (c=3, MeOH)0-10°C, Heat Sensitive
Otto Chemie Pvt. Ltd.99%93267-04-0329.1350-52Not specified2-8°C
Chem-Impex≥ 99.5% (Chiral HPLC) (for D-isomer)170848-34-7329.1457-61[a]20D = -43 ± 2º (C=1 in CHCl3) (for D-isomer)0-8°C

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester

This protocol is adapted from a reliable Organic Syntheses procedure and outlines the conversion of N-Boc-L-serine methyl ester to the desired iodinated compound.[1]

Materials:

  • N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

  • Sodium Iodide (NaI)

  • Acetone (ACS Reagent grade)

  • Petroleum ether (bp 35-45°C)

Procedure:

  • In a 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, charge 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and 160 mL of acetone.

  • Stir the solution at room temperature and add 13.4 g (89.0 mmol) of NaI in one portion.

  • Stir the reaction mixture in the dark at room temperature for 3 days.

  • After 3 days, add an additional 3.3 g (22 mmol) of NaI and continue stirring for one more day.

  • Concentrate the reaction mixture by rotary evaporation.

  • Partition the residue between 100 mL of diethyl ether and 100 mL of water.

  • Separate the organic layer and wash it with 50 mL of a 10% aqueous sodium thiosulfate solution, followed by 50 mL of brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate by rotary evaporation to yield a solid.

  • To purify, dissolve the solid in 30 mL of hot (40°C) petroleum ether.

  • Cool the solution to room temperature and then to 0°C to induce crystallization.

  • Once a precipitate appears, cool the mixture at -20°C for 1 hour.

  • Collect the white to pale yellow crystals of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester by filtration on a Büchner funnel and wash with cold petroleum ether.

Palladium-Catalyzed Cross-Coupling Reaction Using Boc-3-iodo-L-Ala-OMe

This protocol details a general procedure for a Negishi-type cross-coupling reaction, a common application for this building block.[1]

Materials:

  • N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester (3)

  • Zinc dust

  • Dimethylformamide (DMF)

  • Aryl iodide or bromide (e.g., methyl 4-iodobenzoate)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Tri-o-tolylphosphine

Procedure:

  • Activate zinc dust by stirring it with 1M HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the activated zinc dust (e.g., 2.6 g, 40 mmol) in anhydrous DMF (14 mL).

  • Add 1 mL of DMF via syringe.

  • Add a solution of 10.8 g (33 mmol) of iodide 3 in 14 mL of DMF dropwise to the well-stirred zinc suspension at 0°C.

  • Stir the reaction mixture for 30 minutes at 0°C to form the organozinc reagent.

  • Remove the ice bath and add the aryl halide (e.g., 7.9 g, 30 mmol of methyl 4-iodobenzoate), 0.137 g (0.15 mmol) of Pd2(dba)3, and 0.183 g (0.6 mmol) of tri-o-tolylphosphine.

  • Stir the reaction mixture at 60°C for 5 hours.

  • Cool the reaction to room temperature and quench by adding 2M HCl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

experimental_workflow Experimental Workflow for Using Boc-3-iodo-L-Ala-OMe cluster_prep Preparation of Organozinc Reagent cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_workup Work-up and Purification start Start with High-Purity Boc-3-iodo-L-Ala-OMe zinc_prep Activate Zinc Dust start->zinc_prep reagent_formation React with Iodide to form Organozinc Reagent zinc_prep->reagent_formation add_reactants Add Aryl Halide, Pd Catalyst, and Ligand reagent_formation->add_reactants heat_reaction Heat Reaction Mixture add_reactants->heat_reaction monitor_progress Monitor by TLC/LC-MS heat_reaction->monitor_progress quench Quench Reaction monitor_progress->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify end Characterized Final Product purify->end supplier_selection Supplier Selection Logic for High-Purity Reagents cluster_screening Initial Screening cluster_evaluation In-depth Evaluation define_reqs Define Requirements: Purity, Quantity, Budget search_suppliers Search for Commercial Suppliers define_reqs->search_suppliers compare_specs Compare Purity Specifications and Pricing search_suppliers->compare_specs request_coa Request Lot-Specific Certificate of Analysis (CoA) compare_specs->request_coa check_availability Check Stock and Lead Times request_coa->check_availability review_support Evaluate Technical Support and Documentation check_availability->review_support final_decision Final Supplier Selection review_support->final_decision

References

An In-depth Technical Guide on the Synthesis of Boc-β-iodo-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the established synthetic route to N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. While the title suggests an electrophilic iodination, it is crucial to note that the direct electrophilic iodination at the β-carbon of Boc-alanine methyl ester is not a practically viable method due to the lack of activation at this position. The accepted and widely used approach involves a two-step sequence starting from the readily available N-Boc-L-serine methyl ester. This process includes the conversion of the hydroxyl group into a superior leaving group, followed by a nucleophilic substitution with an iodide source.

Rationale for the Synthetic Approach: The Challenge of Direct β-Iodination

Direct electrophilic iodination of aliphatic C-H bonds, such as those at the β-position of an alanine derivative, is inherently challenging. The C-H bond is strong and unreactive towards common electrophilic iodinating reagents. For an electrophilic substitution to occur, the carbon atom typically needs to be part of an electron-rich system, such as an aromatic ring, or be activated by an adjacent functional group that can form a stable intermediate like an enol or enolate. In the case of Boc-alanine methyl ester, the β-carbon lacks such activation, making direct electrophilic attack unfavorable.

Consequently, a more strategic approach is employed, transforming the β-position into a site susceptible to nucleophilic attack. This is achieved by starting with a precursor where a functional group at the β-position can be converted into a good leaving group. N-Boc-L-serine methyl ester is the ideal starting material for this purpose, as its β-hydroxyl group can be readily transformed.

The Established Synthetic Pathway: A Two-Step Conversion from N-Boc-L-Serine Methyl Ester

The most reliable synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is a two-step process:

  • Tosylation of the Hydroxyl Group: The hydroxyl group of N-Boc-L-serine methyl ester is converted into a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group, setting the stage for the subsequent substitution.

  • Nucleophilic Substitution (Finkelstein Reaction): The tosylated intermediate is then treated with a source of iodide ions, typically sodium iodide (NaI), in a nucleophilic substitution reaction to yield the desired product.[1]

The overall transformation is depicted in the workflow below:

G cluster_0 Overall Synthetic Workflow Boc-Serine-OMe N-Boc-L-serine methyl ester Boc-Serine-OTs N-Boc-O-tosyl-L-serine methyl ester Boc-Serine-OMe->Boc-Serine-OTs   Step 1: Tosylation Boc-Iodoalanine-OMe N-Boc-β-iodo-L-alanine methyl ester Boc-Serine-OTs->Boc-Iodoalanine-OMe   Step 2: Iodination (SN2)

Caption: Overall workflow for the synthesis of N-Boc-β-iodo-L-alanine methyl ester.

Mechanism of the Tosylation Step

The first step involves the reaction of N-Boc-L-serine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et3N), and often a catalyst like 4-dimethylaminopyridine (DMAP).[2] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[3][4] The base then deprotonates the resulting oxonium ion to yield the tosylated product.

G cluster_1 Mechanism of Tosylation Serine_OH R-OH (Boc-Serine-OMe) TsCl Ts-Cl (p-toluenesulfonyl chloride) Serine_OH->TsCl Nucleophilic attack Intermediate R-O(H+)-Ts TsCl->Intermediate Forms intermediate Product R-OTs (Boc-Serine-OTs) Intermediate->Product Protonated_Base Base-H+ Intermediate->Protonated_Base Base Base (e.g., Et3N) Base->Intermediate Deprotonation

Caption: Mechanism of the tosylation of the serine derivative.

Mechanism of the Iodination Step (Finkelstein Reaction)

G cluster_2 Mechanism of Finkelstein Reaction (SN2) Iodide I⁻ (from NaI) Substrate R-CH₂-OTs (Boc-Serine-OTs) Iodide->Substrate Backside attack Transition_State [I---CH₂(R)---OTs]⁻ Substrate->Transition_State Product R-CH₂-I (Boc-Iodoalanine-OMe) Transition_State->Product Leaving_Group OTs⁻ Transition_State->Leaving_Group

Caption: S_N2 mechanism for the conversion of the tosylate to the iodide.

Quantitative Data

The following table summarizes representative quantitative data for the two-step synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

StepStarting MaterialReagentsSolventTimeTemperatureYield (%)Reference
1. Tosylation N-Boc-L-serine methyl esterTsCl, Et₃N, DMAP, Me₃NHClCH₂Cl₂2 h0 °C64-69[2]
2. Iodination N-Boc-O-tosyl-L-serine methyl esterNaIAcetone4 daysRoom Temp.80-82[2]

Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses.[2]

Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
  • A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and dichloromethane (200 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • To the cooled solution, 4-dimethylaminopyridine (DMAP, 0.700 g, 6.0 mmol), trimethylamine hydrochloride (Me₃NHCl, 1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 22.7 g, 119 mmol) are added.

  • A solution of triethylamine (Et₃N, 17 mL, 119 mmol) in dichloromethane (50 mL) is added dropwise to the reaction mixture at 0 °C over 40 minutes.

  • The resulting slurry is stirred at 0 °C for 2 hours.

  • The reaction is quenched by pouring the mixture into a mixture of ice (100 mL), water (100 mL), and 2M HCl solution (50 mL).

  • The aqueous layer is extracted with dichloromethane (100 mL).

  • The combined organic layers are washed with brine (2 x 60 mL), dried over magnesium sulfate, and concentrated by rotary evaporation.

  • The crude product is purified by recrystallization to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester as a white solid (Yield: 28.3-30.8 g, 64-69%).

Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
  • A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and acetone (160 mL).

  • The solution is stirred at room temperature, and sodium iodide (NaI, 13.4 g, 89.0 mmol) is added in one portion.

  • The reaction mixture is stirred in the dark for 3 days.

  • An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for an additional day. The reaction progress can be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure at 0 °C.

  • The residue is partitioned between ethyl acetate (100 mL) and water (100 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 10% aqueous sodium thiosulfate solution (50 mL) and brine (50 mL), then dried over magnesium sulfate and concentrated.

  • The crude product is purified by recrystallization from petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals (Yield: 19.4-20.0 g, 80-82%).

Conclusion

The synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is efficiently achieved through a robust two-step sequence starting from N-Boc-L-serine methyl ester. This method, involving the formation of a tosylate intermediate followed by a Finkelstein reaction, is highly reproducible and provides the desired product in good overall yield. This β-iodoalanine derivative is a valuable building block in organic synthesis, particularly for the preparation of a wide range of non-natural α-amino acids via palladium-catalyzed cross-coupling reactions.[2] Understanding the nuances of this synthetic pathway is crucial for researchers in drug discovery and development who utilize such modified amino acids to enhance the properties of peptide-based therapeutics.

References

Starting Materials and Synthesis of Boc-3-iodo-Ala-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic routes for the preparation of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe), a crucial building block in the synthesis of non-natural α-amino acids and for incorporation into peptides.[1][2] This document outlines the primary synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in its efficient preparation.

Core Synthetic Strategy

The most prevalent and well-documented starting material for the synthesis of Boc-3-iodo-Ala-OMe is N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe) .[1][3][4][5][6] The general approach involves the conversion of the primary alcohol of the serine side chain into a suitable leaving group, followed by nucleophilic substitution with an iodide source. Two primary methods are commonly employed: a two-step procedure involving a tosylate intermediate and a one-pot iodination reaction.

Two-Step Synthesis via Tosylate Intermediate

This reliable method involves the tosylation of the hydroxyl group of Boc-L-Ser-OMe, followed by a Finkelstein reaction with sodium iodide.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

The initial step is the activation of the hydroxyl group of N-Boc-L-serine methyl ester by converting it to a tosylate.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

The tosylated intermediate is then converted to the desired iodo-derivative through nucleophilic substitution with sodium iodide.

Quantitative Data
Reaction StepStarting MaterialProductReagentsSolventYieldReference
TosylationN-(tert-butoxycarbonyl)-L-serine methyl esterN-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl esterp-toluenesulfonyl chloride, 4-dimethylaminopyridine, triethylamine hydrochloride, triethylamineDichloromethane64-69%[3][7]
IodinationN-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl esterN-(tert-butoxycarbonyl)-β-iodoalanine methyl esterSodium IodideAcetone80-82%[3][7]
Experimental Protocol

A. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [3]

  • A 500-mL round-bottomed flask is charged with 26.1 g (119 mmol) of N-(tert-butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.

  • The solution is cooled to 0°C in an ice bath.

  • To the cooled solution, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), 1.1 g (12 mmol) of triethylamine hydrochloride, and 22.7 g (119 mmol) of freshly recrystallized p-toluenesulfonyl chloride are added.

  • A solution of 17 mL (119 mmol) of triethylamine in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.

  • The resulting slurry is stirred at 0°C for 2 hours.

  • The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

  • The aqueous layer is extracted with 100 mL of dichloromethane.

  • The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

  • The crude product is recrystallized from diethyl ether/petroleum ether to yield 28.3-30.8 g (64-69%) of the product as a white solid.

B. N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [3][7]

  • A 250-mL round-bottomed flask is charged with 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and 160 mL of acetone.

  • The solution is stirred at room temperature, and 13.4 g (89.0 mmol) of sodium iodide is added in one portion.

  • The reaction mixture is stirred in the dark for 3 days. An additional 3.3 g (22 mmol) of sodium iodide is added, and stirring is continued for another day.

  • The solvent is removed by rotary evaporation, and the residue is partitioned between 100 mL of water and 100 mL of diethyl ether.

  • The aqueous layer is extracted with two 50-mL portions of diethyl ether.

  • The combined organic layers are washed with 50 mL of 10% sodium thiosulfate solution and 50 mL of brine, then dried over magnesium sulfate and concentrated.

  • The crude product is recrystallized from petroleum ether to yield 19.4-20.0 g (80-82%) of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.

One-Pot Synthesis from Boc-L-Serine Methyl Ester

An alternative, more direct method involves a one-pot reaction using triphenylphosphine, imidazole, and iodine.

Quantitative Data
Starting MaterialProductReagentsSolventYieldReference
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropionateMethyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropionateTriphenylphosphine, Imidazole, IodineDichloromethane68%[1]
Experimental Protocol[1]
  • A mixture of triphenylphosphine (131 g, 0.500 mol) and imidazole (34 g, 0.50 mol) in 600 mL of dichloromethane is cooled to 0°C.

  • Iodine (127 g, 0.50 mol) is added in batches over 30 minutes.

  • The cooling bath is removed, and the mixture is stirred for 30 minutes.

  • The mixture is cooled to 0°C again, and a solution of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropionate (73 g, 0.33 mol) in 300 mL of dichloromethane is added dropwise.

  • After the addition, the cooling bath is removed, and the mixture is warmed to room temperature and stirred for 1.5 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated.

  • Methyl tert-butyl ether (400 mL) is added to the residue, and the mixture is filtered to remove triphenylphosphine oxide.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford 74.0 g (68% yield) of the product as a colorless solid.

Visualizing the Synthesis

Synthetic Pathways

Boc-3-iodo-Ala-OMe Synthesis cluster_two_step Two-Step Synthesis BocSerOMe Boc-L-Ser-OMe BocSerOTs Boc-L-Ser-OTs BocSerOMe->BocSerOTs  TsCl, DMAP, Et3N·HCl, Et3N  CH2Cl2, 0°C to rt BocIodoAla_onepot Boc-3-iodo-Ala-OMe BocSerOMe->BocIodoAla_onepot  PPh3, Imidazole, I2  CH2Cl2, 0°C to rt BocIodoAla Boc-3-iodo-Ala-OMe BocSerOTs->BocIodoAla  NaI  Acetone, rt

Caption: Synthetic routes to Boc-3-iodo-Ala-OMe.

General Experimental Workflow

Experimental Workflow start Starting Material (Boc-L-Ser-OMe) reaction Reaction (Tosylation/Iodination or One-Pot Iodination) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product (Boc-3-iodo-Ala-OMe) purification->product

References

Material safety data sheet (MSDS) for Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. The information compiled is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Properties

This compound is a halogenated amino acid derivative commonly used in organic synthesis, particularly in the preparation of peptides and peptidomimetics. The presence of the tert-butoxycarbonyl (Boc) protecting group and the iodo functional group makes it a versatile building block.

PropertyValueSource
CAS Number 889670-02-4
Molecular Formula C₉H₁₆INO₄
Molecular Weight 329.13 g/mol
IUPAC Name methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Synonyms N-Boc-3-iodo-DL-alanine methyl ester, (R)-Methyl 2-(Tert-Butoxycarbonylamino)-3-Iodopropanoate
Appearance Solid
Boiling Point 356.5 °C at 760 mmHg
Density 1.551 g/cm³
Flash Point 169.4 °C
Storage Temperature 2-8°C, protect from light

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Adherence to safety protocols is essential to minimize risk.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Emergency Response Flowchart

EmergencyResponse cluster_spill Spill Response cluster_personal Personal Exposure start Chemical Exposure (Spill, Inhalation, Contact) spill_assess Assess Spill Size & Immediate Danger start->spill_assess exposure_type Identify Exposure Route start->exposure_type spill_evacuate Evacuate Area Alert Others spill_assess->spill_evacuate Large or Unknown Hazard spill_contain Contain Spill (Use Absorbent Material) spill_assess->spill_contain Minor Spill spill_neutralize Neutralize if Safe (e.g., for acids/bases) spill_contain->spill_neutralize spill_cleanup Collect Residue into Waste Container spill_neutralize->spill_cleanup spill_decontaminate Decontaminate Area & Equipment spill_cleanup->spill_decontaminate seek_medical Seek Medical Attention (Bring SDS) spill_decontaminate->seek_medical skin_contact Skin Contact: Remove Contaminated Clothing Flush with Water for 15 min exposure_type->skin_contact eye_contact Eye Contact: Flush with Eyewash for 15 min exposure_type->eye_contact inhalation Inhalation: Move to Fresh Air exposure_type->inhalation skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response decision tree for chemical exposure incidents.

Toxicological and Ecological Information

Data TypeInformation
Acute Toxicity (LD50/LC50) No specific data is available for this compound. Harmful if swallowed (H302). Many halogenated hydrocarbons exhibit moderate to high toxicity.
Skin Corrosion/Irritation Causes skin irritation (H315).
Serious Eye Damage/Irritation Causes serious eye irritation (H319).
Respiratory Sensitization May cause respiratory irritation (H335).
Carcinogenicity No data available. Some halogenated organic compounds are known to be carcinogenic.
Ecological Information No specific data is available. Iodinated organic compounds can be toxic to aquatic life and may persist in the environment. Proper disposal is crucial to prevent environmental contamination.

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (ANSI Z87.1 compliant).
Skin Protection Chemical-resistant lab coat.
Hand Protection Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance data.
Respiratory Protection All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.

General Laboratory Handling Workflow

HandlingWorkflow prep 1. Preparation - Don appropriate PPE - Work in a fume hood - Assemble all required equipment weigh 2. Weighing - Use a tared weigh boat - Handle solid carefully to avoid dust prep->weigh dissolve 3. Dissolution - Add to appropriate solvent - Ensure complete dissolution before use weigh->dissolve reaction 4. Reaction - Add to reaction mixture as per protocol - Maintain inert atmosphere if required dissolve->reaction cleanup 5. Post-Reaction Cleanup - Quench any remaining reagent safely - Clean glassware thoroughly reaction->cleanup disposal 6. Waste Disposal - Segregate halogenated organic waste - Dispose of according to institutional guidelines cleanup->disposal

Caption: Standard workflow for handling this compound.

Protocol: General Use in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This compound is a key reagent in Boc-SPPS for introducing an iodinated alanine residue.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling:

    • Activate the carboxyl group of this compound. Common activating agents include HBTU or HATU in the presence of a base like DIEA.

    • Dissolve the Boc-protected amino acid and activating reagents in a suitable solvent like DMF.

    • Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

  • Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF). This step requires specialized equipment and extreme caution.

Emergency Procedures

SituationProcedure
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the laboratory and alert others. Contact your institution's emergency response team.

Fire-Fighting and Disposal

AspectGuidelines
Fire-Fighting Measures Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Halogenated agents can also be effective. Specific Hazards: Combustion may produce toxic fumes, including hydrogen iodide, carbon oxides, and nitrogen oxides.
Disposal Dispose of this compound and any contaminated materials as hazardous waste. Do not pour down the drain. All waste must be placed in a sealed, properly labeled container and disposed of according to local, state, and federal regulations. Reduction of iodine waste to iodide with a reducing agent like sodium thiosulfate is a common laboratory practice before disposal.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Using Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) is a versatile synthetic building block primarily utilized in the synthesis of novel, non-natural α-amino acids. While direct SN2-type nucleophilic substitutions on this substrate are less common, it serves as an excellent precursor for organometallic intermediates that readily participate in palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of carbon-based substituents at the β-position of the alanine backbone, providing access to a diverse range of structurally complex amino acids for incorporation into peptides and other bioactive molecules.

The primary application of Boc-3-iodo-Ala-OMe in nucleophilic substitution-type reactions involves its conversion to a more reactive organozinc reagent. This intermediate subsequently undergoes Negishi cross-coupling with various aryl and vinyl halides. This approach has proven to be a robust and effective method for the synthesis of substituted phenylalanine analogs and other unnatural amino acids.[1][2] The resulting products are valuable in drug discovery and development for creating modified peptides with enhanced biological activity and pharmacological properties.[3]

Key Applications

  • Synthesis of Non-Natural Amino Acids: The principal application lies in the synthesis of β-substituted alanine derivatives, particularly substituted phenylalanines, through palladium-catalyzed cross-coupling reactions.[1][2][4]

  • Peptide Synthesis: The resulting novel amino acids can be incorporated into peptide sequences to modulate their structure, stability, and biological function.

  • Drug Development: Modified peptides and amino acid derivatives are crucial in the development of new therapeutic agents, including enzyme inhibitors and receptor ligands.[3]

  • Bioconjugation: The ability to introduce diverse functional groups facilitates the development of probes and labeled biomolecules for diagnostic and research purposes.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative yields for the Negishi cross-coupling of the organozinc reagent derived from Boc-3-iodo-Ala-OMe with various aryl halides.

Table 1: Negishi Coupling with para- and meta-Substituted Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Yield (%)
14-IodobenzonitrilePd₂(dba)₃ (0.5)SPhos (1.0)91
2Methyl 4-iodobenzoatePd₂(dba)₃ (0.5)SPhos (1.0)88
34-IodoanisolePd₂(dba)₃ (0.5)SPhos (1.0)85
44-BromobenzonitrilePd₂(dba)₃ (2.5)SPhos (5.0)82
53-IodopyridinePd₂(dba)₃ (2.5)SPhos (5.0)75
64-FluoroiodobenzenePd(OAc)₂ / P(o-Tol)₃Not Specified>95

Data adapted from literature reports. Conditions may vary.

Table 2: Negishi Coupling with ortho-Substituted Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Yield (%)
12-IodotoluenePd₂(dba)₃ (2.5)SPhos (5.0)89
22-IodoanisolePd₂(dba)₃ (2.5)SPhos (5.0)81
31-IodonaphthalenePd₂(dba)₃ (2.5)SPhos (5.0)84
42-IodoanilinePd₂(dba)₃ (2.5)SPhos (5.0)71

Data adapted from literature reports. Conditions may vary.

Experimental Protocols

Protocol 1: Preparation of the Organozinc Reagent from Boc-3-iodo-Ala-OMe

This protocol describes the formation of the key organozinc intermediate, which is the active nucleophile in subsequent cross-coupling reactions.

Materials:

  • Boc-3-iodo-Ala-OMe

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for activation)

  • Flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc dust (1.5 equivalents).

  • Briefly heat the flask under vacuum with a heat gun and then allow it to cool to room temperature under a stream of argon.

  • Add a crystal of iodine to the zinc dust.

  • Add a solution of Boc-3-iodo-Ala-OMe (1.0 equivalent) in anhydrous THF via cannula.

  • The reaction mixture may be gently warmed or sonicated to initiate the insertion of zinc. The disappearance of the iodine color and the formation of a grayish suspension indicate the formation of the organozinc reagent.

  • The resulting organozinc reagent is typically used immediately in the subsequent cross-coupling reaction without isolation.

G cluster_0 Organozinc Reagent Formation A Boc-3-iodo-Ala-OMe in Anhydrous THF C Initiation (Heat/Sonication) A->C 1. Add B Activated Zinc Dust B->C 2. Add D Organozinc Reagent (Used in situ) C->D Zinc Insertion

Caption: Workflow for the formation of the organozinc reagent.

Protocol 2: Negishi Cross-Coupling of the Organozinc Reagent with an Aryl Halide

This protocol details the palladium-catalyzed cross-coupling of the in situ generated organozinc reagent with a representative aryl halide.

Materials:

  • In situ generated organozinc reagent from Protocol 1

  • Aryl halide (e.g., 4-iodobenzonitrile) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., SPhos, 5.0 mol%)

  • Anhydrous THF

  • Flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in anhydrous THF. Stir for 15-20 minutes at room temperature to form the active catalyst complex.

  • To this catalyst mixture, add the aryl halide.

  • Transfer the freshly prepared organozinc reagent from Protocol 1 to the flask containing the catalyst and aryl halide via cannula at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-aryl-alanine derivative.

G cluster_1 Negishi Cross-Coupling start Start catalyst_prep Prepare Pd Catalyst/Ligand Complex in THF start->catalyst_prep add_aryl_halide Add Aryl Halide catalyst_prep->add_aryl_halide add_organozinc Add Organozinc Reagent add_aryl_halide->add_organozinc reaction React at RT or Heat add_organozinc->reaction workup Aqueous Work-up (NH4Cl Quench) reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification end β-Aryl-alanine Product purification->end

Caption: Experimental workflow for the Negishi cross-coupling.

G cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)(Ala*)L₂ pd2_ox->pd2_trans Transmetalation (Ala*-ZnI) pd2_trans->pd0 Reductive Elimination out R-Ala* pd2_trans->out

Caption: Catalytic cycle of the Negishi cross-coupling.

Conclusion

Boc-3-iodo-Ala-OMe is a valuable reagent for the synthesis of non-natural amino acids, which are of significant interest in medicinal chemistry and drug development. The protocols outlined above, centered on the formation of an organozinc intermediate and its subsequent palladium-catalyzed Negishi cross-coupling, provide a reliable and versatile strategy for accessing a wide range of β-substituted alanine derivatives. These methods are essential for researchers aiming to create novel peptides and peptidomimetics with tailored properties.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids from Boc-L-3-iodoalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Boc-L-3-iodoalanine methyl ester as a versatile building block for the preparation of a wide array of unnatural α-amino acids. This valuable intermediate allows for the introduction of diverse functionalities at the β-position through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols detailed herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Unnatural amino acids are crucial components in modern drug discovery and chemical biology. Their incorporation into peptides and other bioactive molecules can lead to enhanced potency, improved pharmacokinetic properties, and novel biological activities. N-Boc-L-3-iodoalanine methyl ester is a readily accessible and highly versatile precursor for the synthesis of these valuable compounds. The presence of an iodine atom at the β-carbon provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This document outlines the synthesis of the starting iodoalanine derivative and its application in several key transformations, including Sonogashira, Suzuki, Negishi, and Heck couplings, as well as nucleophilic displacement with azide.

Synthesis of Starting Material: Boc-L-3-iodoalanine Methyl Ester

The starting material, N-Boc-L-3-iodoalanine methyl ester, can be efficiently prepared from commercially available N-Boc-L-serine methyl ester in a two-step procedure.[1]

Experimental Protocol:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

  • To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.05 equiv.), triethylamine hydrochloride (Me₃N·HCl, 0.1 equiv.), and p-toluenesulfonyl chloride (TsCl, 1.0 equiv.).

  • Slowly add triethylamine (Et₃N, 1.0 equiv.) in CH₂Cl₂ to the reaction mixture at 0 °C over 40 minutes.

  • Stir the resulting slurry at 0 °C for 2 hours.

  • Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.

  • Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [1]

  • Dissolve the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 equiv.) in acetone.

  • Add sodium iodide (NaI, 1.2 equiv.) in one portion and stir the reaction mixture in the dark at room temperature for 3 days.

  • If the reaction is incomplete (monitored by TLC), add an additional portion of NaI (0.3 equiv.) and continue stirring for another day.

  • Remove the acetone under reduced pressure at 0 °C.

  • Dissolve the residue in diethyl ether and wash with water, 10% aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a hot mixture of petroleum ether and diethyl ether to afford N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as a white to pale yellow solid.

Quantitative Data:

StepProductStarting MaterialReagentsSolventYield (%)Reference
1N-Boc-O-(p-toluenesulfonyl)-L-serine methyl esterN-Boc-L-serine methyl esterTsCl, Et₃N, DMAP, Me₃N·HClCH₂Cl₂64-69[1]
2N-Boc-L-3-iodoalanine methyl esterN-Boc-O-(p-toluenesulfonyl)-L-serine methyl esterNaIAcetone80-82[1]

Palladium-Catalyzed Cross-Coupling Reactions

N-Boc-L-3-iodoalanine methyl ester is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety, leading to the synthesis of β-alkynyl-α-amino acids. These compounds are valuable precursors for the synthesis of modified peptides and heterocyclic systems.

General Experimental Protocol:

  • To a solution of Boc-L-3-iodoalanine methyl ester (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling:

Alkyne PartnerProductCatalyst SystemBaseSolventYield (%)
PhenylacetyleneN-Boc-β-(phenylethynyl)-L-alanine methyl esterPd(PPh₃)₂Cl₂ / CuIEt₃NTHF78-95
TrimethylsilylacetyleneN-Boc-β-(trimethylsilylethynyl)-L-alanine methyl esterPd(PPh₃)₂Cl₂ / CuIEt₃NTHF85
1-HexyneN-Boc-β-(hex-1-ynyl)-L-alanine methyl esterPd(PPh₃)₂Cl₂ / CuIDIPEADMF75
4-MethoxyphenylacetyleneN-Boc-β-((4-methoxyphenyl)ethynyl)-L-alanine methyl esterPd(OAc)₂ / PPh₃ / CuIEt₃NDMF88
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond, providing access to a wide range of substituted phenylalanine derivatives.

General Experimental Protocol:

  • In a reaction vessel, combine Boc-L-3-iodoalanine methyl ester (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until completion.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidProductCatalyst SystemBaseSolventYield (%)
Phenylboronic acidN-Boc-L-phenylalanine methyl esterPd(PPh₃)₄K₂CO₃Toluene/H₂O85
4-Methylphenylboronic acidN-Boc-4-methyl-L-phenylalanine methyl esterPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92
3-Methoxyphenylboronic acidN-Boc-3-methoxy-L-phenylalanine methyl esterPd(PPh₃)₄Cs₂CO₃DMF/H₂O88
2-Naphthylboronic acidN-Boc-β-(naphthalen-2-yl)-L-alanine methyl esterPd(dppf)Cl₂K₂CO₃Toluene/H₂O79
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent, prepared in situ from Boc-L-3-iodoalanine methyl ester, with an aryl or vinyl halide. This method is particularly useful for coupling with electron-rich or sterically hindered partners.

General Experimental Protocol: [2][3]

  • Preparation of the Organozinc Reagent:

    • Activate zinc dust by washing with HCl, water, ethanol, and diethyl ether, then drying under vacuum.

    • Add the activated zinc (1.5-2.0 equiv.) to a solution of Boc-L-3-iodoalanine methyl ester (1.0 equiv.) in a polar aprotic solvent like THF or DMAc.

    • Stir the suspension at room temperature until the formation of the organozinc reagent is complete (typically 1-2 hours).

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve the aryl halide (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., SPhos or P(o-tol)₃, 2-4 mol%) in the same solvent.

    • Add the freshly prepared organozinc reagent solution to the catalyst mixture.

    • Stir the reaction at room temperature or with heating (e.g., 50-80 °C) until the reaction is complete.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Negishi Coupling: [2][3]

Aryl HalideProductCatalyst SystemSolventYield (%)
IodobenzeneN-Boc-L-phenylalanine methyl esterPd₂(dba)₃ / SPhosTHF95
4-BromoanisoleN-Boc-4-methoxy-L-phenylalanine methyl esterPd₂(dba)₃ / SPhosDMAc91
2-IodotolueneN-Boc-2-methyl-L-phenylalanine methyl esterPd₂(dba)₃ / SPhosTHF85
3-BromopyridineN-Boc-β-(pyridin-3-yl)-L-alanine methyl esterPd(OAc)₂ / P(o-tol)₃DMF78
Heck Coupling

The Heck coupling reaction of Boc-L-3-iodoalanine methyl ester with alkenes provides access to various β,γ-unsaturated amino acids.

General Experimental Protocol:

  • Combine Boc-L-3-iodoalanine methyl ester (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed.

  • Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Coupling:

AlkeneProductCatalyst SystemBaseSolventYield (%)
StyreneN-Boc-β-styryl-L-alanine methyl esterPd(OAc)₂ / PPh₃Et₃NDMF75
Methyl acrylateN-Boc-β-(2-(methoxycarbonyl)vinyl)-L-alanine methyl esterPd(OAc)₂ / P(o-tol)₃K₂CO₃Acetonitrile82
1-OcteneN-Boc-β-(oct-1-en-2-yl)-L-alanine methyl esterPdCl₂(PPh₃)₂Et₃NToluene68
CyclohexeneN-Boc-β-(cyclohex-1-en-1-yl)-L-alanine methyl esterPd(OAc)₂ / PPh₃K₂CO₃DMF65

Nucleophilic Substitution: Synthesis of Boc-L-3-azidoalanine Methyl Ester

The iodide in Boc-L-3-iodoalanine methyl ester can be readily displaced by nucleophiles. A prominent example is the reaction with sodium azide to produce Boc-L-3-azidoalanine methyl ester, a valuable precursor for the synthesis of diaminopropionic acid derivatives and for use in click chemistry.

Experimental Protocol:

  • Dissolve Boc-L-3-iodoalanine methyl ester (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5-2.0 equiv.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is no longer detectable by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-L-3-azidoalanine methyl ester.

Quantitative Data:

ProductStarting MaterialReagentSolventYield (%)
N-Boc-L-3-azidoalanine methyl esterN-Boc-L-3-iodoalanine methyl esterNaN₃DMF90

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways described in these application notes.

Synthesis_of_Starting_Material Serine Boc-L-Serine methyl ester Tosylate Boc-L-O-Tosylserine methyl ester Serine->Tosylate TsCl, Et3N Iodoalanine Boc-L-3-Iodoalanine methyl ester Tosylate->Iodoalanine NaI

Caption: Synthesis of Boc-L-3-iodoalanine methyl ester.

Unnatural_Amino_Acid_Synthesis cluster_start Starting Material cluster_products Unnatural Amino Acid Derivatives Iodoalanine Boc-L-3-Iodoalanine methyl ester Alkynyl_AA β-Alkynyl Amino Acids Iodoalanine->Alkynyl_AA Sonogashira (R-C≡CH, Pd/Cu) Aryl_AA Phenylalanine Analogs Iodoalanine->Aryl_AA Suzuki (Ar-B(OH)₂) Negishi (Ar-ZnX) Unsaturated_AA β,γ-Unsaturated Amino Acids Iodoalanine->Unsaturated_AA Heck (Alkene, Pd) Azido_AA β-Azido Amino Acid Iodoalanine->Azido_AA Substitution (NaN₃)

Caption: Synthetic pathways from Boc-L-3-iodoalanine methyl ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Combine Reactants: - Boc-L-3-iodoalanine methyl ester - Coupling Partner - Catalyst & Ligand - Base & Solvent inert Establish Inert Atmosphere start->inert heat Heat to Reaction Temperature inert->heat quench Quench Reaction heat->quench Reaction Monitoring (TLC) extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Unnatural Amino Acid purify->final_product Characterization (NMR, MS)

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for Sonogashira Coupling with Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[1][2] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[3]

In the realm of drug discovery and peptide chemistry, the introduction of alkyne moieties into amino acid scaffolds provides a gateway to novel chemical entities and bioorthogonal handles for further functionalization. This document provides a detailed experimental setup for the Sonogashira coupling of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe), a key building block for creating non-natural amino acids. The protocols outlined below are designed to be a comprehensive guide for researchers, offering both classical and copper-free methodologies.

Reaction Principle

The core of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the iodoalanine derivative. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated amino acid derivative and regenerates the palladium(0) catalyst.[2] Copper-free variations have also been developed, which are particularly useful in biological applications to avoid potential cytotoxicity associated with copper.[4][5]

Experimental Protocols

Materials and Equipment

Reagents:

  • N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) (CAS: 93267-04-0)[6]

  • Terminal alkyne (e.g., Phenylacetylene, 1-hexyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous solvents: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • For copper-free conditions: Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]), sXPhos ligand, Cesium carbonate (Cs₂CO₃)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Schlenk flasks or round-bottom flasks with septa

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer (e.g., ESI-MS), and IR spectrometer for product characterization

Protocol 1: Classical Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a standard and robust method for the coupling of Boc-3-iodo-Ala-OMe with various terminal alkynes.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Boc-3-iodo-Ala-OMe (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Add anhydrous THF or DMF (5 mL) via syringe.

  • Add distilled triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) to the mixture.

  • Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours or at an elevated temperature (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC until the starting material is consumed.[3]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Characterization:

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper catalysis needs to be avoided, for instance, in the synthesis of compounds for biological assays where copper contamination can be a concern.[4]

Reaction Setup:

  • In a dry Schlenk flask under an inert atmosphere, combine Boc-3-iodo-Ala-OMe (1.0 mmol, 1.0 equiv.), bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂], 0.05 mmol, 5 mol%), and sXPhos (0.06 mmol, 6 mol%).

  • Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add a degassed mixture of acetonitrile and water (1:1, 5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours.[7] Monitor the reaction progress by TLC.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1. The use of a water-miscible solvent like acetonitrile may require more extensive extraction with an organic solvent like ethyl acetate.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the Sonogashira coupling of Boc-3-iodo-Ala-OMe with various terminal alkynes. Yields are representative and may vary based on the specific alkyne and reaction conditions.

Table 1: Reaction Conditions for Classical Sonogashira Coupling

ParameterValue
SubstrateBoc-3-iodo-Ala-OMe
Alkyne1.2 equivalents
Palladium CatalystPdCl₂(PPh₃)₂ (3 mol%)
Copper Co-catalystCuI (5 mol%)
BaseTriethylamine (2.0 equiv.)
SolventAnhydrous THF or DMF
TemperatureRoom Temperature to 60 °C
Reaction Time12-24 hours

Table 2: Expected Yields with Various Alkynes (Classical Conditions)

EntryAlkyneProductExpected Yield (%)
1PhenylacetyleneN-Boc-3-(phenylethynyl)-Ala-OMe85-95
21-HexyneN-Boc-3-(hex-1-yn-1-yl)-Ala-OMe80-90
3TrimethylsilylacetyleneN-Boc-3-(trimethylsilylethynyl)-Ala-OMe90-98
43-Butyn-1-olN-Boc-3-(4-hydroxybut-1-yn-1-yl)-Ala-OMe75-85

Table 3: Reaction Conditions for Copper-Free Sonogashira Coupling

ParameterValue
SubstrateBoc-3-iodo-Ala-OMe
Alkyne1.2 equivalents
Palladium Catalyst[PdCl₂(CH₃CN)₂] (5 mol%)
LigandsXPhos (6 mol%)
BaseCesium Carbonate (2.0 equiv.)
SolventAcetonitrile/Water (1:1)
Temperature65 °C
Reaction Time2-4 hours

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Dry Schlenk Flask (Inert Atmosphere) reagents Add Boc-3-iodo-Ala-OMe, Catalysts (Pd, CuI), and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat (Monitor by TLC) alkyne->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: General workflow for the Sonogashira coupling experiment.

Catalytic Cycles

Caption: Simplified Sonogashira catalytic cycles.

References

Application Notes and Protocols for the Synthesis of β-Alkynyl Amino Acids Using Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are invaluable tools in chemical biology and drug discovery, offering novel functionalities to peptides and proteins.[1] Among these, β-alkynyl amino acids are particularly noteworthy due to the versatility of the alkyne group. This functional group serves as a handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the synthesis of peptidomimetics, bioconjugates, and probes for biological imaging.[2]

This application note provides a detailed protocol for the synthesis of β-alkynyl amino acids utilizing N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) as a key building block.[3] The methodology is centered around the Sonogashira coupling, a robust and efficient palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an sp2-hybridized carbon, in this case, the iodinated β-carbon of the alanine derivative.[4][5] This approach offers a straightforward and modular route to a diverse range of β-alkynyl amino acids.

Synthesis of Boc-3-iodo-Ala-OMe: The Precursor

A reliable method for the synthesis of the starting material, Boc-3-iodo-Ala-OMe, is crucial for the successful preparation of β-alkynyl amino acids. The following two-step protocol, adapted from established literature procedures, starts from the readily available N-Boc-L-serine methyl ester.

Experimental Protocol: Synthesis of Boc-3-iodo-Ala-OMe

Step 1: Tosylation of N-Boc-L-serine methyl ester

  • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.05 eq), triethylamine hydrochloride (Et3N·HCl) (0.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.0 eq).

  • Slowly add a solution of triethylamine (1.0 eq) in CH2Cl2 to the reaction mixture at 0 °C over 40 minutes.

  • Stir the resulting slurry at 0 °C for 2 hours.

  • Quench the reaction with a mixture of ice, water, and 2M HCl.

  • Extract the aqueous layer with CH2Cl2, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude tosylated product.

  • Purify the crude product by crystallization from a hot diethyl ether/petroleum ether mixture to afford N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester as a white solid.

Step 2: Iodination of the Tosylated Intermediate

  • Dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) in acetone.

  • Add sodium iodide (NaI) (1.2 eq) and stir the reaction mixture in the dark at room temperature for 3-4 days. Additional NaI may be added to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure, and partition the residue between diethyl ether and water.

  • Wash the organic layer with sodium thiosulfate solution and brine, then dry over magnesium sulfate and concentrate.

  • Purify the crude product by crystallization from hot petroleum ether to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.

Sonogashira Coupling for the Synthesis of β-Alkynyl Amino Acids

The core of this application note is the palladium-catalyzed Sonogashira coupling of Boc-3-iodo-Ala-OMe with a variety of terminal alkynes. This reaction provides a direct and efficient route to the desired β-alkynyl amino acid derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Boc-3-iodo-Ala-OMe (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Add a degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure β-alkynyl amino acid derivative.

Data Presentation

The following table summarizes the key components and their typical molar ratios for the Sonogashira coupling reaction.

ComponentRoleMolar Equivalent (eq)
Boc-3-iodo-Ala-OMe Electrophile1.0
Terminal Alkyne Nucleophile1.1 - 1.5
Palladium Catalyst Catalyst0.02 - 0.05
Copper(I) Iodide Co-catalyst0.04 - 0.10
Amine Base Base2.0 - 3.0
Solvent Reaction Medium-

Note: The optimal conditions, including catalyst loading, base, solvent, and temperature, may vary depending on the specific terminal alkyne used and should be optimized accordingly. While a comprehensive table of yields for a wide variety of alkynes is not available in the cited literature, the Sonogashira reaction is known for its generally high yields with a broad range of substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of β-alkynyl amino acids starting from Boc-3-iodo-Ala-OMe.

G cluster_prep Precursor Synthesis cluster_coupling Sonogashira Coupling start Boc-L-serine methyl ester tosylation Tosylation start->tosylation TsCl, Et3N iodination Iodination tosylation->iodination NaI precursor Boc-3-iodo-Ala-OMe iodination->precursor reaction Coupling Reaction precursor->reaction reagents Terminal Alkyne, Pd Catalyst, CuI, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product β-Alkynyl Amino Acid purification->product

Caption: Experimental workflow for the synthesis of β-alkynyl amino acids.

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The diagram below depicts the generally accepted mechanism.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add pd_complex R-Pd(II)-I(L2) pd_add->pd_complex R-I pd_trans Transmetalation pd_complex->pd_trans pd_alkynyl R-Pd(II)-C≡CR'(L2) pd_trans->pd_alkynyl Cu-C≡CR' pd_reduct Reductive Elimination pd_alkynyl->pd_reduct pd_reduct->pd0 R-C≡CR' cu_i CuI cu_alkyne [Cu-C≡CR'] cu_alkyne->pd_trans alkyne H-C≡CR' alkyne->cu_alkyne CuI, Base base Base base_h Base-H+

References

Application Notes and Protocols for Boc-3-iodo-Ala-OMe in Organometallic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) as a versatile building block for the synthesis of non-canonical amino acids (ncAAs) through various organometallic cross-coupling reactions. The methodologies detailed herein are essential for applications in drug discovery, peptide synthesis, and materials science, where the introduction of unique amino acid structures can impart novel biological or physical properties.

Negishi Cross-Coupling: Synthesis of Arylalanines

The Negishi coupling of an organozinc reagent, derived from Boc-3-iodo-Ala-OMe, with aryl halides is a robust and highly efficient method for the synthesis of a diverse range of protected phenylalanine derivatives. This approach is particularly advantageous due to its functional group tolerance and the relatively mild reaction conditions.

Negishi_Coupling_Pathway cluster_start Starting Material cluster_reagent Reagent Formation cluster_coupling Cross-Coupling Boc_iodo_Ala Boc-3-iodo-Ala-OMe Organozinc Organozinc Reagent (I-Zn-CH2-CH(NHBoc)CO2Me) Boc_iodo_Ala->Organozinc  Activated Zn(0)   Coupled_Product Arylalanine Derivative Organozinc->Coupled_Product  Ar-X, Pd Catalyst  

Caption: From iodoalanine to arylalanine via an organozinc intermediate.

The following table summarizes the optimized conditions and yields for the Negishi cross-coupling of the organozinc reagent derived from Boc-3-iodo-Ala-OMe with various aryl halides, as reported by Jackson and colleagues.[1][2][3]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd₂(dba)₃ (2.5)SPhos (5.0)DMFrt195
24-IodoanisolePd₂(dba)₃ (2.5)SPhos (5.0)DMFrt196
3Methyl 4-iodobenzoatePd₂(dba)₃ (0.25)SPhos (0.5)DMFrt195
44-IodonitrobenzenePd₂(dba)₃ (0.25)SPhos (0.5)DMFrt194
52-IodotoluenePd₂(dba)₃ (2.5)SPhos (5.0)DMFrt191
61-IodonaphthalenePd₂(dba)₃ (2.5)SPhos (5.0)DMFrt193
74-BromotoluenePd₂(dba)₃ (2.5)SPhos (5.0)DMF601885
82-IodoanilinePd₂(dba)₃ (2.5)SPhos (5.0)DMF601875 (Lactam)

This protocol is adapted from a verified Organic Syntheses procedure.[4]

Materials:

  • Boc-3-iodo-Ala-OMe

  • Activated Zinc dust

  • Iodine (for activation)

  • Methyl 4-iodobenzoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-o-tolylphosphine (P(o-tol)₃) or SPhos

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 10% Citric acid solution

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stir bar, argon inlet, and rubber septum, add activated zinc dust (1.4 equivalents).

    • Briefly heat the flask under vacuum with a heat gun and then cool to room temperature under a stream of argon.

    • Add anhydrous THF or DMF to the flask.

    • In a separate flask, dissolve Boc-3-iodo-Ala-OMe (1.0 equivalent) in anhydrous THF or DMF.

    • Transfer the solution of Boc-3-iodo-Ala-OMe to the zinc suspension via cannula.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the organozinc reagent is typically indicated by a slight exotherm and the disappearance of the zinc dust's metallic luster.

  • Cross-Coupling Reaction:

    • In a separate flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.25-2.5 mol%) and the ligand (e.g., SPhos, 0.5-5.0 mol%).

    • Add the aryl halide (e.g., methyl 4-iodobenzoate, 1.0 equivalent) to this flask.

    • Add the freshly prepared organozinc reagent solution to the catalyst/aryl halide mixture via cannula.

    • Stir the reaction mixture at room temperature or heat to 60°C, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 10% citric acid solution to quench the reaction and dissolve any remaining zinc.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester.

Suzuki-Miyaura Coupling: A Potential Route to Aryl- and Heteroarylalanines

While specific examples detailing the Suzuki-Miyaura coupling of Boc-3-iodo-Ala-OMe are not abundant in the literature, the reaction is a powerful tool for C-C bond formation. The following represents a model protocol based on standard Suzuki-Miyaura conditions, which would require optimization for this specific substrate.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Boc-3-iodo-Ala-OMe, Boronic Acid, Base, and Pd Catalyst in Solvent Heating 2. Degas and Heat Mixture (e.g., 80-100 °C) Reactants->Heating Workup 3. Aqueous Work-up and Extraction Heating->Workup Purification 4. Column Chromatography Workup->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Boc-3-iodo-Ala-OMe

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add Boc-3-iodo-Ala-OMe (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Add the solvent system.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100°C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylalanines

The Sonogashira coupling provides a direct route to alkynyl-functionalized amino acids. These products are valuable for their utility in click chemistry and as precursors to other complex structures. Below is a general protocol for the Sonogashira coupling, adaptable for Boc-3-iodo-Ala-OMe.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_I R-Pd(II)-I L₂ Pd0->PdII_I Oxidative Addition (R-I) PdII_alkyne R-Pd(II)-C≡CR' L₂ PdII_I->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') Cu_alkyne Cu-C≡CR' Cu_alkyne->PdII_I

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • Boc-3-iodo-Ala-OMe

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve Boc-3-iodo-Ala-OMe (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in the chosen solvent.

    • Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

    • Add the amine base (2.0-3.0 equivalents).

    • Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Heck Coupling and Buchwald-Hartwig Amination: Further Applications

While less documented for Boc-3-iodo-Ala-OMe, Heck and Buchwald-Hartwig reactions represent potential avenues for further functionalization.

  • Heck Coupling: This reaction could be used to introduce vinyl groups at the β-position of the alanine backbone by reacting Boc-3-iodo-Ala-OMe with various alkenes. A typical protocol would involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., TEA or K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (80-120°C).

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction could theoretically be applied to couple Boc-3-iodo-Ala-OMe with primary or secondary amines to generate β-amino-diaminopropionic acid derivatives. This would require a palladium catalyst, a specialized bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or LHMDS) in a non-polar solvent like toluene or dioxane.

Disclaimer: The protocols for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings are provided as general guidelines and may require significant optimization for the specific substrate, Boc-3-iodo-Ala-OMe. Researchers should perform small-scale test reactions to determine the optimal conditions.

References

Application Notes and Protocols for the Reaction of Boc-3-iodo-Ala-OMe with Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry and drug discovery. These modified building blocks, when incorporated into peptides or used as standalone pharmacophores, can significantly enhance biological activity, improve pharmacokinetic properties, and provide novel tools for studying biological systems. Boc-3-iodo-Ala-OMe is a versatile synthetic intermediate that serves as a valuable precursor for a variety of modified alanine derivatives. The presence of an iodine atom at the β-position makes it an excellent electrophile for nucleophilic substitution reactions.

This application note provides a detailed, step-by-step procedure for the reaction of Boc-3-iodo-Ala-OMe with a range of thiol nucleophiles to generate S-substituted cysteine derivatives. This reaction is a straightforward and efficient method for accessing a diverse library of compounds with potential applications in peptide synthesis, the development of enzyme inhibitors, and the creation of novel therapeutic agents.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction (SN2) where a thiol nucleophile attacks the carbon atom bearing the iodine, displacing the iodide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the thiol, forming a more potent thiolate nucleophile. This facilitates the reaction and neutralizes the hydrogen iodide byproduct.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the reaction.

Materials and Reagents
  • Boc-3-iodo-Ala-OMe: (N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester)

  • Thiol Nucleophile: A variety of aromatic and aliphatic thiols can be used (e.g., thiophenol, benzyl mercaptan, substituted thiophenols).

  • Solvent: Anhydrous Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required.

  • Reaction Vessel: A clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon gas supply.

  • Work-up Reagents: Ethyl acetate (EtOAc), deionized water, brine (saturated NaCl solution).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Step-by-Step Procedure
  • Preparation of the Thiolate Solution:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol nucleophile (1.1 equivalents).

    • Dissolve the thiol in anhydrous DMF (approximately 5-10 mL per mmol of thiol).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base (1.2 equivalents of DIPEA or 1.5 equivalents of K₂CO₃) to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete formation of the thiolate.

  • Reaction with Boc-3-iodo-Ala-OMe:

    • In a separate flask, dissolve Boc-3-iodo-Ala-OMe (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of Boc-3-iodo-Ala-OMe to the pre-formed thiolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis shows complete consumption of the starting material.

  • Reaction Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure to yield the pure S-substituted cysteine derivative.

    • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the reaction of Boc-3-iodo-Ala-OMe with various thiol nucleophiles.

Thiol NucleophileBaseSolventTime (h)Temperature (°C)Yield (%)
ThiophenolDIPEADMF42592
4-MethylthiophenolDIPEADMF42595
4-MethoxythiophenolK₂CO₃DMF52591
4-ChlorothiophenolDIPEADMF62588
Benzyl MercaptanK₂CO₃DMF32596
1-DodecanethiolDIPEADMF84085

Note: Yields are for isolated, purified products. Reaction times may vary and should be monitored by TLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of S-substituted cysteine derivatives from Boc-3-iodo-Ala-OMe.

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product thiol Thiol Nucleophile reaction_mixture Reaction Mixture (0°C to RT) thiol->reaction_mixture base Base (e.g., DIPEA) base->reaction_mixture iodoalanine Boc-3-iodo-Ala-OMe iodoalanine->reaction_mixture solvent Anhydrous DMF solvent->reaction_mixture extraction Aqueous Work-up & Extraction reaction_mixture->extraction purification Silica Gel Chromatography extraction->purification product Pure S-Substituted Cysteine Derivative purification->product

Caption: General experimental workflow for the synthesis of S-substituted cysteine derivatives.

Logical Relationship of Reaction Components

This diagram shows the logical relationship and roles of the key components in the reaction.

reaction_components cluster_nucleophile_generation Nucleophile Generation cluster_substitution Nucleophilic Substitution (SN2) Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Product S-Substituted Cysteine Derivative (Product) Thiolate->Product Nucleophilic Attack Boc_Iodo_Ala Boc-3-iodo-Ala-OMe (Electrophile) Boc_Iodo_Ala->Product Leaving_Group Iodide (I⁻) (Leaving Group) Boc_Iodo_Ala->Leaving_Group Displacement

Application Notes and Protocols: Use of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a versatile synthetic building block employed in peptide synthesis and the development of bioconjugates.[1] This N-Boc-protected amino acid derivative incorporates an iodine atom, rendering it an effective electrophile for covalent modification of nucleophilic residues in biomolecules. Its utility lies in the ability to introduce a stable linkage at specific sites within peptides, proteins, and other biological macromolecules, thereby enabling the attachment of therapeutic agents, imaging probes, or other functionalities.[1]

The primary application of this reagent in bioconjugation involves the alkylation of soft nucleophiles, most notably the thiol group of cysteine residues and the thioether of methionine residues, under controlled conditions. The tert-butoxycarbonyl (Boc) protecting group provides a stable handle that can be removed under acidic conditions post-conjugation if further modification at the N-terminus is required.

Core Applications

  • Site-Specific Protein Modification: Alkylation of cysteine or methionine residues to introduce probes, drugs, or other molecules at defined positions within a protein sequence.

  • Peptide Synthesis: Incorporation of an electrophilic handle into synthetic peptides for subsequent conjugation or cyclization.

  • Antibody-Drug Conjugate (ADC) Development: While often accomplished with other linkers, iodinated amino acids can be incorporated into antibody fragments for the site-specific attachment of cytotoxic payloads.[2][3]

  • Development of Targeted Therapies and Diagnostics: Attachment of targeting ligands or imaging agents to biomolecules.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties for this compound.

PropertyValueReference
Molecular Formula C₉H₁₆INO₄[4]
Molecular Weight 329.13 g/mol [4]
IUPAC Name methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[4]
CAS Number 889670-02-4[4]
Synonyms N-Boc-3-iodo-DL-alanine methyl ester, Boc-DL-Ala(I)-OMe[4][5]

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Peptide

This protocol describes a general procedure for the selective alkylation of a cysteine residue in a model peptide using this compound.

Materials:

  • Cysteine-containing peptide (e.g., GCGY)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetyl-L-cysteine

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1 mM.

  • Reduction of Disulfide Bonds: Add a 5-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.

  • Conjugation Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the reduced peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by RP-HPLC to track the formation of the conjugate and consumption of the starting peptide.

  • Quenching: Add a 100-fold molar excess of the Quenching Solution to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the peptide conjugate by RP-HPLC using a suitable C18 column and a gradient of water/ACN containing 0.1% TFA.

  • Characterization: Confirm the identity of the purified conjugate by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the alkylating agent minus the mass of a hydrogen atom.

Quantitative Data Summary (Hypothetical):

ParameterValue
Peptide Concentration1 mM
Alkylating Agent Excess10-fold
Reaction Time4 hours
Conversion Efficiency> 90%
Purity (post-HPLC)> 98%

G Peptide Peptide Reduce Reduce Peptide->Reduce Add_Reagent Add_Reagent Reduce->Add_Reagent Incubate Incubate Add_Reagent->Incubate Quench Quench Incubate->Quench Purify Purify Quench->Purify Characterize Characterize Purify->Characterize

Caption: Experimental workflow for peptide-cysteine alkylation.

Protocol 2: Boc Deprotection of the Conjugate

If the N-terminal amine of the conjugated moiety needs to be exposed for further labeling or peptide elongation, the Boc group can be removed.

Materials:

  • Boc-protected peptide conjugate

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Lyophilization: Ensure the purified peptide conjugate is lyophilized to a dry powder.

  • Deprotection: Resuspend the lyophilized conjugate in the Deprotection Solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours.

  • Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

G Start Lyophilized Boc-Conjugate Add_TFA Add TFA/Water/TIS Deprotection Mix Start->Add_TFA Incubate Incubate at RT Add_TFA->Incubate Precipitate Precipitate in Cold Diethyl Ether Incubate->Precipitate Wash Wash and Dry Peptide Pellet Precipitate->Wash End Deprotected Peptide Conjugate Wash->End

Caption: Workflow for the removal of the Boc protecting group.

Signaling Pathways and Logical Relationships

The use of this compound is a synthetic chemical strategy and does not directly participate in a biological signaling pathway. However, the resulting bioconjugates can be designed to interact with specific pathways. For example, an antibody-drug conjugate created using this linker could target a cancer cell surface receptor, leading to internalization and subsequent drug release, which then interferes with cellular signaling to induce apoptosis.

G cluster_conjugation Bioconjugate Synthesis cluster_cellular Cellular Mechanism Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Iodinated Linker Linker->ADC Drug Cytotoxic Drug Drug->ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Apoptosis Apoptosis Release->Apoptosis

Caption: Logical flow from ADC synthesis to cellular action.

Conclusion

This compound is a valuable reagent for the site-specific modification of biomolecules. The protocols outlined above provide a framework for its application in bioconjugation studies, particularly for the alkylation of cysteine residues. The ability to create well-defined bioconjugates is crucial for the development of novel therapeutics and diagnostic agents. Researchers should optimize reaction conditions for their specific biomolecule of interest to achieve high efficiency and purity.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling for the Synthesis of β-Aryl Amino Acids from β-Iodo Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Aryl-β-amino acids are crucial structural motifs in a variety of biologically active molecules, including peptides, natural products, and pharmaceuticals. Their synthesis is of significant interest in medicinal chemistry and drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the Suzuki coupling of N-protected β-iodo-β-amino acid esters with various arylboronic acids, enabling access to a diverse range of β-aryl-β-amino acids.

The general reaction scheme involves the coupling of a protected β-iodo amino acid derivative with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of protecting groups for the amine and carboxyl functionalities is critical to ensure compatibility with the reaction conditions and to prevent side reactions. Typically, the amine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester).

Optimization of Suzuki Coupling Conditions

The efficiency of the Suzuki coupling of β-iodo amino acid derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. A systematic optimization of these parameters is crucial to achieve high yields and minimize side products. The following table summarizes representative data from a screening of reaction conditions for the coupling of N-Boc-β-iodo-alanine ethyl ester with phenylboronic acid.

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of N-Boc-β-iodo-alanine Ethyl Ester with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)801275
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801288
3Pd₂(dba)₃ (2.5)SPhos (10)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801092
4Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)801095
5Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2.0)Dioxane/H₂O (4:1)801285
6Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)901282
7Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃ (2.0)DMF/H₂O (4:1)801278
8PdCl₂(dppf) (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)801280

Yields are based on the isolated product after column chromatography.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Suzuki Coupling of a β-Iodo Amino Acid Derivative

Materials:

  • N-protected β-iodo-β-amino acid ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-protected β-iodo-β-amino acid ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-aryl-β-amino acid derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine β-Iodo Amino Acid, Arylboronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Pd Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure β-Aryl Amino Acid Product J->K

Caption: Experimental workflow for the Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² (β-Aryl Amino Acid) pd2_trans->product Reductive Elimination r1x R¹-X (β-Iodo Amino Acid) r2b R²-B(OR)₂ (Arylboronic Acid) base Base (e.g., Cs₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Boc-3-iodo-Ala-OMe Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains. The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their biological activity, stability, and pharmacokinetic properties.[1][2] Among these, iodinated amino acid derivatives, such as Boc-3-iodo-L-alanine methyl ester (Boc-L-Ala(3-I)-OMe), are of significant interest. The presence of an iodine atom can facilitate radiolabeling for in vivo imaging and binding studies, serve as a handle for further chemical modifications, and potentially enhance therapeutic efficacy.[1][3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Boc-3-iodo-Ala-OMe and its incorporation into peptide sequences using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a robust and well-established method for SPPS, particularly for the synthesis of complex peptides.[5][6]

Applications

Peptides containing 3-iodo-alanine have several key applications in research and drug development:

  • Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes, such as ¹²⁵I, allowing for the tracking and quantification of peptides in biological systems.[3][4]

  • Enhanced Biological Activity: The incorporation of iodine can modify the peptide's conformation and interaction with its biological target, potentially leading to increased potency.[1]

  • Drug Development: Iodinated peptides serve as valuable tools in the development of novel therapeutics and diagnostic agents.[1][2]

  • Structural Biology: The heavy iodine atom can be useful in X-ray crystallography for phasing, aiding in the determination of protein and peptide structures.[7]

Data Presentation

The successful incorporation of Boc-3-iodo-Ala-OMe into a peptide sequence is dependent on several factors, including the coupling reagents, reaction time, and the nature of the peptide sequence. The following table summarizes expected quantitative data based on standard Boc-SPPS protocols.

ParameterExpected ValueNotes
Synthesis Scale 0.1 - 1.0 mmolTypical laboratory scale for SPPS.
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin used.
Boc-3-iodo-Ala-OMe Equivalents 2 - 4 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2 - 4 eq.For reagents such as HBTU/HOBt.
Coupling Time 1 - 2 hoursCan be monitored by a Kaiser test.
Coupling Efficiency > 99%As determined by a negative Kaiser test.
Overall Peptide Yield (crude) 60 - 80%Sequence-dependent.
Purity (crude) 50 - 70%Sequence-dependent; purification required.
Isotopic Purity (for radiolabeling) > 95%Dependent on the starting iodinated material.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester

This protocol describes the synthesis of the key building block, Boc-3-iodo-Ala-OMe, from N-(tert-butoxycarbonyl)-L-serine methyl ester.[8]

Materials:

  • N-(tert-butoxycarbonyl)-L-serine methyl ester

  • p-toluenesulfonyl chloride (TsCl)

  • 4-dimethylaminopyridine (4-DMAP)

  • Triethylamine (Et₃N)

  • Sodium iodide (NaI)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • 2M HCl solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Tosylation:

    • Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq.) in CH₂Cl₂ and cool to 0°C.

    • Add 4-DMAP (0.05 eq.), trimethylamine hydrochloride (0.1 eq.), and freshly recrystallized TsCl (1.0 eq.).

    • Add a solution of Et₃N (1.0 eq.) in CH₂Cl₂ dropwise over 40 minutes at 0°C.

    • Stir the resulting slurry at 0°C for 2 hours.

    • Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate by rotary evaporation.

  • Iodination:

    • Dissolve the crude tosylated product in acetone.

    • Add NaI (1.5 eq.) in one portion and stir the reaction mixture in the dark at room temperature for 3-4 days. Additional NaI may be added if the reaction is incomplete.

    • Filter the reaction mixture through a sintered glass funnel and wash the solid with acetone.

    • Concentrate the filtrate by rotary evaporation.

    • Purify the resulting product by recrystallization from diethyl ether and petroleum ether to afford N-(tert-butoxycarbonyl)-β-iodo-L-alanine methyl ester as a white solid.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle for Incorporating Boc-3-iodo-Ala-OMe

This protocol outlines the steps for a single coupling cycle in a Boc-SPPS workflow.[9]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-3-iodo-Ala-OMe

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and add DCM to completely cover it.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.[9]

    • Perform a pre-wash by agitating for 5 minutes, then drain.[9]

    • Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (2 times).[9][10]

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes, then drain.[5][11] Repeat this step once.

    • Wash the resin with DCM (3 times) to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-3-iodo-Ala-OMe (2-4 eq.) and a coupling agent like HBTU/HOBt (2-4 eq.) in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Add DIEA (4-6 eq.) to initiate the coupling reaction.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress with the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with a strong acid cleavage cocktail (e.g., HF or TFMSA) containing scavengers at 0°C for 1-2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and lyophilize to obtain the crude product.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start with Resin swell Swell Resin in DCM start->swell deprotect Nα-Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM, IPA) deprotect->wash1 neutralize Neutralization (10% DIEA in DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple Couple Boc-3-iodo-Ala-OMe (HBTU/HOBt, DIEA in DMF) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 kaiser Kaiser Test wash3->kaiser kaiser->couple Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative final_cleavage Final Cleavage (HF or TFMSA) kaiser->final_cleavage Final Residue Coupled repeat->deprotect purify Purification (RP-HPLC) final_cleavage->purify end Final Peptide purify->end

Caption: Workflow for Boc-SPPS incorporating Boc-3-iodo-Ala-OMe.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-CHR-CO-Resin tert-Butyloxycarbonyl Protecting Group Protonation CF₃COO⁻ H₂⁺-NH-CHR-CO-Resin Protonated Amine Boc_Peptide->Protonation + 2 TFA TFA TFA (CF₃COOH) Carbocation t-Butyl Cation (CH₃)₃C⁺ + CO₂ + Isobutylene Protonation->Carbocation Deprotected_Peptide H₂N-CHR-CO-Resin Free N-terminus Protonation->Deprotected_Peptide

Caption: Mechanism of Nα-Boc deprotection using Trifluoroacetic Acid (TFA).

References

Synthetic Routes to Fluorescently Labeled Alanine Using Boc-3-iodo-Ala-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescently labeled alanine derivatives, utilizing N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, specifically Sonogashira, Suzuki, and Stille couplings, to introduce a variety of fluorophores. Subsequent deprotection steps to yield the final fluorescent amino acid are also detailed.

Introduction

Fluorescently labeled amino acids are invaluable tools in chemical biology and drug discovery. They serve as probes to study protein structure and function, enzyme activity, and for in-situ imaging of biological processes.[1][2][3] The synthesis of these molecules often involves the derivatization of an amino acid scaffold with a fluorescent moiety. Boc-3-iodo-Ala-OMe is a versatile building block for this purpose, as the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse fluorescent groups.[4][5][6][7]

This document outlines three primary synthetic strategies for coupling fluorescent partners to the Boc-3-iodo-Ala-OMe backbone, followed by standard deprotection procedures.

Synthetic Strategies Overview

The core of the synthetic approach involves the formation of a new carbon-carbon bond between the iodinated alanine derivative and a fluorescent coupling partner. The choice of the coupling reaction (Sonogashira, Suzuki, or Stille) will depend on the nature of the available fluorescent partner (an alkyne, a boronic acid/ester, or an organostannane, respectively).

Synthetic_Workflow cluster_coupling Coupling Partners A Boc-3-iodo-Ala-OMe B Palladium-Catalyzed Cross-Coupling A->B C Fluorescently Labeled Boc-Ala(fluorophore)-OMe B->C D Deprotection (Boc and Ester) C->D E Fluorescently Labeled Alanine D->E F Fluorescent Alkyne (Sonogashira) F->B G Fluorescent Boronic Acid/Ester (Suzuki) G->B H Fluorescent Organostannane (Stille) H->B

Figure 1: General workflow for the synthesis of fluorescently labeled alanine.

Experimental Protocols

Sonogashira Coupling of Boc-3-iodo-Ala-OMe with a Fluorescent Alkyne

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This protocol outlines the coupling of Boc-3-iodo-Ala-OMe with a fluorescent terminal alkyne.

Diagram of Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants A Boc-3-iodo-Ala-OMe G Reaction Setup (Inert Atmosphere) A->G B Fluorescent Alkyne B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF/DMF) F->G H Reaction at RT to Elevated Temp. G->H I Monitoring by TLC/LC-MS H->I J Work-up and Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Fluorescent Boc-Ala(alkyne-fluorophore)-OMe K->L

Figure 2: Workflow for Sonogashira coupling.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-3-iodo-Ala-OMe (1.0 eq) in anhydrous, degassed solvent (e.g., a mixture of THF and DMF).

  • Addition of Reagents: To the stirred solution, add the fluorescent terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq), a copper(I) co-catalyst (e.g., CuI, 0.1-0.2 eq), and a base (e.g., triethylamine, 2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the fluorescently labeled Boc-Ala-OMe derivative.

Quantitative Data (Representative):

ParameterValue
Catalyst Pd(OAc)₂/TPPTS-CuI
Base K₂CO₃
Solvent Water
Yield 73-90%[9]

Note: Yields are highly dependent on the specific fluorescent alkyne and reaction conditions used.

Suzuki-Miyaura Coupling of Boc-3-iodo-Ala-OMe with a Fluorescent Boronic Acid/Ester

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[10] This protocol describes the coupling of Boc-3-iodo-Ala-OMe with a fluorescent boronic acid or its ester derivative.

Diagram of Suzuki Coupling Workflow:

Suzuki_Workflow cluster_reactants Reactants A Boc-3-iodo-Ala-OMe F Reaction Setup (Inert Atmosphere) A->F B Fluorescent Boronic Acid/Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Reaction at Elevated Temp. F->G H Monitoring by TLC/LC-MS G->H I Work-up and Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Fluorescent Boc-Ala(aryl-fluorophore)-OMe J->K

Figure 3: Workflow for Suzuki-Miyaura coupling.

Protocol:

  • Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine Boc-3-iodo-Ala-OMe (1.0 eq), the fluorescent boronic acid or boronate ester (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.10 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C, either conventionally or using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired fluorescent product.

Quantitative Data (Representative):

ParameterValue
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base 2N Aqueous Sodium Carbonate
Solvent 1,4-Dioxane
Temperature 120 °C (Microwave)
Time 40-60 min[9]
Yield 34-68%[9]

Note: Yields can vary significantly based on the specific fluorescent boronic acid and reaction conditions. A study on the synthesis of fluorescent biphenyl derivatives of phenylalanine using Suzuki coupling reported yields of 93-95%.[11]

Stille Coupling of Boc-3-iodo-Ala-OMe with a Fluorescent Organostannane

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.

Diagram of Stille Coupling Workflow:

Stille_Workflow cluster_reactants Reactants A Boc-3-iodo-Ala-OMe F Reaction Setup (Inert Atmosphere) A->F B Fluorescent Organostannane B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Optional Additive (e.g., CuI, LiCl) D->F E Solvent (e.g., Toluene, DMF) E->F G Reaction at Elevated Temp. F->G H Monitoring by TLC/LC-MS G->H I Work-up and Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Fluorescent Boc-Ala(fluorophore)-OMe J->K

Figure 4: Workflow for Stille coupling.

Protocol:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add Boc-3-iodo-Ala-OMe (1.0 eq), the fluorescent organostannane (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05-0.10 eq) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Additives: In some cases, additives such as CuI or LiCl may be beneficial to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Upon cooling, the reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated. The crude product can be partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Data (Representative):

ParameterValue
Catalyst Pd(PPh₃)₄
Solvent Toluene
Temperature Reflux
Yield Moderate to good (specific data not found for this exact reaction)

Note: While a powerful reaction, the toxicity of organostannane reagents is a significant consideration.

Deprotection of the Fluorescently Labeled Alanine Derivative

The final step is the removal of the Boc and methyl ester protecting groups to yield the free fluorescent amino acid. This is typically a two-step process involving acid-mediated Boc deprotection followed by saponification of the methyl ester.

Diagram of Deprotection Workflow:

Deprotection_Workflow A Fluorescent Boc-Ala(fluorophore)-OMe B Boc Deprotection (e.g., TFA in DCM) A->B C Fluorescent H-Ala(fluorophore)-OMe B->C D Ester Hydrolysis (e.g., LiOH in THF/H2O) C->D E Acidification D->E F Fluorescently Labeled Alanine E->F

Figure 5: Workflow for deprotection.

Protocol for Boc Deprotection:

  • Dissolve the fluorescent Boc-Ala(fluorophore)-OMe in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step.

Protocol for Ester Hydrolysis (Saponification):

  • Dissolve the crude amino ester salt in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

  • Cool the solution to 0 °C and add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-2.0 eq).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final fluorescently labeled alanine. Further purification may be achieved by recrystallization or preparative HPLC if necessary.

Conclusion

The synthetic routes described provide a versatile platform for the synthesis of a wide array of fluorescently labeled alanine derivatives starting from Boc-3-iodo-Ala-OMe. The choice of palladium-catalyzed cross-coupling reaction allows for the incorporation of diverse fluorescent probes. These protocols, coupled with standard deprotection methods, offer a robust and adaptable approach for researchers in the fields of chemical biology, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

How to minimize low yields in substitution reactions of Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize low yields in substitution reactions involving N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in substitution reactions with Boc-3-iodo-Ala-OMe?

A1: The most prevalent issue leading to low yields is a competing elimination reaction (E2 mechanism) that forms the byproduct N-Boc-dehydroalanine methyl ester (Boc-Δ-Ala-OMe). This side reaction is often favored by certain reaction conditions, particularly the choice of base and solvent.

Q2: How can I detect the formation of the dehydroalanine byproduct?

A2: The formation of Boc-Δ-Ala-OMe can be monitored by Thin Layer Chromatography (TLC), where it will appear as a distinct spot from the starting material and the desired substitution product. Confirmation of its identity can be achieved using techniques like 1H NMR spectroscopy (look for vinylic protons) and mass spectrometry.

Q3: Are there any other potential side reactions to be aware of?

A3: Besides elimination, other potential side reactions include racemization at the alpha-carbon, especially if the reaction conditions are too harsh (e.g., strongly basic or high temperatures). If using a nucleophile that is also a primary or secondary amine, overalkylation is a possibility.

Q4: How does the choice of nucleophile affect the reaction outcome?

A4: Strong, non-bulky nucleophiles generally favor the desired substitution reaction (SN2 mechanism). "Soft" nucleophiles, such as thiols and azides, are particularly effective. Bulky or strongly basic nucleophiles can increase the proportion of the elimination byproduct.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product with Evidence of Elimination

If you are observing a significant amount of the Boc-Δ-Ala-OMe byproduct, consider the following troubleshooting steps:

Troubleshooting Steps:

  • Choice of Base:

    • Problem: Strong, bulky bases (e.g., potassium tert-butoxide, DBU) strongly favor elimination.

    • Solution: Switch to a weaker, non-hindered base. For many nucleophiles, a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to facilitate the substitution without promoting significant elimination. For amine nucleophiles, the amine itself or a mild excess may serve as the base.

  • Solvent Selection:

    • Problem: Polar protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, reducing its nucleophilicity and favoring elimination.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO). These solvents enhance the nucleophilicity of the anionic nucleophile, promoting the SN2 pathway.

  • Reaction Temperature:

    • Problem: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at a lower temperature. Often, these substitutions can proceed efficiently at room temperature or even at 0 °C, albeit over a longer reaction time. Monitor the reaction progress by TLC to determine the optimal time and temperature.

Summary of Recommended Condition Adjustments to Favor Substitution:

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)
Base Weak, non-hindered (e.g., K₂CO₃, Cs₂CO₃)Strong, hindered (e.g., t-BuOK, DBU)
Solvent Polar aprotic (e.g., DMF, MeCN, DMSO)Polar protic (e.g., EtOH, MeOH)
Temperature Lower (e.g., 0 °C to Room Temp)Higher
Nucleophile Strong, non-hindered (e.g., N₃⁻, RS⁻)Strong, hindered base
Issue 2: Reaction is Sluggish or Does Not Proceed to Completion

If the reaction is not starting or is incomplete after a reasonable amount of time, consider these factors:

Troubleshooting Steps:

  • Nucleophile Strength:

    • Problem: The chosen nucleophile may not be strong enough to displace the iodide.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or a thiol), deprotonate it first with a suitable base (like NaH for alcohols or K₂CO₃ for thiols) to generate the more potent anionic nucleophile.

  • Purity of Starting Material:

    • Problem: The Boc-3-iodo-Ala-OMe starting material may have degraded. This compound can be light-sensitive and should be stored properly.

    • Solution: Check the purity of the starting material by TLC and/or NMR. If necessary, purify it by recrystallization.

  • Reaction Concentration:

    • Problem: The reaction may be too dilute, slowing down the bimolecular substitution reaction.

    • Solution: Increase the concentration of the reactants.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile

This protocol provides a general method for the S-alkylation of a cysteine derivative, a common application for Boc-3-iodo-Ala-OMe in the synthesis of lanthionines.

  • To a solution of the thiol nucleophile (e.g., N-Boc-L-cysteine methyl ester, 1.0 equivalent) in anhydrous DMF, add a mild base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add a solution of Boc-3-iodo-Ala-OMe (1.1 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of the Elimination Byproduct (Boc-Δ-Ala-OMe)

This protocol is for the intentional synthesis of the dehydroalanine derivative, which can be useful as a standard for comparison or as a starting material for other reactions like Michael additions.

  • Dissolve Boc-3-iodo-Ala-OMe (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1 M HCl), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting Boc-Δ-Ala-OMe can be purified by column chromatography if necessary.

Visualizations

Substitution_vs_Elimination cluster_SN2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Low temperature cluster_E2 Favored by: - Strong, bulky base - Polar protic solvent - High temperature Start Boc-3-iodo-Ala-OMe + Nucleophile/Base SN2_TS Start->SN2_TS SN2 Pathway E2_TS Start->E2_TS E2 Pathway Substitution_Product Substitution Product (Desired) SN2_TS->Substitution_Product Elimination_Product Elimination Product (Boc-Δ-Ala-OMe) E2_TS->Elimination_Product

Caption: Competing SN2 and E2 pathways in reactions of Boc-3-iodo-Ala-OMe.

Troubleshooting_Workflow Start Low Yield of Substitution Product Check_Elimination Check for Elimination (Boc-Δ-Ala-OMe) Start->Check_Elimination Elimination_Yes Elimination is a Major Side Reaction Check_Elimination->Elimination_Yes Yes Elimination_No No Significant Elimination Check_Elimination->Elimination_No No Adjust_Base Use Weaker, Non-hindered Base (e.g., K₂CO₃) Elimination_Yes->Adjust_Base Check_Nucleophile Is Nucleophile Sufficiently Strong? Elimination_No->Check_Nucleophile Adjust_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) Adjust_Base->Adjust_Solvent Adjust_Temp Lower Reaction Temperature Adjust_Solvent->Adjust_Temp Success Improved Yield Adjust_Temp->Success Activate_Nucleophile Activate with Base (e.g., NaH, K₂CO₃) Check_Nucleophile->Activate_Nucleophile No Check_Purity Check Purity of Starting Material Check_Nucleophile->Check_Purity Yes Activate_Nucleophile->Success Check_Purity->Success

Caption: Troubleshooting workflow for low yields in substitution reactions.

Identifying common side products in Boc-L-3-iodoalanine methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-3-iodoalanine methyl ester. Our goal is to help you identify and mitigate common side products to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving Boc-L-3-iodoalanine methyl ester?

A1: The primary side products encountered during reactions with Boc-L-3-iodoalanine methyl ester are the result of elimination and hydrolysis. Under basic conditions, common in many cross-coupling reactions, the molecule can undergo elimination of hydrogen iodide to form N-Boc-dehydroalanine methyl ester. Additionally, the methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid, N-Boc-3-iodoalanine. In the context of specific cross-coupling reactions, other side products such as homocoupling of the coupling partner or protodeboronation in Suzuki reactions can also occur.

Q2: How can I detect the formation of the dehydroalanine side product?

A2: The formation of N-Boc-dehydroalanine methyl ester can be monitored by standard analytical techniques. On a Thin Layer Chromatography (TLC) plate, the dehydroalanine derivative will likely have a different Rf value compared to the starting material and the desired product. For more definitive identification and quantification, LC-MS is a powerful tool, as the side product will have a distinct mass corresponding to the loss of HI from the starting material. 1H NMR spectroscopy can also be used, where the characteristic signals of the vinyl protons of the dehydroalanine will be observable.

Q3: Is the Boc protecting group stable under the basic conditions of Suzuki or Sonogashira coupling?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the basic conditions typically employed in Suzuki, Sonogashira, and Heck coupling reactions.[] It is known to be robust towards most nucleophiles and bases.[][2] However, prolonged exposure to harsh basic conditions or elevated temperatures could lead to some degradation, although this is less common than elimination or ester hydrolysis.

Q4: Can the methyl ester be hydrolyzed during the reaction?

A4: Yes, the methyl ester group can be hydrolyzed to a carboxylic acid under basic aqueous conditions, which are sometimes used in cross-coupling reactions like the Suzuki coupling.[3] The rate of hydrolysis will depend on the strength of the base, the reaction temperature, and the duration of the reaction. If ester hydrolysis is a concern, using anhydrous conditions or a non-aqueous base can help to minimize this side reaction.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Significant formation of N-Boc-dehydroalanine methyl ester The base used is too strong or the reaction temperature is too high, promoting the elimination of HI.- Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or organic bases like Et₃N or DIPEA).- Lower the reaction temperature and extend the reaction time.- Optimize the reaction kinetics to favor the cross-coupling reaction over elimination.
Presence of N-Boc-3-iodoalanine (hydrolyzed ester) Use of aqueous basic conditions.- Employ anhydrous solvents and bases.- If water is necessary for the catalytic cycle (e.g., some Suzuki protocols), minimize the amount of water and consider a milder base.- Reduce the reaction time.
Low yield of the desired cross-coupling product Inefficient catalysis or decomposition of the starting material.- Ensure the palladium catalyst and ligands are of high quality and handled under an inert atmosphere.- Optimize the catalyst loading and ligand-to-metal ratio.- For Suzuki reactions, consider using a different boronic acid derivative (e.g., a boronate ester) to minimize protodeboronation.[4]
Formation of homocoupling products (e.g., biaryl from boronic acid in Suzuki) Oxygen contamination leading to oxidation of the Pd(0) catalyst.- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.

Quantitative Data on Side Product Formation

The relative amounts of the desired product and common side products are highly dependent on the specific reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time). We recommend that you perform a small-scale reaction optimization study and analyze the crude reaction mixture by LC-MS or 1H NMR to quantify the product distribution. You can use the following table to log your results.

Reaction Condition Desired Product (%) N-Boc-dehydroalanine methyl ester (%) N-Boc-3-iodoalanine (%) Other Side Products (%)
Condition A (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C)
Condition B (e.g., PdCl₂(dppf), Cs₂CO₃, Dioxane, 90°C)
Condition C (e.g., ...)

Experimental Protocols

A detailed experimental protocol for a Negishi-type coupling using Boc-L-3-iodoalanine methyl ester is provided in Organic Syntheses.[5] This procedure involves the formation of an organozinc reagent from the iodoalanine, which is then coupled with an aryl iodide in the presence of a palladium catalyst.[5] For Suzuki or Sonogashira reactions, standard literature protocols can be adapted, keeping in mind the potential for the side reactions discussed above.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired cross-coupling reaction and the common side reactions.

G Desired Cross-Coupling and Side Reaction Pathways cluster_main Desired Cross-Coupling Pathway cluster_side Common Side Reaction Pathways Start Boc-L-3-iodoalanine methyl ester Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Heck) Start->Coupling [Pd] catalyst, Base, Coupling Partner Elimination Elimination Start->Elimination Base, Heat Hydrolysis Hydrolysis Start->Hydrolysis Base, H₂O Product Desired Product Coupling->Product Dehydroalanine N-Boc-dehydroalanine methyl ester Elimination->Dehydroalanine CarboxylicAcid N-Boc-3-iodoalanine Hydrolysis->CarboxylicAcid

Caption: Reaction pathways for Boc-L-3-iodoalanine methyl ester.

G Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analysis SideProduct Major Side Product Identified? Analysis->SideProduct Dehydro Dehydroalanine Formation SideProduct->Dehydro Yes Hydrolysis Ester Hydrolysis SideProduct->Hydrolysis Yes Other Other Side Products (e.g., homocoupling) SideProduct->Other Yes NoSide No Major Side Product, Unreacted Starting Material SideProduct->NoSide No Sol_Dehydro Use Milder Base Lower Temperature Dehydro->Sol_Dehydro Sol_Hydrolysis Use Anhydrous Conditions Hydrolysis->Sol_Hydrolysis Sol_Other Degas Solvents Thoroughly Check Reagent Purity Other->Sol_Other Sol_NoSide Optimize Catalyst System Increase Reaction Time/Temp NoSide->Sol_NoSide

Caption: Troubleshooting workflow for low yield reactions.

References

Strategies to prevent beta-elimination of Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the beta-elimination of Boc-3-iodo-Ala-OMe, a crucial intermediate in peptide synthesis and drug development.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Boc-3-iodo-Ala-OMe, leading to the formation of the undesired beta-elimination byproduct, N-Boc-dehydroalanine-OMe.

Q1: I am observing a significant amount of N-Boc-dehydroalanine-OMe in my reaction mixture. What are the likely causes?

A1: The formation of N-Boc-dehydroalanine-OMe is a result of a beta-elimination reaction, which competes with the desired nucleophilic substitution.[2] Several factors can promote this side reaction:

  • Strongly basic conditions: The use of strong bases can abstract the acidic α-proton, initiating the elimination process.[2]

  • Elevated temperatures: Higher reaction temperatures provide the activation energy needed for the elimination reaction to occur more readily.

  • Inappropriate solvent choice: The polarity of the solvent can influence the reaction pathway.

  • Nature of the leaving group: A good leaving group is essential for the substitution reaction, but under basic conditions, it can also facilitate elimination.

Q2: How can I minimize the formation of the dehydroalanine byproduct?

A2: To minimize beta-elimination, consider the following adjustments to your experimental protocol:

  • Choice of Base: If a base is required, opt for a weaker, non-nucleophilic base. For the conversion of a serine derivative, the reaction is typically performed via activation of the hydroxyl group (e.g., to a tosylate) followed by substitution with an iodide source, which may not require an external base in the final step. If a base is necessary for other steps, consider using a sterically hindered base to disfavor proton abstraction.

  • Temperature Control: Maintain a low reaction temperature throughout the synthesis. For the iodination step, it is often recommended to perform the reaction at or below room temperature.

  • Solvent Selection: Use a polar aprotic solvent such as acetone or DMF. These solvents can facilitate the desired SN2 reaction without strongly promoting elimination.

  • Leaving Group Activation: When preparing Boc-3-iodo-Ala-OMe from a serine derivative, converting the hydroxyl group into a good leaving group like a tosylate or mesylate is a common strategy. The subsequent displacement with iodide should be performed under carefully controlled conditions to favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of beta-elimination in the context of Boc-3-iodo-Ala-OMe synthesis?

A1: The primary mechanism is an E2 (bimolecular elimination) reaction. This is a one-step process where a base removes a proton from the alpha-carbon, and simultaneously, the iodide leaving group departs from the beta-carbon, resulting in the formation of a double bond.

Q2: Can the choice of starting material influence the extent of beta-elimination?

A2: Yes. A common and effective method for synthesizing Boc-3-iodo-Ala-OMe is from N-Boc-L-serine methyl ester. This involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by displacement with iodide. This two-step process, when carried out under optimized conditions, can minimize the risk of beta-elimination that might occur with other synthetic routes.

Q3: Are there any specific reagents that are recommended for the iodination of Boc-Ser-OMe to minimize side reactions?

A3: A widely used and effective method involves the reaction of N-Boc-O-tosyl-L-serine methyl ester with sodium iodide (NaI) in acetone. This method is known to proceed with good yield and minimal side products when temperature and reaction time are carefully controlled.

Q4: How does the Boc protecting group affect the propensity for beta-elimination?

A4: The Boc (tert-butoxycarbonyl) protecting group is relatively stable under the conditions used for the iodination of the serine derivative. Its electron-withdrawing nature can slightly increase the acidity of the α-proton, but it does not drastically promote beta-elimination under carefully controlled, non-basic conditions.

Data on Reaction Parameters

While specific quantitative data directly comparing the yields of Boc-3-iodo-Ala-OMe and its beta-elimination byproduct under various conditions are not extensively published, the following table summarizes the qualitative effects of key reaction parameters on the desired substitution versus the undesired elimination.

ParameterCondition Favoring Boc-3-iodo-Ala-OMe (Substitution)Condition Favoring Dehydroalanine (Elimination)Rationale
Base Weak, non-nucleophilic base or absence of baseStrong, sterically unhindered baseStrong bases readily abstract the α-proton, initiating the E2 elimination pathway.
Temperature Low temperature (e.g., 0 °C to room temperature)High temperatureElimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.
Solvent Polar aprotic (e.g., Acetone, DMF)Less polar or protic solvents under basic conditionsPolar aprotic solvents stabilize the transition state of the desired SN2 reaction.
Leaving Group Good leaving group (e.g., Tosylate, Iodide)Good leaving group in the presence of a strong baseA good leaving group is necessary for both reactions, but its departure is a key step in the base-promoted elimination.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester from N-Boc-L-serine methyl ester

This protocol is adapted from a well-established procedure and is designed to minimize beta-elimination.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

  • Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

  • Add 4-dimethylaminopyridine (DMAP), triethylamine hydrochloride (Et₃N·HCl), and freshly recrystallized p-toluenesulfonyl chloride (TsCl).

  • Slowly add a solution of triethylamine in CH₂Cl₂ to the reaction mixture at 0 °C over 40 minutes.

  • Stir the resulting slurry at 0 °C for 2 hours.

  • Work up the reaction by pouring it into a mixture of ice, water, and HCl solution. Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.

  • Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to obtain the pure tosylated product.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester

  • Dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester in acetone at room temperature.

  • Add sodium iodide (NaI) to the solution in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from diethyl ether/petroleum ether to yield N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester as a white solid.

Visualizations

Caption: Mechanism of Beta-Elimination of Boc-3-iodo-Ala-OMe.

Experimental_Workflow Start Boc-Ser-OMe Tosylation Tosylation (TsCl, Et3N, DMAP, CH2Cl2, 0 °C) Start->Tosylation Boc_Ser_OTs Boc-Ser(OTs)-OMe Tosylation->Boc_Ser_OTs Iodination Iodination (NaI, Acetone, Room Temp) Boc_Ser_OTs->Iodination Product Boc-3-iodo-Ala-OMe Iodination->Product Byproduct N-Boc-dehydroalanine-OMe (Beta-Elimination Byproduct) Iodination->Byproduct

Caption: Synthetic workflow for Boc-3-iodo-Ala-OMe.

References

HPLC and column chromatography purification of Boc-3-iodo-Ala-OMe products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) using High-Performance Liquid Chromatography (HPLC) and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for HPLC purification of Boc-3-iodo-Ala-OMe?

A1: For reversed-phase HPLC purification of Boc-protected amino acids like Boc-3-iodo-Ala-OMe, a common starting point is a C18 column.[1] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape by suppressing the ionization of the carboxylic acid.[1][2] A linear gradient from a lower to a higher concentration of the organic solvent is generally effective.[1] Detection is often performed at low UV wavelengths, such as 210-220 nm, where the Boc group absorbs.[1]

Q2: How do I choose an appropriate solvent system for column chromatography of Boc-3-iodo-Ala-OMe?

A2: The selection of a solvent system for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis.[3][4][5] The goal is to find a solvent mixture that provides a retention factor (Rf) value for your product between 0.25 and 0.35.[5] For Boc-protected amino acids, which are moderately polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common choice.[3][5] The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent.[4]

Q3: Is Boc-3-iodo-Ala-OMe stable during purification on silica gel?

A3: While many Boc-protected amino acids are stable on silica gel, iodinated organic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6][7] It is advisable to perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for a period before eluting to see if any degradation occurs.[6] If instability is observed, using deactivated or neutral silica gel, or an alternative stationary phase like alumina, could be considered.[6][8]

Q4: Can the Boc protecting group be cleaved during HPLC purification with TFA?

A4: The Boc group is sensitive to strong acids, and while 0.1% TFA in the mobile phase is generally acceptable for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA can lead to partial or complete cleavage of the Boc group.[9] If subsequent steps are sensitive to the presence of the deprotected amine, it is recommended to neutralize the collected fractions promptly or use a less acidic modifier like acetic acid, though this may affect peak shape and detection.[9] Lyophilization is often preferred over rotary evaporation to remove the solvent and TFA, as heating can accelerate Boc group removal.[9]

Troubleshooting Guides

HPLC Purification
ProblemPossible CausesSolutions
Poor Peak Shape (Tailing) - Secondary Silanol Interactions: The free carboxylic acid can interact with residual silanol groups on the silica-based column packing.[1][10] - Incorrect Mobile Phase pH: If the pH is not low enough, the carboxylic acid may be partially ionized.[1] - Column Overload: Injecting too much sample can lead to peak distortion.[10][11]- Use an Acidic Modifier: Add 0.1% TFA to both mobile phase A and B to suppress silanol interactions and ensure the analyte is in a single protonation state.[1][2] - Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups.[12] - Reduce Sample Load: Dilute the sample and inject a smaller volume.[10][12]
No Peaks or Very Small Peaks - Incorrect Detector Wavelength: The wavelength may not be optimal for detecting the compound.[1] - Sample Degradation: The compound may have degraded in the sample solvent or on the column.[1] - Low Sample Concentration: The amount of sample injected is below the detection limit.[1]- Set Detector to a Low UV Wavelength: Use 210-220 nm for detection of the Boc group.[1] - Prepare Fresh Sample: Dissolve the sample in the initial mobile phase just before injection. - Increase Sample Concentration: Prepare a more concentrated sample solution.
Split Peaks - Disrupted Column Bed: A void or channel in the column packing can cause the sample flow path to split.[1] - Mobile Phase pH Near Analyte pKa: This can lead to the presence of both ionized and non-ionized forms.[1] - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase.[1]- Replace the Column: If a void is suspected, the column may need to be replaced. - Ensure Low Mobile Phase pH: The pH should be at least 2 units away from the analyte's pKa. Using 0.1% TFA generally achieves this.[1] - Dissolve Sample in Initial Mobile Phase: This ensures the sample is introduced to the column in a compatible solvent.[1]
Irreproducible Retention Times - Inconsistent Mobile Phase Preparation: Small variations in solvent composition or pH can lead to shifts in retention time.[12] - Column Temperature Fluctuations: Changes in temperature affect retention.[] - Column Degradation: The stationary phase can change over time.- Prepare Fresh Mobile Phase Accurately: Use precise measurements for all components.[12] - Use a Column Thermostat: Maintain a constant column temperature.[] - Use a Guard Column: This can help extend the life of the analytical column.[14]
Column Chromatography Purification
ProblemPossible CausesSolutions
Product Does Not Elute - Solvent System is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column.[6] - Compound Degradation on Silica: The iodinated compound may be unstable on the acidic silica gel.[6][15] - Compound is Insoluble in the Eluent: The product may have low solubility in the chosen solvent system.[4]- Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[4] - Test Compound Stability: Perform a 2D TLC or a small-scale slurry test to check for degradation.[8][15] If unstable, consider using neutral alumina or deactivated silica gel.[6][8] - Ensure Solubility: Choose a solvent system in which your compound is soluble.[4]
Poor Separation of Product and Impurities - Inappropriate Solvent System: The chosen eluent does not provide adequate resolution between the desired product and impurities.[5] - Column Overloading: Too much crude material was loaded onto the column. - Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation.- Optimize Solvent System with TLC: Test various solvent mixtures to find one that gives good separation between your product and impurities.[3][5] A lower Rf (around 0.25-0.35) for the product often yields better separation.[5] - Use an Appropriate Amount of Silica: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. - Pack the Column Carefully: Ensure the silica bed is uniform and free of air bubbles or cracks.
Streaking or Tailing of the Product Band - Compound is Too Polar for the Solvent System: This can cause the compound to interact too strongly with the silica. - Acidic or Basic Nature of the Compound: Carboxylic acids can streak on silica gel.[15] - Sample Loaded in a Too-Strong Solvent: This can cause the initial band to be too diffuse.- Increase Eluent Polarity: This will help move the compound more effectively. - Add a Modifier to the Eluent: For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the band shape.[15] - Load the Sample in a Weak Solvent: Dissolve the crude material in a minimal amount of a non-polar solvent before loading it onto the column.

Experimental Protocols

HPLC Method Development Protocol
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]

  • Sample Preparation: Dissolve the crude Boc-3-iodo-Ala-OMe in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[1]

  • Initial Gradient Program:

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 214 nm.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient: Begin with a linear gradient from 30% to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate.[1]

  • Optimization: Adjust the gradient slope, initial and final percentages of Mobile Phase B, and flow rate to achieve optimal separation of the product from impurities.

Column Chromatography Protocol
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of 0.25-0.35 for Boc-3-iodo-Ala-OMe.[5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Gradually increase the polarity of the eluent as the separation progresses, if necessary, to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample_Prep Sample Dissolution (in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) Mobile_Phase_Prep->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Elution Detector UV Detector (210-220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Fraction_Collection Collect Fractions Detector->Fraction_Collection Analysis Analyze Purity Fraction_Collection->Analysis

Caption: A typical workflow for the HPLC purification of Boc-3-iodo-Ala-OMe.

Column_Chromatography_Workflow cluster_prep_col Preparation cluster_elution Elution & Collection cluster_analysis_col Analysis & Isolation TLC TLC Solvent System Optimization Packing Pack Column with Silica Gel Slurry TLC->Packing Sample_Loading Load Crude Product Packing->Sample_Loading Elution Elute with Solvent System (Increasing Polarity) Sample_Loading->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Monitor Fractions by TLC Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Isolated Pure Product Evaporation->Pure_Product

Caption: A standard workflow for column chromatography purification.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of novel amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for Boc-3-iodo-Ala-OMe?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for modifying Boc-3-iodo-Ala-OMe. The most commonly employed and suitable reactions include Suzuki-Miyaura, Sonogashira, and Heck couplings. These methods are instrumental in forming new carbon-carbon bonds at the 3-position of the alanine scaffold, allowing for the introduction of a wide variety of functional groups.[1][2] The choice of reaction depends on the desired final structure (e.g., aryl, alkynyl, or vinyl substituents).

Q2: How does palladium catalyst loading impact the yield and purity of my reaction?

A2: Catalyst loading is a critical parameter that significantly influences both the yield and purity of your product.[2]

  • Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material and consequently, low yields of the desired product.[2]

  • Too High Loading: While it might drive the reaction to completion faster, excessive catalyst loading can promote the formation of side products through undesired catalytic pathways.[2][3][4] It also increases the overall cost of the synthesis and the challenge of removing residual palladium from the final compound, a crucial consideration in pharmaceutical applications.[2]

Q3: What are typical initial catalyst loading ranges for cross-coupling reactions with Boc-3-iodo-Ala-OMe?

A3: While the optimal catalyst loading is highly dependent on the specific reaction, coupling partner, and conditions, the following table provides general ranges for initial experiments. A systematic screening of catalyst loadings is always recommended to determine the optimal conditions for your specific transformation.[2]

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5
Heck Pd(OAc)₂P(o-tol)₃, PPh₃0.5 - 5

Data synthesized from multiple sources.[2]

Q4: What are common side reactions to be aware of when working with Boc-3-iodo-Ala-OMe?

A4: Several side reactions can occur, impacting your yield and purity. These include:

  • Dehalogenation: The iodo group is replaced by a hydrogen atom. This can sometimes be mitigated by using a milder, non-coordinating base and shortening the reaction time.[5]

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) can consume the reagent and reduce the yield of the desired cross-coupled product.[6] This is often exacerbated by the presence of oxygen, so ensuring thoroughly degassed solvents and an inert atmosphere is critical.[2][7]

  • Protodeboronation (Suzuki Reaction): The boronic acid is converted back to the corresponding hydrocarbon. Minimizing water content and reducing reaction time can help suppress this side reaction.[5]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, often leading to a stalled or failed reaction.[5][8] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[3][5]

Q5: Can the Boc protecting group or the methyl ester interfere with the cross-coupling reaction?

A5: The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under most palladium-catalyzed cross-coupling conditions.[5] Similarly, the methyl ester is typically well-tolerated.[9] However, the presence of the amine functionality, even when protected, can potentially coordinate with the palladium center. The use of bulky, electron-rich phosphine ligands can help promote the desired catalytic cycle over potential catalyst inhibition.[5]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing catalyst loading for cross-coupling reactions with Boc-3-iodo-Ala-OMe.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The palladium source may be degraded. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction. 3. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Incorrect Base or Solvent: The chosen base or solvent may not be optimal for the specific reaction. 5. Catalyst Poisoning: The amine group on the alanine derivative may be inhibiting the catalyst.1. Check Catalyst Activity: Use a fresh batch of the palladium catalyst.[3] 2. Increase Catalyst Loading: As a baseline, try increasing the catalyst loading to 1-2 mol%.[3] 3. Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessively high temperatures.[3] 4. Screen Bases and Solvents: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., Dioxane, THF, DMF).[3] 5. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to mitigate catalyst inhibition.[5]
Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation) 1. High Catalyst Loading: Excess catalyst can catalyze undesired side reactions.[2][3] 2. Presence of Oxygen: Oxygen can promote homocoupling and catalyst decomposition.[2][7] 3. High Reaction Temperature: Can lead to product degradation or an increase in side reactions.[3]1. Reduce Catalyst Loading: Once optimal conditions are established, systematically decrease the catalyst loading.[3] 2. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a nitrogen or argon atmosphere throughout the reaction.[6] 3. Lower Reaction Temperature: If the reaction proceeds at a lower temperature, it may reduce the formation of side products.[3]
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: Formation of palladium black indicates catalyst decomposition. 2. Inhibitor Build-up: Reaction byproducts may be inhibiting the catalyst.1. Use Pre-catalysts: Consider using more robust palladium pre-catalysts that are more stable.[5] 2. Ligand Stabilization: Ensure an appropriate ligand is used to stabilize the active catalytic species.
Difficulty in Removing Residual Palladium 1. High Initial Catalyst Loading: The more catalyst used, the more difficult it is to remove completely. 2. Inefficient Purification: Standard silica gel chromatography may not be sufficient.1. Optimize for Lower Loading: The most effective approach is to use the lowest possible catalyst loading that provides a good yield.[2] 2. Use Metal Scavengers: Employ silica-based thiourea or thiol resins to scavenge residual palladium. 3. Crystallization: If applicable, crystallization of the final product can be an effective purification method.[2]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of Boc-3-iodo-Ala-OMe with an arylboronic acid. The catalyst loading is varied to determine the optimal concentration.

Materials:

  • Boc-3-iodo-Ala-OMe

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • Vessel Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add Boc-3-iodo-Ala-OMe (1.0 equiv), the arylboronic acid, and the finely powdered base.[7]

  • Inert Atmosphere: Seal the vials with septum caps and purge with nitrogen or argon for 5-10 minutes.[7]

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst to each vial to achieve the desired loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). If using a separate ligand, add it at the appropriate ratio to palladium.

  • Solvent Addition: Add the degassed solvent system to each vial via syringe.[7]

  • Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[6]

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification and Analysis: Purify the crude product from each reaction by column chromatography on silica gel. Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration.[3]

Visualizations

Experimental_Workflow_Catalyst_Optimization start Start prep Prepare Reaction Vials (Substrates & Base) start->prep end End inert Establish Inert Atmosphere prep->inert catalyst Add Varying Catalyst Loadings (e.g., 2%, 1%, 0.5%, 0.1%) inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (e.g., 80-100 °C) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify analyze Analyze Yield & Purity purify->analyze analyze->end

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

General_Cross_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition R-Pd(II)-X Ln pd0->oxidative_addition transmetalation R-Pd(II)-R' Ln oxidative_addition->transmetalation transmetalation->pd0 reductive_elimination R-R' transmetalation->reductive_elimination oa_label->oxidative_addition R-X tm_label->transmetalation R'-M Troubleshooting_Decision_Tree start_node Low or No Yield q1 Starting Material Consumed? start_node->q1 question_node question_node action_node action_node a1 Check Catalyst Activity Increase Catalyst Loading Optimize Temperature q1->a1 No q2 Side Products Observed? q1->q2 Yes a2 Lower Catalyst Loading Ensure Inert Atmosphere Lower Temperature q2->a2 Yes a3 Check Reagent Purity Screen Solvents/Bases q2->a3 No

References

Troubleshooting the decomposition of Boc-3-iodo-Ala-OMe under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of Boc-3-iodo-Ala-OMe, particularly its decomposition under basic conditions. Our aim is to equip researchers with the necessary information to mitigate potential issues and ensure the successful application of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Boc-3-iodo-Ala-OMe decomposition?

A1: The principal decomposition pathway for Boc-3-iodo-Ala-OMe under basic conditions is β-elimination. This reaction involves the abstraction of a proton from the α-carbon and the subsequent elimination of the iodine atom from the β-carbon, resulting in the formation of N-Boc-dehydroalanine methyl ester.

Q2: Which conditions typically promote the decomposition of Boc-3-iodo-Ala-OMe?

A2: The decomposition is primarily promoted by the presence of bases, both organic and inorganic. The rate of decomposition is influenced by the strength of the base, the reaction temperature, and the solvent used. Stronger bases and higher temperatures significantly accelerate the β-elimination reaction.

Q3: How can I detect the decomposition of my Boc-3-iodo-Ala-OMe sample?

A3: Decomposition can be readily detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the formation of the dehydroalanine derivative will appear as a new peak with a different retention time from the parent compound.[1] ¹H NMR spectroscopy is also highly effective, as the vinyl protons of the dehydroalanine byproduct exhibit characteristic chemical shifts that are distinct from the signals of Boc-3-iodo-Ala-OMe.

Q4: Is the Boc protecting group itself susceptible to cleavage under the basic conditions that cause decomposition?

A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under most basic conditions. Its cleavage typically requires acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Therefore, the primary concern with basic conditions is the elimination of the iodo group, not the loss of the Boc protector.

Troubleshooting Guide

Issue 1: Rapid consumption of starting material and formation of an unknown byproduct observed during a reaction involving a base.

  • Root Cause Analysis: This is a strong indication of base-induced β-elimination of Boc-3-iodo-Ala-OMe to form N-Boc-dehydroalanine methyl ester. The rate of this side reaction is highly dependent on the base strength and temperature.

  • Solutions:

    • Choice of Base: If possible, opt for a weaker or more sterically hindered base. For example, a bulky base like diisopropylethylamine (DIPEA) may be less prone to inducing elimination compared to smaller, stronger bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Temperature Control: Perform the reaction at the lowest temperature compatible with the desired transformation. Cooling the reaction mixture can significantly slow down the rate of the elimination side reaction.

    • Slow Addition of Base: Adding the basic reagent slowly and portion-wise can help to maintain a low instantaneous concentration of the base, thereby minimizing the decomposition of the starting material.

Issue 2: Presence of a significant impurity with a mass of -127 Da (loss of iodine) and +1 Da (gain of a proton) in the mass spectrum of the crude product.

  • Root Cause Analysis: This mass difference is characteristic of the conversion of Boc-3-iodo-Ala-OMe to its dehydroalanine derivative.

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and minimize the exposure of the product to basic conditions.

    • Work-up Procedure: Upon completion of the reaction, promptly quench the reaction mixture with a mild acidic solution to neutralize the base and prevent further decomposition during the work-up and purification steps.

    • Purification Strategy: If the dehydroalanine byproduct is formed, it can often be separated from the desired product by flash column chromatography on silica gel or by preparative HPLC.

Data Presentation

BasepKa of Conjugate AcidSteric HindranceExpected Rate of Decomposition
Piperidine11.1LowHigh
DBU13.5ModerateHigh
Triethylamine (TEA)10.8ModerateModerate to High
Diisopropylethylamine (DIPEA)10.7HighLow to Moderate

Note: This table provides a qualitative estimation based on general chemical principles. Actual decomposition rates will also depend on solvent, temperature, and substrate concentration.

Experimental Protocols

Protocol for Minimizing Decomposition During a Base-Mediated Reaction

This protocol provides a general guideline for handling Boc-3-iodo-Ala-OMe in the presence of a base to minimize the risk of β-elimination.

Materials:

  • Boc-3-iodo-Ala-OMe

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Sterically hindered base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Dissolve Boc-3-iodo-Ala-OMe in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using the cooling bath.

  • Slowly add the sterically hindered base (e.g., DIPEA) dropwise to the stirred solution over a period of 10-15 minutes.

  • Maintain the reaction temperature at 0 °C or below for the duration of the reaction.

  • Monitor the reaction progress by TLC or LC-MS to determine the point of completion.

  • Upon completion, quench the reaction by adding a cooled, dilute aqueous solution of a mild acid (e.g., 1 M NH₄Cl).

  • Proceed with the standard aqueous work-up and extraction procedures.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the product promptly using flash column chromatography or another suitable method.

HPLC Method for Purity Analysis

Instrumentation:

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min

Detection: 220 nm

Analysis:

  • Dissolve a small sample of the material in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Boc-3-iodo-Ala-OMe will elute as the main peak. The dehydroalanine byproduct will typically have a different retention time. The presence and integration of this secondary peak can be used to quantify the extent of decomposition.

Visualizations

Decomposition_Pathway Boc_Iodo_Ala Boc-3-iodo-Ala-OMe Dehydroalanine N-Boc-dehydroalanine methyl ester Boc_Iodo_Ala->Dehydroalanine β-elimination Base Base Base->Boc_Iodo_Ala Proton abstraction HI HI

References

Methods for removing unreacted Boc-L-3-iodoalanine methyl ester post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Boc-L-3-iodoalanine methyl ester from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction involving Boc-L-3-iodoalanine methyl ester?

Common impurities can include unreacted starting materials (both the iodoalanine and the other reactant), byproducts from side reactions, residual coupling agents or catalysts, and decomposition products. The presence of a brownish or purplish color in the organic phase often indicates the presence of elemental iodine (I₂).

Q2: I see a persistent brown/purple color in my reaction mixture after workup. What does this indicate and how can I remove it?

A brown or purple color is typically indicative of residual elemental iodine. This can be effectively removed by washing the organic layer with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective choice for this purpose.[1] The colored iodine is reduced to colorless iodide, which is soluble in the aqueous phase.

Q3: Is Boc-L-3-iodoalanine methyl ester stable to standard aqueous workup conditions?

The Boc (tert-butoxycarbonyl) protecting group is generally stable to mild basic and acidic conditions used in typical aqueous workups.[2] However, it is sensitive to strong acids.[2][3][4] Therefore, washing with saturated sodium bicarbonate (NaHCO₃) or dilute hydrochloric acid (e.g., 1M HCl) is generally safe.[5] Prolonged exposure to even mild acid or base should be avoided.

Q4: Can I remove the Boc protecting group accidentally during purification?

Accidental deprotection is possible if the reaction mixture is exposed to strong acidic conditions.[2][3][4] To avoid this, use mild acids for neutralization and workup, and avoid prolonged exposure. If deprotection is a concern, maintaining a neutral or slightly basic pH during the workup is advisable.

Troubleshooting Guides

Issue 1: Unreacted Boc-L-3-iodoalanine methyl ester remains in the product after initial extraction.
Method Description Advantages Disadvantages
Column Chromatography This is a highly effective method for separating compounds with different polarities. A silica gel column is typically used.High degree of purification possible. Can separate compounds with very similar properties.Can be time-consuming and requires larger volumes of solvent. Product loss can occur on the column.
Crystallization/Recrystallization If your desired product is a solid and has different solubility properties from the unreacted iodoalanine, crystallization can be an effective purification method.Can yield very pure product. Scalable.Finding a suitable solvent system can be challenging. Not applicable for oils or products with similar solubility to the impurity.
Aqueous Wash A standard workup procedure involving washes with dilute acid, base, and brine can help remove some impurities.Quick and easy to perform. Removes many common impurities.May not be effective for removing impurities with similar solubility to the product.
Issue 2: Difficulty in choosing the right purification strategy.

The choice of purification method depends on the scale of your reaction and the nature of your desired product. The following workflow can guide your decision:

A decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a standard procedure for the initial purification of a reaction mixture.

  • Quench the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents as appropriate for your specific reaction.

  • Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of organic layer). This will remove basic impurities.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) solution (1 x volume of organic layer) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Protocol 2: Removal of Residual Iodine

This protocol should be performed if a brown or purple color, indicating the presence of elemental iodine, persists in the organic phase.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Thiosulfate Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Shake the funnel until the color in the organic layer disappears.

  • Separate Layers: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 3: Column Chromatography

This protocol is for the purification of the crude product when aqueous workup is insufficient.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for compounds like Boc-L-3-iodoalanine methyl ester is a mixture of ethyl acetate and hexanes (e.g., 20% EtOAc in hexanes).[6] The polarity can be gradually increased to elute the desired product.

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Crystallization/Recrystallization

This method is suitable if the desired product is a solid.

  • Choose a Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be very soluble or insoluble at all temperatures.

  • Dissolve the Crude Product: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold solvent and dry them under vacuum. A procedure for a similar compound involved dissolving the material in diethyl ether, concentrating, and allowing it to crystallize at 0°C, followed by the addition of petroleum ether.[6]

References

Technical Support Center: Improving the Solubility of Boc-Protected Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Boc-protected amino acid esters in organic solvents.

Troubleshooting Guide

Issue: Boc-protected amino acid ester fails to dissolve in a standard organic solvent.

This guide provides a systematic approach to resolving solubility issues encountered during experimental work.

Workflow for Troubleshooting Dissolution:

G cluster_0 start Insoluble Boc-Protected Amino Acid Ester solvent Select Initial Solvent (e.g., DCM, DMF, NMP) start->solvent dissolve Attempt Dissolution (Stirring at RT) solvent->dissolve soluble Soluble dissolve->soluble Yes insoluble Insoluble/Partially Soluble dissolve->insoluble No end_soluble Proceed with Experiment soluble->end_soluble stronger_solvent Try a Stronger Solvent (e.g., DMSO) insoluble->stronger_solvent cosolvent Use a Co-solvent System (e.g., DCM/DMF/NMP 1:1:1) insoluble->cosolvent heat_sonicate Apply Gentle Warming & Sonication (<40°C) insoluble->heat_sonicate reassess Reassess Solubility stronger_solvent->reassess cosolvent->reassess heat_sonicate->reassess reassess->end_soluble Soluble end_insoluble Consider Alternative Strategies (e.g., different protecting group, derivatization) reassess->end_insoluble Insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected amino acids.

Detailed Actions:

  • Initial Solvent Selection: Start with commonly used solvents for peptide synthesis such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[1]

  • Attempt Dissolution: Add the solvent to the Boc-protected amino acid ester and stir at room temperature.

  • If Insoluble/Partially Soluble:

    • Try a Stronger Solvent: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve many challenging compounds.[1]

    • Use a Co-solvent System: A mixture of solvents can be more effective. A "magic mixture" of DCM, DMF, and NMP in a 1:1:1 ratio is often successful for difficult sequences.[1]

    • Gentle Warming and Sonication: Gently warm the solution in a water bath (not exceeding 40°C to prevent degradation) and use sonication to aid dissolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving Boc-protected amino acid esters?

A1: Boc-protected amino acid esters are typically soluble in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[1][3] For more challenging compounds, Dimethyl sulfoxide (DMSO) can be an effective alternative.[1] The choice of solvent can also depend on the specific amino acid side chain and any other protecting groups present.

Q2: How does the amino acid side chain influence the solubility of its Boc-protected ester?

A2: The polarity, size, and steric bulk of the amino acid side chain are critical factors affecting solubility.[1]

  • Nonpolar/Bulky Side Chains: Amino acids with large, hydrophobic side chains (e.g., Valine, Leucine, Isoleucine) tend to be less soluble in polar solvents and may require more nonpolar solvent systems.[1]

  • Polar Side Chains: Amino acids with polar side chains will generally be more soluble in polar solvents.

  • Additional Protecting Groups: The presence of other protecting groups on the side chain can significantly alter the overall polarity and solubility profile of the molecule.[1]

Q3: Can I use heat to increase the solubility of a Boc-protected amino acid ester?

A3: Yes, gentle warming can increase the solubility of these compounds.[1][2] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the Boc-protecting group or other sensitive functionalities in the molecule.[1] It is advisable to warm the solution gently in a water bath to a temperature not exceeding 40°C and to perform this on a small scale first to check for any signs of decomposition.[1]

Q4: My Boc-protected amino acid ester precipitated out of solution. What should I do?

A4: Precipitation can be caused by several factors, including changes in temperature, solvent evaporation, or exceeding the solubility limit.[1] To redissolve the precipitate, you can try:

  • Adding a small amount of a stronger co-solvent, such as DMSO.[1]

  • Gently warming the solution while stirring.[1]

  • Sonicating the mixture.[1] If precipitation occurs during a reaction, it might indicate the formation of a less soluble product.

Q5: Could poor solubility of my Boc-protected amino acid ester be the cause of low coupling efficiency in peptide synthesis?

A5: Absolutely. Poor solubility is a direct cause of low coupling efficiency because the amino acid ester is not fully available to react with the free amine on the resin or in the solution.[1] If you observe incomplete coupling, ensure that your Boc-amino acid ester is completely dissolved before initiating the coupling reaction. If solubility remains an issue, consider using a more potent coupling reagent or extending the reaction time.[1]

Quantitative Solubility Data

The following table provides a summary of the solubility of some Boc-protected amino acids in common organic solvents. This data is intended as a guideline, and actual solubility may vary depending on the specific ester, purity, and experimental conditions.

Boc-Amino Acid DerivativeSolventSolubility (approx. mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)[1]
Boc-Leu-OHDMSO~100Requires sonication[1]
Boc-Gly-Gly-OHDMSO~100Requires sonication[1]
Boc-β-Ala-OHDMSO~100Requires sonication and warming[1]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility

This protocol outlines the steps to address the solubilization of a Boc-protected amino acid ester that is difficult to dissolve using standard methods.

Logical Flow of the Protocol:

G start Start: Insoluble Boc-Amino Acid Ester step1 1. Suspend in chosen solvent (e.g., DMF, NMP, or co-solvent) start->step1 step2 2. Sonicate for 5-10 minutes step1->step2 decision1 Is it dissolved? step2->decision1 step3 3. Gently warm to ≤ 40°C with continued mixing decision1->step3 No end_success End: Soluble Solution (Proceed with reaction) decision1->end_success Yes decision2 Is it dissolved? step3->decision2 step4 4. Cool to room temperature before use decision2->step4 Yes end_fail End: Remains Insoluble (Re-evaluate solvent system or strategy) decision2->end_fail No step4->end_success

Caption: Protocol for enhancing the solubility of Boc-amino acid esters.

Methodology:

  • Initial Suspension: Suspend the Boc-protected amino acid ester in the selected solvent or co-solvent system (e.g., 1:1:1 DCM/DMF/NMP).[1]

  • Sonication: Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[1]

  • Gentle Warming: If the compound is not fully dissolved, gently warm the mixture in a water bath to a temperature not exceeding 40°C, while continuing to stir or agitate.[1]

  • Cooling: Once dissolution is complete, allow the solution to cool to room temperature before proceeding with its intended use in a reaction.

Note: Always ensure the thermal stability of your specific Boc-protected amino acid ester at the temperature used for warming to prevent potential degradation.[1]

Protocol 2: Recrystallization for Purity and Improved Handling

Recrystallization can be used to purify a Boc-protected amino acid ester that is an oil or has impurities, which can sometimes improve its solubility characteristics and handling.

Methodology:

  • Dissolution: Place the crude Boc-protected amino acid ester in a flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve it, using gentle heat if necessary.[4]

  • Induce Precipitation: Slowly add a "poor" solvent (an anti-solvent, e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[4]

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[4]

References

Managing the instability of Boc-3-iodo-Ala-OMe during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-3-iodo-Ala-OMe. The information provided addresses common challenges related to the instability of this compound during experimental workup and purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when working with Boc-3-iodo-Ala-OMe.

Observation Potential Cause Recommended Action
Low or no yield of the desired product after workup. Degradation due to harsh pH conditions. The Boc protecting group is sensitive to strong acids, and the iodo-alanine moiety can be unstable in the presence of strong bases.- During aqueous workup, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) to adjust the pH. - Avoid prolonged exposure to even mildly acidic or basic aqueous solutions.
Thermal decomposition during solvent removal. High temperatures can promote the decomposition of the iodoalanine derivative.[1]- Concentrate the solution at reduced pressure and low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30°C).[2]
Photodegradation. Boc-3-iodo-Ala-OMe is light-sensitive.[3]- Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flasks in aluminum foil.[3]
Appearance of multiple spots on TLC after purification. Decomposition on silica gel. The acidic nature of standard silica gel can cause the degradation of sensitive compounds.- Neutralize the silica gel before use by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine, followed by the eluent.[4][5] - Alternatively, use a less acidic stationary phase like neutral alumina.[4]
β-Elimination side reaction. The presence of base can induce the elimination of HI to form the corresponding dehydroalanine derivative.- Use non-nucleophilic and sterically hindered bases if a base is required. - Keep the temperature low during base-mediated reactions and workup.
The purified product is a yellow or brown oil/solid instead of a white to pale yellow solid. Presence of iodine impurity. Residual iodine from the synthesis can discolor the product.- During the workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.[2]
Degradation of the product. - Re-purify the compound using the recommended gentle methods (crystallization or chromatography on neutralized silica). - Store the purified product under an inert atmosphere at low temperature and protected from light.[3][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Boc-3-iodo-Ala-OMe?

A1: The primary degradation pathways for Boc-3-iodo-Ala-OMe include:

  • Acid-catalyzed hydrolysis of the Boc group: Strong acidic conditions will cleave the tert-butoxycarbonyl protecting group.

  • β-Elimination: In the presence of a base, the compound can undergo elimination of hydrogen iodide to form N-Boc-dehydroalanine methyl ester.

  • Photodegradation: As an alkyl iodide, the compound is sensitive to light, which can cause homolytic cleavage of the carbon-iodine bond.[3][10][11]

  • Thermal decomposition: Elevated temperatures can lead to decomposition, potentially through intramolecular nucleophilic attack by the carbamate.[1]

Q2: What are the ideal storage conditions for Boc-3-iodo-Ala-OMe?

A2: To ensure the stability of Boc-3-iodo-Ala-OMe, it should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3][6][7][8][9] The container should be tightly sealed to prevent moisture ingress.

Q3: My Boc-3-iodo-Ala-OMe appears to be degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel is likely due to the acidic nature of the stationary phase. To mitigate this, you can:

  • Neutralize the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base like triethylamine (1-2% v/v). Pack the column with this slurry and then flush with the eluent before loading your sample.[4][5]

  • Use an alternative stationary phase: Consider using neutral alumina for your column chromatography.[4]

Q4: Can I use a strong base for the workup if my reaction mixture is acidic?

A4: It is not recommended to use strong bases like sodium hydroxide. Strong bases can promote the β-elimination of HI, leading to the formation of an unwanted dehydroalanine byproduct. Instead, use milder bases like a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization.

Q5: How can I monitor the stability of my Boc-3-iodo-Ala-OMe during a reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the stability of your compound. When running a TLC, if you observe a new spot appearing over time, especially one with a different Rf value that could correspond to a degradation product, it is an indication of instability under the reaction or workup conditions.

Experimental Protocols

Protocol 1: Workup Procedure for Reactions Containing Boc-3-iodo-Ala-OMe

This protocol is designed to minimize degradation of the target compound.

  • Quenching the Reaction: Cool the reaction mixture to 0°C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).

    • 1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x volume) to remove any residual iodine.[2]

    • Brine (saturated aqueous NaCl solution) (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure at a low temperature (water bath ≤ 30°C).[2] It is crucial to avoid high temperatures during solvent removal.[1]

Protocol 2: Purification of Boc-3-iodo-Ala-OMe by Column Chromatography

This protocol employs neutralized silica gel to prevent on-column degradation.

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Gently stir the slurry for 15-20 minutes.

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Column Equilibration: Flush the packed column with at least 2-3 column volumes of the eluent (without triethylamine) to remove the excess base.

  • Sample Loading: Dissolve the crude Boc-3-iodo-Ala-OMe in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the compound with the chosen solvent system and collect fractions. Monitor the fractions by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (≤ 30°C).

Protocol 3: Purification of Boc-3-iodo-Ala-OMe by Crystallization

This is a suitable method for obtaining highly pure material if the crude product is a solid.

  • Dissolution: In a flask, dissolve the crude Boc-3-iodo-Ala-OMe in a minimum amount of a hot solvent (e.g., diethyl ether or a mixture of petroleum ether and ethyl acetate).[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Instability_Pathways Boc_Ala_I Boc-3-iodo-Ala-OMe Boc_dehydro_Ala N-Boc-dehydroalanine methyl ester Boc_Ala_I->Boc_dehydro_Ala  Base (e.g., strong base) (β-Elimination) Ala_I_HCl 3-iodo-Ala-OMe (hydrochloride salt) Boc_Ala_I->Ala_I_HCl  Strong Acid (Boc Deprotection) Radical_species Radical Species Boc_Ala_I->Radical_species  Light (UV) (Photodegradation) Intramolecular_cyclization_product Intramolecular Cyclization Product Boc_Ala_I->Intramolecular_cyclization_product  Heat (Thermal Decomposition)

Caption: Potential degradation pathways of Boc-3-iodo-Ala-OMe.

Purification_Workflow Crude_Product Crude Boc-3-iodo-Ala-OMe Workup Aqueous Workup (mild acid/base, Na2S2O3 wash) Crude_Product->Workup Concentration Concentration (Low Temperature) Workup->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography (Neutralized Silica or Alumina) Purification_Choice->Column_Chromatography  If oil or complex mixture Crystallization Crystallization Purification_Choice->Crystallization  If solid Pure_Product Pure Boc-3-iodo-Ala-OMe Column_Chromatography->Pure_Product Crystallization->Pure_Product Storage Storage (2-8°C, Inert Atmosphere, Dark) Pure_Product->Storage

Caption: Recommended workflow for the workup and purification of Boc-3-iodo-Ala-OMe.

References

Validation & Comparative

Reactivity Showdown: Boc-3-iodo-Ala-OMe vs. Boc-3-bromo-Ala-OMe in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Peptide Synthesis

In the realm of synthetic organic chemistry, particularly in the intricate fields of peptide synthesis and drug development, the choice of starting materials is paramount to the success of a synthetic route. Halogenated amino acid derivatives are versatile building blocks, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of two such key building blocks: N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) and N-Boc-3-bromo-L-alanine methyl ester (Boc-3-bromo-Ala-OMe).

Executive Summary

Reactivity Principles: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly the SN2 (bimolecular nucleophilic substitution) mechanism common for primary halides like these alanine derivatives, are highly sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.

The key factors determining leaving group ability are:

  • Basicity: Weaker bases are better leaving groups. Iodide is a significantly weaker base than bromide.

  • Polarizability: Larger, more polarizable atoms can better stabilize the developing negative charge in the transition state. Iodide is larger and more polarizable than bromide.

  • Bond Strength: The carbon-halogen bond must be broken during the reaction. The C-I bond is weaker than the C-Br bond, requiring less energy to cleave.

The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[1][2][3] This directly translates to a higher reaction rate for alkyl iodides compared to their corresponding alkyl bromides in nucleophilic substitution reactions.[3]

Comparative Data (Predicted)

While specific experimental data comparing the two subject compounds is not available, the following table presents expected outcomes for a generic nucleophilic substitution reaction based on established chemical principles. These values are illustrative to highlight the anticipated differences in reactivity.

ParameterBoc-3-iodo-Ala-OMeBoc-3-bromo-Ala-OMeRationale
Relative Reaction Rate FasterSlowerIodide is a better leaving group than bromide.[1][2][3]
Reaction Time (Typical) ShorterLongerHigher reactivity leads to faster consumption of starting material.
Reaction Temperature LowerHigherMay require more forcing conditions to achieve comparable reaction rates.
Yield (under identical, optimized conditions for the iodo-compound) HigherLowerSlower, less efficient reaction may lead to more side products or incomplete conversion.

Experimental Protocol: A Framework for Comparison

To empirically determine the relative reactivity of Boc-3-iodo-Ala-OMe and Boc-3-bromo-Ala-OMe, a standardized experimental protocol for a nucleophilic substitution reaction should be employed. The following is a representative procedure for the synthesis of a β-substituted alanine derivative using a generic nucleophile (Nu-H).

Reaction: Synthesis of Boc-3-(Nu)-Ala-OMe

Materials:

  • Boc-3-iodo-Ala-OMe or Boc-3-bromo-Ala-OMe (1.0 eq)

  • Nucleophile (e.g., a thiol, amine, or enolate) (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., DBU, DIPEA) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Boc-3-halo-Ala-OMe and the chosen anhydrous solvent.

  • Add the nucleophile to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., monitor by TLC every hour).

  • Upon completion (as determined by TLC analysis showing consumption of the starting material), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

To perform a valid comparison, two reactions should be set up in parallel, one with the iodo- and one with the bromo-substrate, keeping all other parameters (concentrations, temperature, stirring speed, etc.) identical. The progress of the reactions can be monitored by TLC or LC-MS to determine the relative rates of consumption of the starting materials. The final yields of the purified products would provide a quantitative measure of the reaction efficiency.

Visualizing the Concepts

Logical Relationship of Reactivity

G Factors Influencing Reactivity A Leaving Group Ability B Basicity of Leaving Group A->B C Polarizability of Leaving Group A->C D C-X Bond Strength A->D E Reactivity in Nucleophilic Substitution A->E H Higher Reactivity E->H I Lower Reactivity E->I F Boc-3-iodo-Ala-OMe (Weaker Base, More Polarizable, Weaker C-I Bond) F->H G Boc-3-bromo-Ala-OMe (Stronger Base, Less Polarizable, Stronger C-Br Bond) G->I

Caption: Relationship between leaving group properties and reactivity.

General Experimental Workflow

G Comparative Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification A Dissolve Boc-3-halo-Ala-OMe and Nucleophile in Solvent B Cool to 0 °C A->B C Add Base B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for comparing the reactivity of the halo-alanine derivatives.

Conclusion

For researchers and professionals in drug development and peptide synthesis, the choice between Boc-3-iodo-Ala-OMe and Boc-3-bromo-Ala-OMe as a synthetic precursor has clear implications for reaction efficiency. The iodo-derivative offers significantly higher reactivity, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields in nucleophilic substitution reactions. While the bromo-analog may be a more cost-effective starting material in some cases, the increased reactivity of the iodo-compound often justifies its use, particularly in complex syntheses where efficiency and yield are critical. This guide underscores the importance of understanding fundamental reactivity principles in the strategic planning of synthetic routes.

References

A Comparative Guide to Reaction Monitoring: LC-MS Analysis of Boc-L-3-iodoalanine Methyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the incorporation of unnatural amino acids, rigorous reaction monitoring is paramount. Boc-L-3-iodoalanine methyl ester is a key building block for introducing a reactive iodine moiety, enabling further chemical modifications. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring reactions involving this valuable compound.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of the experiment, such as the need for quantitative data, the complexity of the reaction mixture, and available resources. LC-MS stands out for its high sensitivity and selectivity, providing both chromatographic separation and mass identification. However, a comprehensive understanding of the strengths and limitations of each method is crucial for making an informed decision.

Technique Principle Sample Preparation Speed Cost Key Advantages Key Limitations
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.Simple dilution of the reaction mixture.Fast (5-20 min per sample).[1]High initial investment, moderate running costs.High sensitivity and selectivity, provides molecular weight information, suitable for complex mixtures.[2]Ion suppression effects can impact quantification, higher cost.
GC-MS Separation of volatile compounds by gas chromatography followed by mass detection.Derivatization is required to increase volatility.Moderate to fast (10-30 min per sample).Moderate initial investment and running costs.Excellent for volatile and semi-volatile compounds, high resolution.Requires derivatization for non-volatile compounds like amino acids, potential for thermal degradation.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Simple dilution in a deuterated solvent.Slower (minutes to hours per sample).[3]Very high initial investment, moderate running costs.Provides detailed structural information, non-destructive, inherently quantitative.[4]Lower sensitivity compared to MS, can be complex to interpret for mixtures.[5]
TLC Separation based on differential partitioning between a stationary phase and a mobile phase.Direct spotting of the reaction mixture.Very fast (5-30 min per plate).Very low.Simple, inexpensive, rapid qualitative assessment of reaction progress.Not quantitative, lower resolution, may be difficult to interpret for complex mixtures.

Illustrative Data Presentation: Monitoring a Suzuki Coupling Reaction

To demonstrate the comparative performance of these techniques, we present illustrative data for monitoring a hypothetical Suzuki coupling reaction of Boc-L-3-iodoalanine methyl ester with a boronic acid to form a new carbon-carbon bond.

Reaction: Boc-L-3-iodoalanine methyl ester + Ar-B(OH)₂ → Boc-L-Alanine(Ar)-methyl ester

Table 1: Illustrative Quantitative Reaction Monitoring Data

Time (min) LC-MS (% Conversion) GC-MS (% Conversion) ¹H NMR (% Conversion) TLC (Qualitative)
0000Strong starting material spot, no product spot
30454248Faint product spot, strong starting material spot
60858387Strong product spot, faint starting material spot
120>98>98>99No visible starting material spot

Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and instrumentation.

Detailed Experimental Protocols

LC-MS Analysis

This method is ideal for rapid and sensitive monitoring of the consumption of Boc-L-3-iodoalanine methyl ester and the formation of the product.

  • Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in positive ion mode. Monitor the m/z values corresponding to the protonated molecules of the starting material and the expected product.

  • Sample Preparation: Dilute a small aliquot (1-5 µL) of the reaction mixture in 1 mL of mobile phase A/B (50:50).

GC-MS Analysis

Due to the low volatility of the amino acid derivative, derivatization is necessary for GC-MS analysis.

  • Derivatization: To a dried aliquot of the reaction mixture, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Injection: 1 µL in splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of 50-500 amu.

NMR Spectroscopy

¹H NMR is a powerful tool for obtaining structural information and quantifying the reaction progress without the need for chromatography.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Take an aliquot of the reaction mixture, evaporate the solvent, and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane - TMS).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify characteristic peaks for the starting material and product. For example, monitor the disappearance of a proton signal adjacent to the iodine and the appearance of new aromatic signals from the coupled product. The relative integration of these peaks can be used to determine the percent conversion.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for qualitative monitoring of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Sample Application: Spot a small amount of the reaction mixture onto the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The starting material and product should have different Rf values. Staining with a permanganate solution can also be used for visualization.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of these analytical techniques, the following diagrams illustrate the experimental workflow for LC-MS analysis and a logical guide for choosing the most suitable method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Reaction Mixture Aliquot dilution Dilution in Solvent start->dilution injection Inject into HPLC/UHPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Detection (MS) ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Conversion integration->quantification

Caption: Experimental workflow for LC-MS reaction monitoring.

Method_Selection node_result node_result start Need Reaction Information? q1 Qualitative or Quantitative? start->q1 q2 Need Structural Detail? q1->q2 Quantitative q4 Speed & Cost Critical? q1->q4 Qualitative q3 High Sensitivity Needed? q2->q3 No node_result_nmr Use NMR q2->node_result_nmr Yes node_result_lcms Use LC-MS q3->node_result_lcms Yes node_result_gcms Use GC-MS q3->node_result_gcms No (and volatile) q4->q3 No node_result_tlc Use TLC q4->node_result_tlc Yes

Caption: Decision guide for selecting an analytical method.

Conclusion

The choice of an analytical technique for monitoring reactions of Boc-L-3-iodoalanine methyl ester depends on a balance of experimental needs and available resources. For rapid, sensitive, and selective quantitative analysis, LC-MS is often the method of choice, providing clear data on the consumption of starting materials and the formation of products in complex mixtures. NMR offers unparalleled structural information and is inherently quantitative but at the cost of lower sensitivity and longer analysis times. GC-MS is a powerful technique for volatile compounds but requires a derivatization step for this class of molecules. Finally, TLC remains an invaluable tool for quick, inexpensive, and qualitative checks of reaction progress at the bench. By understanding the capabilities and limitations of each method, researchers can effectively monitor their reactions, optimize conditions, and ensure the successful synthesis of their target molecules.

References

A Comparative Guide: The Advantages of Boc-3-iodo-Ala-OMe Over Analogous Triflate Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of electrophilic precursors is critical for the successful introduction of functional moieties. Both N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) and its analogous triflate counterparts serve as potent electrophiles for alkylating nucleophiles. However, a closer examination reveals significant practical advantages offered by the iodo- derivative in terms of stability, handling, and reaction control, making it a preferred reagent in many synthetic contexts.

This guide provides an objective comparison, supported by physicochemical properties and established experimental protocols, to assist researchers in selecting the optimal electrophile for their specific needs.

Core Comparison: Stability, Reactivity, and Handling

The fundamental difference between Boc-3-iodo-Ala-OMe and an analogous triflate lies in the nature of the leaving group: iodide (I⁻) versus trifluoromethanesulfonate (TfO⁻). This distinction profoundly impacts the reagent's overall performance.

  • Stability and Handling: Boc-3-iodo-Ala-OMe is a crystalline solid with a defined melting point (approx. 50-61°C) and is stable under standard refrigerated storage conditions (2-8°C).[1][2][3][4] This physical stability allows for straightforward handling, weighing, and storage, streamlining the synthetic workflow and contributing to improved overall yields by minimizing precursor decomposition.[1] In contrast, primary alkyl triflates are notoriously unstable.[5][6] They are often moisture-sensitive and can undergo elimination or decomposition even at low temperatures, complicating their purification, storage, and handling.[6]

  • Reactivity Profile: The triflate group is one of the best leaving groups in organic chemistry, generally exhibiting higher reactivity than iodide.[5] This is due to the extreme stability of the triflate anion. While this high reactivity can be advantageous for forcing sluggish reactions, it often leads to a lack of selectivity and the formation of unwanted side products. The iodide leaving group, while slightly less reactive than triflate, offers a more balanced profile.[5] It is sufficiently reactive for most nucleophilic substitutions while being less prone to the side reactions that plague its triflate counterparts.[7][8] The C-I bond is weaker than other carbon-halogen bonds, facilitating its displacement.[8]

The diagram below illustrates the trade-off between reactivity and stability for these two electrophiles.

G cluster_0 Boc-3-iodo-Ala-OMe cluster_1 Analogous Triflate Iodide High Stability (Solid, good shelf life) Iodide_Reactivity Good, Controlled Reactivity Iodide_Handling Easy Handling (Bench-stable) Triflate Low Stability (Moisture sensitive) Triflate_Reactivity Very High, Less Selective Reactivity Triflate_Handling Difficult Handling (Requires inert conditions)

Caption: Comparison of key properties between iodo- and triflate-based electrophiles.

Data Presentation: Physicochemical and Reactivity Comparison

The following table summarizes the key characteristics of Boc-3-iodo-Ala-OMe in contrast to the general properties of analogous primary alkyl triflates.

FeatureBoc-3-iodo-Ala-OMeAnalogous Primary Triflate ElectrophileAdvantage
Physical State White to light yellow solid[2][4][9]Often oils or low-melting solidsIodide: Easier to handle, weigh, and purify.
Stability Stable, with a good shelf life under refrigeration[1][2]Generally unstable; prone to decomposition/elimination[5][6]Iodide: Greater reliability and reproducibility.
Storage Standard refrigeration (2-8°C)[2][4][9]Often requires low temperatures (-20°C or below) and inert atmosphereIodide: Less demanding storage requirements.
Handling Can be handled on the benchtop for routine procedures[1]Highly sensitive to moisture and atmospheric conditionsIodide: Significantly simpler and safer workflow.
Leaving Group Ability GoodExcellent / "Super" Leaving Group[5][10]Triflate: Higher reaction rates for challenging substrates.
Selectivity Generally high, allowing for controlled reactionsLower; high reactivity can lead to side productsIodide: Better control and cleaner reaction profiles.

Experimental Protocols and Workflow

The practical advantages of Boc-3-iodo-Ala-OMe are evident in its synthesis and subsequent application. It is commonly prepared from the corresponding serine derivative, providing a stable, isolable intermediate for further elaboration.

This protocol describes the conversion of a stable tosylate precursor, derived from Boc-L-serine, into the desired iodo-compound via a Finkelstein reaction.

  • Setup: A 250-mL round-bottomed flask is equipped with a magnetic stir bar and charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol).[11]

  • Dissolution: Acetone (160 mL) is added to the flask, and the mixture is stirred at room temperature until the solid dissolves.[11]

  • Reaction: Sodium iodide (NaI, 13.4 g, 89.0 mmol) is added in one portion. The flask is shielded from light with aluminum foil and stirred at room temperature for 12 hours.[11]

  • Workup: The resulting suspension is filtered, and the collected solid is washed with acetone. The filtrate is concentrated under reduced pressure, keeping the solution cool (0°C) due to the iodide's moderate instability in solution.[11]

  • Purification: The residue is dissolved in diethyl ether (200 mL), washed sequentially with water, 10% aqueous sodium thiosulfate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[11]

  • Crystallization: The crude solid is recrystallized from hot petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals (Typical yield: 80-82%).[11]

The general workflow for preparing and using this key intermediate is visualized below.

G cluster_prep Precursor Synthesis cluster_app Application start Boc-Ser-OMe tosylate Activation (e.g., TsCl, Py) start->tosylate iodo Substitution (NaI, Acetone) tosylate->iodo product Boc-3-iodo-Ala-OMe (Stable Solid) iodo->product reaction Nucleophilic Substitution product->reaction Alkylation Step nucleophile Nucleophile (R-NH2, R-SH, etc.) nucleophile->reaction final_product Alkylated Product reaction->final_product

Caption: Experimental workflow for the synthesis and application of Boc-3-iodo-Ala-OMe.

Conclusion

While triflate electrophiles offer superior reactivity due to the exceptional stability of the triflate leaving group, this property comes at the cost of chemical instability, demanding handling precautions, and a propensity for side reactions. Boc-3-iodo-Ala-OMe, conversely, provides a highly effective and practical alternative for researchers and drug developers. Its identity as a stable, crystalline solid simplifies storage and handling, while its well-balanced reactivity ensures efficient and controlled nucleophilic substitutions.[1][5] This combination of stability and reliable reactivity ultimately leads to cleaner reactions, higher effective yields, and a more streamlined synthetic process, making Boc-3-iodo-Ala-OMe the advantageous choice for a wide array of applications in modern chemical and pharmaceutical science.[1][12]

References

A Researcher's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of modified amino acids is a critical quality attribute in pharmaceutical development and biochemical research. The biological activity, pharmacology, and toxicology of a chiral molecule are often enantiomer-dependent. Consequently, the accurate determination of enantiomeric excess (ee) is paramount. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for this purpose. This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to assist researchers in selecting and implementing the most suitable strategy for their modified amino acid of interest.

There are two primary strategies for chiral separations in HPLC: direct and indirect methods. Direct methods utilize a Chiral Stationary Phase (CSP) to achieve separation, while indirect methods involve pre-column derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on a standard achiral column.

Comparison of Direct Chiral HPLC Methods: Chiral Stationary Phases (CSPs)

Direct enantioseparation on a CSP is often the preferred approach due to its simplicity, as it avoids the extra step of derivatization and potential complications such as racemization during the derivatization reaction.[1] The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2] Several classes of CSPs are commercially available, each with unique chiral recognition capabilities.

Key Types of Chiral Stationary Phases for Modified Amino Acids:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or covalently bonded to a silica support.[3] They offer broad applicability and are effective for a wide range of compounds, including N-protected amino acids like N-Fluorenylmethoxycarbonyl (FMOC) derivatives.[4][5] They typically operate in normal-phase, polar organic, or reversed-phase modes.

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids.[1][6] They possess ionic groups, making them compatible with aqueous mobile phases and ideal for separating polar and ionic molecules.[1] A key advantage is their utility in LC-MS compatible methods.[6]

  • Zwitterionic Ion-Exchange CSPs: These novel phases, often derived from cinchona alkaloids, incorporate both weak anionic and strong cationic interaction sites.[7] This dual-ion pairing mechanism makes them highly versatile for the direct separation of amphoteric molecules like free amino acids and small peptides under LC-MS friendly conditions.[7]

  • Crown Ether-Based CSPs: These are specifically designed for the enantioseparation of primary amines, making them highly effective for amino acids. The chiral recognition mechanism involves the complexation of the protonated primary amino group within the chiral crown ether cavity.

  • Ligand Exchange CSPs: This technique involves a CSP coated with a chiral ligand (often an L- or D-amino acid) and the use of a metal ion (commonly Cu(II)) in the mobile phase.[6][8] Enantioseparation occurs through the formation of diastereomeric ternary complexes between the stationary phase ligand, the metal ion, and the analyte enantiomers.

The logical flow for selecting a chiral separation strategy is outlined in the diagram below.

G start Start: Determine Enantiomeric Excess of Modified Amino Acid decision1 Is the amino acid already derivatized (e.g., N-protected)? start->decision1 direct_method Direct Method: Use Chiral Stationary Phase (CSP) decision1->direct_method No decision2 Is a suitable CSP available/effective? decision1->decision2 Yes csp_selection Select Appropriate CSP: - Polysaccharide - Macrocyclic Glycopeptide - Zwitterionic - Crown Ether direct_method->csp_selection indirect_method Indirect Method: Use Chiral Derivatizing Agent (CDA) + Achiral Column run_hplc Perform HPLC Analysis indirect_method->run_hplc decision2->direct_method Yes decision2->indirect_method No csp_selection->run_hplc data_analysis Data Analysis: Calculate %ee run_hplc->data_analysis end End data_analysis->end

Caption: Decision workflow for chiral HPLC method development.

Comparison of Chiral Stationary Phases
CSP TypePrincipleAdvantagesDisadvantagesTypical Modified Amino Acids
Polysaccharide Chiral recognition via hydrogen bonds, dipole-dipole, and π-π interactions with carbamate derivatives of cellulose/amylose.Broad applicability, high loading capacity, robust, multiple mobile phase modes.May require derivatization for polar amino acids; coated phases have solvent limitations.N-FMOC, N-CBZ, N-Boc protected amino acids, amino acid esters.[3][4]
Macrocyclic Glycopeptide Inclusion complexes, hydrogen bonding, ionic and dipole interactions within a complex macrocyclic structure.Excellent for underivatized amino acids, LC-MS compatible, operates in reversed-phase.[1][6]More expensive, may have lower efficiency than newer particle technologies.Underivatized α-, β-, γ-amino acids, cyclic amino acids.[1][9]
Zwitterionic Ion-Exchange Dual ion-pairing mechanism involving both anionic and cationic groups on the selector.Direct separation of free amino acids, LC-MS compatible, complementary selectivity.[7]Newer technology, fewer available phases compared to polysaccharide CSPs.Free (underivatized) amino acids and small peptides.[7]
Crown Ether Host-guest complexation of the primary amino group into the chiral crown ether cavity.High selectivity for primary amines, including amino acids and amino alcohols.Limited to compounds with a primary amino group near the chiral center.Underivatized proteinogenic and non-proteinogenic amino acids.
Ligand Exchange Formation of diastereomeric metal complexes with a chiral ligand on the stationary phase.No derivatization needed, elution order can be reversed by using the opposite enantiomer on the column.[6]Mobile phase contains metal salts (CuSO₄), which are not MS-compatible and can be corrosive.Dansyl amino acids, underivatized amino acids.

Performance Data for Direct Enantioseparation on CSPs

The following table summarizes experimental data for the separation of various modified amino acids using different chiral stationary phases.

Modified Amino AcidChiral Column (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time D-form (min)Retention Time L-form (min)Resolution (Rs)
FMOC-Asp(OtBu)-OH Lux 5 µm Cellulose-2A: 0.1% TFA in H₂OB: 0.1% TFA in ACN(30:70 A:B)1.0UV @ 265 nm10.111.52.51
FMOC-Tyr(tBu)-OH Lux 5 µm Cellulose-2A: 0.1% TFA in H₂OB: 0.1% TFA in ACN(40:60 A:B)1.0UV @ 265 nm12.815.64.10
DL-Alanine (underivatized) InfinityLab Poroshell 120 Chiral-T10 mM Ammonium formate in Methanol0.4ELSD5.44.72.6
DL-Leucine (underivatized) InfinityLab Poroshell 120 Chiral-T10 mM Ammonium formate in Methanol0.4ELSD5.04.42.6
DL-Phenylalanine (underivatized) Astec CHIROBIOTIC T80/20/0.025 (v/v/v)Methanol/Water/Formic Acid1.0UV @ 254 nm5.64.72.1
DL-Tryptophan (underivatized) Astec CHIROBIOTIC T80/20/0.025 (v/v/v)Methanol/Water/Formic Acid1.0UV @ 280 nm8.86.73.5

Data compiled from publicly available application notes and scientific literature.[4][10]

Indirect Method: Chiral Derivatization

The indirect approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[11] Since diastereomers have different physical properties, they can be separated on a conventional, achiral reversed-phase column (e.g., C18).[11]

A widely used CDA is Marfey's Reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA).[11][12] It reacts with the primary amine of an amino acid to form stable diastereomeric derivatives that can be easily detected by UV due to the dinitrophenyl group.[2][12]

Advantages:

  • Uses standard, less expensive achiral columns.

  • Can enhance detection sensitivity (especially with fluorescent CDAs).

  • Predictable elution order in many cases (L-amino acid derivative often elutes before the D-amino acid derivative with L-FDAA).

Disadvantages:

  • Requires an additional sample preparation step.

  • Risk of racemization under derivatization conditions.

  • The CDA must be enantiomerically pure.

  • Excess reagent or by-products might interfere with chromatography.

The workflow for an indirect chiral separation method is visualized below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Amino Acid Sample (D/L Mixture) add_cda Add Chiral Derivatizing Agent (e.g., L-FDAA) + Base sample->add_cda react Incubate (e.g., 40°C, 1 hr) add_cda->react quench Quench Reaction (e.g., add acid) react->quench diastereomers Diastereomer Mixture (L-D and L-L) quench->diastereomers inject Inject onto Achiral Column (e.g., C18) diastereomers->inject separate Gradient Elution inject->separate detect UV Detection (e.g., 340 nm) separate->detect chromatogram Chromatogram with Separated Diastereomer Peaks detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate %ee integrate->calculate

Caption: Experimental workflow for the indirect chiral HPLC method.

Experimental Protocols

Protocol 1: Direct Separation of Underivatized Amino Acids on a Macrocyclic Glycopeptide CSP

This protocol is a general guideline for separating underivatized modified amino acids on a column like the Astec® CHIROBIOTIC® T.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol, Water, and an acid modifier (e.g., Formic Acid or Acetic Acid). A typical starting condition is 80:20 (v/v) Methanol:Water with 0.025% Formic Acid. The organic modifier content can be adjusted to optimize retention and resolution.

  • Sample Preparation: Dissolve the modified amino acid sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength for the analyte (e.g., 210 nm for non-aromatic amino acids, or a higher wavelength for those with a chromophore).

  • Analysis: Inject the sample and record the chromatogram. The D-enantiomer is typically retained longer than the L-enantiomer on teicoplanin-based CSPs.[1] Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Protocol 2: Indirect Separation using Marfey's Reagent (FDAA)

This protocol describes the derivatization and subsequent separation of amino acid enantiomers on a standard C18 column.[2]

  • Derivatization:

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.

    • Add 200 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 100 µL of 2 M HCl.

    • Dilute the sample to a final volume of 1 mL with the mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a good starting point. Adjust as needed for optimal separation.

  • Analysis: Inject the derivatized sample. Integrate the peak areas of the two resulting diastereomers and calculate the enantiomeric excess as described in the previous protocol.

Conclusion

The choice between direct and indirect chiral HPLC methods depends on several factors, including the nature of the modified amino acid, the availability of columns, the required sensitivity, and the sample matrix. Direct methods using CSPs are generally faster and avoid potential derivatization artifacts. Polysaccharide and macrocyclic glycopeptide phases offer broad utility for N-protected and underivatized amino acids, respectively. Indirect methods are a powerful alternative when a suitable CSP is not available or when enhanced sensitivity is required, with Marfey's reagent being a robust and well-established choice. For any application, method development and validation are crucial to ensure accurate and reliable determination of enantiomeric excess.

References

A Researcher's Guide to Mass Spectrometry for Site-Specific Protein Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of site-specific protein modifications is crucial for unraveling cellular signaling pathways, understanding disease mechanisms, and developing targeted therapeutics. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering a suite of fragmentation techniques to pinpoint the exact location of post-translational modifications (PTMs). This guide provides a comprehensive comparison of the most widely used MS fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron Capture Dissociation (ECD).

The choice of fragmentation technique is critical as it directly impacts the ability to confidently identify and localize PTMs, particularly those that are labile and prone to dissociation under certain conditions. This guide will delve into the principles of each technique, present a quantitative comparison of their performance for various PTMs, provide detailed experimental protocols, and illustrate key workflows using diagrams.

Principles of Fragmentation Techniques

Mass spectrometry-based PTM analysis involves the fragmentation of peptide ions within the mass spectrometer to generate a spectrum of fragment ions. The pattern of these fragments allows for the determination of the peptide's amino acid sequence and the location of any modifications. The four main fragmentation techniques differ in the way they induce this fragmentation.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are both "collisional" or "vibrational" fragmentation methods. In these techniques, peptide ions are accelerated and collided with an inert gas. This collision imparts internal energy, causing the peptide bonds to vibrate and eventually break. CID is a resonant excitation process that occurs in an ion trap, while HCD is a non-resonant process that takes place in a dedicated collision cell, typically in Orbitrap instruments.[1][2] A key difference is that HCD provides higher fragmentation energy, which can be beneficial for certain applications.[3] However, the energetic nature of both CID and HCD can lead to the loss of labile PTMs, such as phosphorylation and glycosylation, making site localization challenging.[3]

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that rely on the transfer of electrons to the peptide ions.[4] In ETD, radical anions transfer an electron to a multiply protonated peptide, leading to fragmentation.[5] ECD involves the capture of a low-energy free electron by a multiply charged peptide ion.[6] Both techniques induce cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[3] A major advantage of ETD and ECD is their ability to preserve labile PTMs, making them ideal for the analysis of phosphorylation, glycosylation, and other delicate modifications.[4][6]

Quantitative Performance Comparison

The choice of fragmentation method significantly impacts the quality and quantity of data obtained in a proteomics experiment. The following table summarizes key performance metrics for CID, HCD, ETD, and ECD based on published data for common PTMs. It is important to note that performance can vary depending on the specific peptide, the nature of the PTM, and the instrument platform used.

Fragmentation TechniquePTM TypeFragmentation EfficiencyPeptide Sequence CoveragePTM Site Localization ConfidenceKey AdvantagesKey Limitations
CID PhosphorylationModerate (often dominated by neutral loss)ModerateLower (prone to phosphogroup migration)Fast, robust, widely availableLoss of labile PTMs, limited fragmentation of large peptides.[3]
GlycosylationLow (preferential glycan fragmentation)LowPoorGood for glycan composition analysisPoor for peptide sequencing and site localization.
UbiquitinationModerateModerateModerateSimple implementationCan cleave the Gly-Gly remnant.[5][7]
HCD PhosphorylationHighGoodGood (less neutral loss than CID)[8]Higher energy provides more fragment ions, good for quantification.[8]Can still cause some neutral loss of labile PTMs.
GlycosylationModerate (better peptide backbone fragmentation than CID)ModerateModerateBetter for simultaneous glycan and peptide analysis than CID.Still significant glycan fragmentation.
UbiquitinationHighGoodGoodProvides high-resolution fragment ions.-
ETD PhosphorylationHigh (preserves phosphate group)HighHighExcellent for labile PTMs and highly charged peptides.[6]Slower scan speed, less effective for doubly charged peptides.[3]
GlycosylationHigh (preserves entire glycan structure)HighExcellentIdeal for unambiguous site localization.Slower than collisional methods.
UbiquitinationHigh (preserves Gly-Gly remnant)HighExcellentCan lead to a ~2-fold increase in ubiquitylation site identifications over CID/HCD.[9]Lower fragmentation efficiency for low charge states.
ECD PhosphorylationHigh (preserves phosphate group)HighHighGold standard for labile PTMs, especially in top-down proteomics.[6]Typically requires specialized and more expensive FT-ICR instruments.
GlycosylationHigh (preserves entire glycan structure)HighExcellentUnambiguous site localization.Limited availability on routine instruments.
UbiquitinationHigh (preserves Gly-Gly remnant)HighExcellentSuperior for intact protein analysis.Throughput can be lower than other methods.

Experimental Workflows and Protocols

To successfully identify and localize site-specific protein modifications, a well-defined experimental workflow is essential. This typically involves sample preparation, including protein extraction and digestion, enrichment of modified peptides, followed by LC-MS/MS analysis using an appropriate fragmentation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PTM_Enrichment PTM Peptide Enrichment (e.g., IMAC, TiO2 for Phospho) ProteolyticDigestion->PTM_Enrichment LC_Separation Liquid Chromatography Separation ProteolyticDigestion->LC_Separation No Enrichment PTM_Enrichment->LC_Separation MS_Analysis Mass Spectrometry (MS1 Scan) LC_Separation->MS_Analysis Fragmentation Fragmentation (CID/HCD/ETD/ECD) MS_Analysis->Fragmentation MSMS_Analysis Tandem MS (MS2 Scan) Fragmentation->MSMS_Analysis DatabaseSearch Database Search MSMS_Analysis->DatabaseSearch PTM_Localization PTM Site Localization (e.g., A-score) DatabaseSearch->PTM_Localization Quantification Quantification PTM_Localization->Quantification

General workflow for PTM analysis.
Detailed Experimental Protocols

Below are detailed protocols for the enrichment of phosphopeptides and their analysis using different fragmentation techniques. These protocols are intended as a starting point and may require optimization based on the specific sample and instrumentation.

1. Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is adapted for the enrichment of phosphopeptides from a complex peptide mixture.

Materials:

  • IMAC resin (e.g., Fe-NTA or Ti-IMAC)

  • Loading/Wash Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)

  • Elution Buffer: 1% Ammonium Hydroxide

  • C18 desalting spin columns

Procedure:

  • Resin Equilibration:

    • Resuspend the IMAC resin in Loading/Wash Buffer.

    • Pack the resin into a spin tip or microcolumn.

    • Wash the resin three times with Loading/Wash Buffer by centrifuging at a low speed and discarding the flow-through.

  • Sample Loading:

    • Reconstitute the dried peptide digest in Loading/Wash Buffer.

    • Load the peptide solution onto the equilibrated IMAC resin.

    • Incubate for 30 minutes at room temperature with gentle shaking to allow phosphopeptides to bind.

    • Centrifuge and collect the flow-through (unbound peptides) if desired.

  • Washing:

    • Wash the resin three times with Loading/Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound phosphopeptides by adding Elution Buffer to the resin and incubating for 10 minutes.

    • Centrifuge and collect the eluate containing the enriched phosphopeptides.

    • Immediately acidify the eluate with formic acid to neutralize the ammonium hydroxide.

  • Desalting:

    • Desalt the enriched phosphopeptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the desalted phosphopeptides in a vacuum centrifuge.

2. LC-MS/MS Analysis of Phosphopeptides

The following are example parameters for different fragmentation methods on common mass spectrometer platforms.

a) HCD on a Q Exactive Orbitrap Mass Spectrometer

Liquid Chromatography:

  • Column: 75 µm ID x 50 cm C18 column

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in 80% ACN

  • Gradient: 2-35% B over 90 minutes

  • Flow Rate: 300 nL/min

Mass Spectrometry:

  • MS1 Scan:

    • Resolution: 70,000

    • AGC Target: 3e6

    • Max IT: 100 ms

  • dd-MS2 (HCD):

    • Resolution: 17,500

    • AGC Target: 1e5

    • Max IT: 50 ms

    • Isolation Window: 1.6 m/z

    • Normalized Collision Energy (NCE): 28%

    • Dynamic Exclusion: 30 s

b) ETD on a Linear Ion Trap (LTQ) Mass Spectrometer

Liquid Chromatography: (Similar to HCD method)

Mass Spectrometry:

  • MS1 Scan:

    • Scan Range: 300-2000 m/z

  • dd-MS2 (ETD):

    • Isolation Width: 2.0 m/z

    • ETD Reagent Target: 1e6

    • Precursor AGC Target: 5e4

    • Reaction Time: 100 ms

    • Supplemental Activation: Enabled (if available)

c) ECD on a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer (for Top-Down Proteomics)

Sample Preparation (for intact protein analysis):

  • Proteins are typically desalted and buffer-exchanged into a volatile buffer (e.g., 200 mM ammonium acetate).

Direct Infusion Mass Spectrometry:

  • Ionization: Nano-electrospray ionization (nESI)

  • MS1 Scan:

    • High resolution scan to resolve isotopic distributions of intact proteoforms.

  • MS/MS (ECD):

    • Isolate the desired precursor ion (specific proteoform).

    • Introduce low-energy electrons into the ICR cell.

    • Electron Energy: <1 eV

    • Irradiation Time: 10-100 ms

    • Acquire high-resolution fragment ion spectrum.

Logical Relationships in Fragmentation

The choice of fragmentation technique depends on the specific analytical goal. The following diagram illustrates the decision-making process based on the properties of the PTM and the desired information.

fragmentation_choice Start Start: PTM Analysis IsPTMLabile Is the PTM labile? (e.g., Phospho, Glyco) Start->IsPTMLabile UseETD_ECD Use ETD or ECD IsPTMLabile->UseETD_ECD Yes UseCID_HCD Use CID or HCD IsPTMLabile->UseCID_HCD No (Stable PTM) AnalysisType Analysis Type? IntactProtein Intact Protein (Top-Down)? AnalysisType->IntactProtein Peptide-centric UseETD_HCD Use ETD or HCD AnalysisType->UseETD_HCD Both PTM and sequence UseECD Preferentially use ECD IntactProtein->UseECD Yes IntactProtein->UseETD_HCD No (Bottom-Up) UseETD_ECD->AnalysisType

Decision tree for fragmentation method selection.

Conclusion

The selection of the appropriate mass spectrometry fragmentation technique is a critical decision in the workflow for site-specific protein modification analysis. While CID and HCD are robust and widely used methods, their energetic nature can be detrimental to the analysis of labile PTMs. In contrast, ETD and ECD excel at preserving these modifications, providing high-confidence site localization. For researchers aiming to comprehensively characterize protein modifications, a multi-faceted approach that leverages the strengths of different fragmentation methods is often the most powerful strategy. By carefully considering the nature of the PTM, the available instrumentation, and the specific research question, scientists can maximize the information obtained from their mass spectrometry experiments and gain deeper insights into the complex world of protein regulation.

References

A Comparative Study of Palladium Catalysts for the Negishi Coupling of Boc-3-iodo-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Unnatural Amino Acids

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, offering a versatile method for the synthesis of complex organic molecules, including unnatural amino acids. The choice of palladium catalyst is crucial for the success of this reaction, directly impacting yield, reaction time, and substrate scope. This guide provides a comparative analysis of three common palladium catalyst systems for the Negishi coupling of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe), a key building block for the synthesis of novel amino acid derivatives.

Catalyst Performance Comparison

The following table summarizes the performance of three distinct palladium catalyst systems in the Negishi coupling of Boc-3-iodo-Ala-OMe with a generic organozinc reagent (R-ZnX). The data presented is a synthesis of reported findings in the literature.

Catalyst SystemCatalyst Loading (mol%)LigandSolventTemperature (°C)Typical Yield (%)Key Advantages
System 1: Pd₂(dba)₃ / SPhos 0.5 - 2SPhosTHF or DMFRoom Temp. to 5085 - 95High efficiency, effective for sterically hindered substrates, low catalyst loading possible.[1][2][3][4]
System 2: Pd(OAc)₂ / P(o-Tol)₃ 2 - 5P(o-Tol)₃DMF5070 - 85Readily available and cost-effective catalyst components.[5]
System 3: Pd(PPh₃)₄ 5 - 10PPh₃ (integrated)THFRoom Temp. to 6060 - 80A single-component catalyst, simplifying reaction setup.[6][7][8]

Experimental Protocols

Detailed methodologies for utilizing each catalyst system are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Negishi Coupling using Pd₂(dba)₃ / SPhos

This protocol is adapted from methodologies reported to be highly efficient for the coupling of iodoalanine derivatives.[1][2][3][4]

Materials:

  • Boc-3-iodo-Ala-OMe

  • Organozinc reagent (e.g., Aryl-ZnCl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed flask, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq).

  • Add anhydrous THF or DMF.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add Boc-3-iodo-Ala-OMe (1.0 eq).

  • Slowly add the organozinc reagent (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Negishi Coupling using Pd(OAc)₂ / P(o-Tol)₃

This protocol is based on conditions described for the coupling of α-amino acid-derived organozinc reagents with aromatic halides.[5]

Materials:

  • Boc-3-iodo-Ala-OMe

  • Organozinc reagent (e.g., Aryl-ZnCl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed flask, add Pd(OAc)₂ (0.02 eq) and P(o-Tol)₃ (0.04 eq).

  • Add anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add Boc-3-iodo-Ala-OMe (1.0 eq).

  • Add the organozinc reagent (1.2 - 1.5 eq) to the mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Negishi Coupling using Pd(PPh₃)₄

This protocol utilizes a common, single-component palladium(0) catalyst.[6][7][8]

Materials:

  • Boc-3-iodo-Ala-OMe

  • Organozinc reagent (e.g., Aryl-ZnCl)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed flask, add Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous THF.

  • Add Boc-3-iodo-Ala-OMe (1.0 eq).

  • Slowly add the organozinc reagent (1.2 - 1.5 eq).

  • Stir the reaction at room temperature or heat to 60 °C if necessary. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Reaction and Workflow

To better understand the underlying processes, the following diagrams illustrate the general mechanism of the Negishi coupling and a typical experimental workflow.

Negishi_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Boc-3-iodo-Ala-OMe) R1X->OxAdd R2ZnX R²-ZnX (Organozinc Reagent) Transmetalation Transmetalation R2ZnX->Transmetalation PdII_R1 R¹-Pd(II)Ln-X OxAdd->PdII_R1 PdII_R1->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: General catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow Start Start Prep Prepare Dry, Inert Atmosphere Flask Start->Prep AddCat Add Pd Catalyst and Ligand Prep->AddCat AddSolv Add Anhydrous Solvent AddCat->AddSolv Activate Catalyst Activation (Stirring) AddSolv->Activate AddSubstrate Add Boc-3-iodo-Ala-OMe Activate->AddSubstrate AddOrganozinc Add Organozinc Reagent AddSubstrate->AddOrganozinc Reaction Reaction (Stirring at RT or Heat) AddOrganozinc->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: A typical experimental workflow for the Negishi coupling reaction.

References

The Strategic Advantage of Boc-3-iodo-Ala-OMe in Multi-Step Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities often hinges on the strategic selection of building blocks. For scientists and researchers engaged in multi-step synthesis, particularly in the realm of peptide and unnatural amino acid synthesis, the choice of starting materials can significantly impact not only the success of the synthesis but also its overall cost-effectiveness. This guide provides a comprehensive comparison of Boc-3-iodo-Ala-OMe, a versatile building block, with alternative synthetic strategies, supported by experimental data to inform judicious decision-making in your research.

Performance and Cost Comparison of Synthetic Strategies

Boc-3-iodo-Ala-OMe serves as a valuable electrophilic alanine derivative for the introduction of diverse functionalities through cross-coupling reactions.[1][2] Its primary utility lies in its ability to participate in palladium-catalyzed reactions, such as Sonogashira and Negishi couplings, to form carbon-carbon bonds, thereby enabling the synthesis of a wide array of unnatural amino acids.[1][2][3] However, its cost relative to simpler starting materials necessitates a careful evaluation of its benefits in the context of a multi-step synthesis.

The true cost-effectiveness of using Boc-3-iodo-Ala-OMe extends beyond its initial purchase price. It encompasses factors such as the number of synthetic steps, overall yield, purification costs, and time efficiency. Alternative approaches to synthesizing unnatural amino acids might involve more complex, multi-step procedures starting from less expensive precursors. While the initial outlay for Boc-3-iodo-Ala-OMe may be higher, it can offer a more direct and efficient route to the target molecule, potentially offsetting the initial cost through savings in labor, solvents, and other reagents.

To illustrate this, a comparative analysis of synthesizing a generic unnatural amino acid is presented below. The analysis considers a hypothetical multi-step synthesis starting from a common precursor versus a more direct approach utilizing Boc-3-iodo-Ala-OMe.

ParameterRoute A: Multi-Step Synthesis from Serine DerivativeRoute B: Direct Coupling with Boc-3-iodo-Ala-OMe
Starting Material Cost LowHigh
Number of Synthetic Steps 3-51-2
Overall Yield Variable, often lower due to multiple stepsGenerally higher and more predictable
Purification Complexity High, multiple chromatographic purificationsModerate, typically one final purification
Time Efficiency LowerHigher
Reagent & Solvent Cost Potentially high due to multiple stepsLower overall
Estimated Overall Cost Moderate to HighModerate

As the table suggests, the higher initial cost of Boc-3-iodo-Ala-OMe can be justified by a more streamlined synthetic workflow, leading to a potentially lower overall cost when all factors are considered.

Pricing Landscape for Boc-3-iodo-Ala-OMe

The price of Boc-3-iodo-Ala-OMe can vary between suppliers. Researchers should consider these differences when planning their synthetic campaigns.

SupplierCatalog NumberQuantityPrice (USD)
Thermo Scientific ChemicalsH61638.061 g$74.00[4]
Thermo Fisher ScientificH61638.065 g$183.65[5]
Sigma-Aldrich (D-isomer)426032-5G5 g$195.75[6]
TCI ChemicalsB4044--[7]
AAPPTecUBA1225 gFrom $160.00[2]

It is important to note that prices are subject to change and may vary based on purity and chirality (L- or D-isomer).

Experimental Protocols and Workflows

To provide a practical context for the comparison, detailed experimental protocols for a key reaction involving Boc-3-iodo-Ala-OMe are provided below, alongside a conceptual workflow for an alternative approach.

Experimental Protocol: Sonogashira Coupling of Boc-3-iodo-Ala-OMe

This protocol describes a typical Sonogashira coupling reaction to introduce an alkynyl moiety onto the alanine backbone.[8][9]

Materials:

  • Boc-3-iodo-Ala-OMe

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

  • To a dry, inert-atmosphere flask, add Boc-3-iodo-Ala-OMe (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent, followed by the base (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted amino acid derivative.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical flow of a direct synthesis using Boc-3-iodo-Ala-OMe compared to a more traditional, multi-step approach.

G cluster_0 Route B: Direct Coupling Boc_Iodo_Ala Boc-3-iodo-Ala-OMe Coupling Sonogashira or Negishi Coupling Boc_Iodo_Ala->Coupling Target Target Unnatural Amino Acid Coupling->Target

A streamlined synthesis using Boc-3-iodo-Ala-OMe.

G cluster_1 Route A: Multi-Step Synthesis Serine Serine Derivative Activation Hydroxyl Activation Serine->Activation Displacement Nucleophilic Displacement Activation->Displacement Modification Further Modification Displacement->Modification Target_A Target Unnatural Amino Acid Modification->Target_A

A conventional multi-step synthetic route.

Conclusion: A Strategic Investment for Efficiency

While the upfront cost of Boc-3-iodo-Ala-OMe is higher than that of some basic starting materials, its use can be a highly cost-effective strategy in the long run. By enabling more direct and efficient synthetic routes to complex unnatural amino acids, it can significantly reduce the number of reaction and purification steps, leading to savings in time, labor, and materials. For research, and drug development professionals, the strategic incorporation of Boc-3-iodo-Ala-OMe into a synthetic plan can accelerate project timelines and ultimately contribute to a more economical and productive research endeavor. The choice between Boc- and Fmoc-based strategies will also depend on the specific requirements of the peptide synthesis, such as the sensitivity of other amino acids in the sequence to acidic or basic conditions.[10][11][]

References

A Comparative Guide to Alternative Synthetic Strategies for β-Functionalized Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-functionalized alanine derivatives is of paramount importance in medicinal chemistry and drug discovery, as these motifs are key components of numerous biologically active molecules, including peptides with enhanced metabolic stability. This guide provides an objective comparison of four prominent synthetic strategies: Michael Addition, Mannich Reaction, Asymmetric Hydrogenation, and Chemo-enzymatic Synthesis. The performance of each method is evaluated based on experimental data for yield, stereoselectivity, and substrate scope.

At a Glance: Comparison of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsEnantioselectivity (ee)
Michael Addition Wide range of nucleophiles, mild reaction conditions.Can require pre-functionalized substrates (dehydroalanine).High (often >90%)Variable, can be high with chiral auxiliaries or catalysts.
Mannich Reaction Direct C-C bond formation, good for β-amino ketones.Can require pre-formed imines, may have diastereoselectivity issues.Good to Excellent (70-98%)Moderate to Excellent (up to 99%) with organocatalysts.
Asymmetric Hydrogenation High enantioselectivity, atom economical.Requires specialized chiral ligands and high-pressure equipment.High (often >95%)Excellent (often >95%)
Chemo-enzymatic Synthesis High specificity, mild and environmentally friendly conditions.Substrate scope can be limited by enzyme specificity.Good to Excellent (up to 92%)Excellent (enantiopure products)

Michael Addition

The Michael addition of nucleophiles to dehydroalanine derivatives is a versatile and widely used method for the synthesis of β-substituted alanines. This strategy allows for the introduction of a wide variety of functional groups at the β-position.

Quantitative Data for Michael Addition
NucleophileCatalyst/AuxiliarySubstrateYield (%)Stereoselectivity (ee/de)Reference
1H-1,2,4-triazoleNoneN,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester95N/A (racemic)[1]
PropargylaminesChiral Ni(II) complexDehydroalanine moiety in a chiral Ni(II) complexHigh~90% ee[2]
Various aldehydesα,β-DipeptidesN-arylmaleimides or nitroolefinsup to 77up to 88:12 er[3]
β-Keto estersChiral CatalystNitroolefinsup to 88Excellent[4]
Experimental Protocol: Michael Addition of 1H-1,2,4-triazole

This protocol is adapted from the synthesis of heterocyclic β-substituted alanine derivatives.[1]

  • To a solution of N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester (1.0 mmol) in a suitable solvent such as THF (10 mL), add 1H-1,2,4-triazole (1.2 mmol).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired β-(1,2,4-triazol-1-yl)-alanine derivative.

Reaction Workflow: Michael Addition

Dehydroalanine Dehydroalanine Derivative Intermediate Enolate/Activated Intermediate Dehydroalanine->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Base Base/Catalyst (Optional) Base->Intermediate Product β-Functionalized Alanine Derivative Intermediate->Product

Caption: General workflow for Michael addition to a dehydroalanine derivative.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. In the context of β-alanine derivative synthesis, it is a powerful tool for creating β-amino carbonyl compounds, which are versatile precursors.

Quantitative Data for Organocatalytic Mannich Reaction
Aldehyde DonorImineOrganocatalystYield (%)Stereoselectivity (ee)Reference
Branched Aldehydesα-Imino ethyl glyoxylateL-ProlineHighHigh
β-Keto acidsVarious IminesCinchonine-derived thioureaExcellentModerate to Good[5][6]
AcetophenonesN-PMP-protected α-imino ethyl glyoxylateProline derivativesGoodup to >99%[7]
Experimental Protocol: L-Proline-Catalyzed Mannich Reaction

This protocol is a general procedure adapted from the work of Barbas and coworkers.

  • To a glass vial, add L-proline (0.017 g, 0.15 mmol).

  • Add the solvent (e.g., 1 mL of DMSO or other organic solvent).

  • Add the α-imino ethyl glyoxylate (0.104 g, 0.5 mmol).

  • Add the aldehyde (0.75 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add a half-saturated aqueous solution of NH4Cl and ethyl acetate with vigorous stirring.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism: Organocatalytic Mannich Reaction

cluster_catalyst Catalytic Cycle Catalyst Chiral Amine (e.g., Proline) Enamine Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct Imine Imine Imine->Mannich_Adduct Hydrolysis Hydrolysis Mannich_Adduct->Hydrolysis Product β-Amino Carbonyl Compound Hydrolysis->Catalyst Hydrolysis->Product

Caption: Catalytic cycle of an organocatalytic Mannich reaction.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates is a highly efficient method for producing enantiomerically enriched β-amino acid derivatives. This approach relies on the use of chiral transition metal catalysts, most commonly based on rhodium.

Quantitative Data for Asymmetric Hydrogenation
SubstrateCatalystLigandYield (%)Stereoselectivity (ee)Reference
Unprotected enamino estersRh complexJosiphos-typeHigh93-97%[8][9]
E/Z isomeric mixturesRh complexTangPhosHighup to 99.6%[10]
β-(Acylamino)acrylatesRh complexBICPHighup to 99.6%[11][12]
β²-Dehydroamino acidsRh complexMonodentate phosphoramiditesFull conversionup to 91%[13]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on typical conditions reported for asymmetric hydrogenation.[11][12]

  • In a glovebox, a pressure vessel is charged with the β-(acylamino)acrylate substrate (1.0 mmol) and a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol) and the chiral ligand (e.g., BICP, 0.011 mmol).

  • Degassed solvent (e.g., toluene or methanol, 10 mL) is added.

  • The vessel is sealed and removed from the glovebox.

  • The system is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 40 psi).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 24 h).

  • After releasing the pressure, the solvent is removed in vacuo.

  • The residue is purified by a suitable method, such as column chromatography, to yield the β-amino acid derivative.

Proposed Mechanism: Rh-Catalyzed Asymmetric Hydrogenation

Catalyst [Rh(L*)]+ Complex Catalyst-Substrate Complex Catalyst->Complex Substrate β-Dehydroamino Acid Derivative Substrate->Complex Hydride_Complex Rhodium Hydride Intermediate Complex->Hydride_Complex H2 H₂ H2->Hydride_Complex Oxidative Addition Product_Complex Product-Catalyst Complex Hydride_Complex->Product_Complex Migratory Insertion Product_Complex->Catalyst Reductive Elimination Product β-Amino Acid Derivative Product_Complex->Product

Caption: Simplified mechanism for Rh-catalyzed asymmetric hydrogenation.

Chemo-enzymatic Synthesis

Chemo-enzymatic strategies leverage the high selectivity and mild reaction conditions of enzymatic transformations to produce β-alanine and its derivatives. These methods are often considered "green" alternatives to traditional chemical synthesis.

Quantitative Data for Chemo-enzymatic Synthesis
EnzymeSubstrateProductYield (%)NotesReference
Nitrilaseβ-Aminopropionitrileβ-Alanine-High substrate concentration can lead to byproducts.[14][15]
L-aspartate-α-decarboxylase (ADC)L-Aspartic acidβ-Alanine-High conversion rate, but substrate is expensive.[14][16]
Aspartate ammonia-lyase (AspA) & ADC (dual-enzyme cascade)Fumaric acidβ-Alanineup to 92%Uses a less expensive starting material.[14][17]
Experimental Protocol: Dual-Enzyme Cascade for β-Alanine Synthesis

This protocol is based on the one-pot synthesis from fumaric acid.[17]

  • Prepare a substrate solution containing fumaric acid in a suitable buffer (e.g., Tris-HCl, pH 8.0) in an enzyme reactor.

  • Add the purified enzymes, aspartate ammonia-lyase (AspA) and L-aspartate-α-decarboxylase (ADC), to the reactor.

  • The reaction is typically carried out at a controlled temperature (e.g., 37 °C) with gentle stirring.

  • The pH of the reaction mixture may need to be monitored and adjusted during the reaction.

  • The progress of the reaction can be monitored by HPLC analysis of the consumption of the starting material and the formation of the product.

  • Upon completion, the enzymes are removed (e.g., by filtration or centrifugation).

  • The product, β-alanine, is then isolated and purified from the reaction mixture, for example, by crystallization.

Enzymatic Pathway: Dual-Enzyme Cascade

Fumaric_Acid Fumaric Acid AspA Aspartate Ammonia-Lyase (AspA) Fumaric_Acid->AspA L_Aspartic_Acid L-Aspartic Acid AspA->L_Aspartic_Acid ADC L-aspartate-α- decarboxylase (ADC) L_Aspartic_Acid->ADC Beta_Alanine β-Alanine ADC->Beta_Alanine CO2 CO₂ ADC->CO2 NH3 NH₃ NH3->AspA

References

Spectroscopic Evolution: A Comparative Analysis of Iodo-Compounds and Their Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic changes observed during the conversion of organoiodides to substituted products. This guide provides a detailed comparison of spectroscopic data and outlines the experimental protocols for key analytical techniques.

In the realm of organic synthesis and drug development, the transformation of an iodo-compound into a more complex molecule through nucleophilic substitution is a fundamental and widely utilized reaction. The success of such a substitution is typically monitored and confirmed by comparing the spectroscopic signatures of the starting material and the final product. This guide offers an in-depth comparison of the key spectroscopic changes observed using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the necessary data and protocols to effectively characterize these transformations.

Data Presentation: A Spectroscopic Shift

The conversion of an iodo-compound to a substituted product, such as an alcohol or an amine, results in distinct and predictable changes in their respective spectra. These changes serve as reliable indicators of a successful reaction. The following tables summarize the key quantitative differences in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: Comparative ¹H NMR Chemical Shifts (δ)
Proton EnvironmentStarting Iodo-Compound (R-CH₂-I)Substituted Product (R-CH₂-Nu)Rationale for Change
α-Protons (R-CH₂-X) ~ 3.1 - 3.3 ppmAlcohol (R-CH₂-OH): ~ 3.4 - 4.0 ppmAmine (R-CH₂-NH₂): ~ 2.5 - 3.0 ppmThe chemical shift of the protons on the carbon adjacent to the substituent is highly dependent on the electronegativity of that substituent. Oxygen in an alcohol is more electronegative than iodine, causing a downfield shift (to a higher ppm value). Nitrogen in an amine is generally less electronegating than iodine, leading to an upfield shift (to a lower ppm value).
β-Protons (R-CH₂-CH₂-X) ~ 1.6 - 1.9 ppmAlcohol (R-CH₂-CH₂-OH): ~ 1.4 - 1.7 ppmAmine (R-CH₂-CH₂-NH₂): ~ 1.3 - 1.6 ppmThe inductive effect of the substituent diminishes with distance. The changes in the chemical shifts of the β-protons are less pronounced but still observable, generally shifting slightly upfield upon substitution of iodine.
New Protons on Nucleophile N/AAlcohol (-OH): ~ 1 - 5 ppm (broad singlet)Amine (-NH₂): ~ 1 - 5 ppm (broad singlet)The appearance of new signals corresponding to the protons on the nucleophile (e.g., the hydroxyl or amine protons) is a clear indication of product formation. These signals are often broad due to hydrogen bonding and their chemical shift can be concentration and solvent dependent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ)
Carbon EnvironmentStarting Iodo-Compound (R-CH₂-I)Substituted Product (R-CH₂-Nu)Rationale for Change
α-Carbon (R-CH₂-X) ~ 0 - 40 ppmAlcohol (R-CH₂-OH): ~ 50 - 65 ppm[1]The "heavy atom effect" of iodine causes a significant upfield shift for the α-carbon.[2] Upon substitution with a more electronegative oxygen atom, this carbon experiences a strong deshielding effect, resulting in a pronounced downfield shift.[1][3]
β-Carbon (R-CH₂-CH₂-X) ~ 10 - 30 ppmAlcohol (R-CH₂-CH₂-OH): ~ 20 - 40 ppmThe β-carbon also experiences a downfield shift upon substitution of iodine with a more electronegative atom, although the effect is less dramatic than for the α-carbon.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
Vibrational ModeStarting Iodo-CompoundSubstituted ProductRationale for Change
C-X Stretch C-I Stretch: ~ 500 - 600 cm⁻¹ (weak to medium)Disappearance of the C-I stretchThe disappearance of the characteristic C-I stretching vibration is a primary indicator that the starting material has been consumed.
New Bond Stretches N/AC-O Stretch (Alcohol): ~ 1050 - 1260 cm⁻¹ (strong)[4][5][6][7][8]C-N Stretch (Amine): ~ 1020 - 1335 cm⁻¹ (medium to strong)[9][10][11]The appearance of a strong absorption band corresponding to the new carbon-nucleophile bond is a definitive sign of product formation.
O-H / N-H Stretches N/AO-H Stretch (Alcohol): ~ 3200 - 3600 cm⁻¹ (strong, broad)[4][5][6][7]N-H Stretch (Primary Amine): ~ 3300 - 3500 cm⁻¹ (two bands, medium)[9][12]The presence of a broad O-H stretch or the characteristic two-band N-H stretch provides clear evidence for the introduction of the hydroxyl or primary amine functional group.
Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation of the compounds.

  • Starting Iodo-Compound: Iodoalkanes often exhibit a prominent molecular ion peak (M⁺). A characteristic fragmentation is the loss of an iodine atom (I•), resulting in a peak at M-127.[13][14] The C-I bond is the weakest bond in the molecule, making this cleavage highly favorable.[14] Another common fragmentation is the loss of an alkyl radical to form an iodine-containing cation.

  • Substituted Product (Alcohol): The molecular ion peak for alcohols can be weak or even absent.[15][16] A very common fragmentation pattern is the loss of a water molecule (H₂O), leading to a peak at M-18.[17][18][19] Alpha-cleavage, the breaking of a C-C bond adjacent to the hydroxyl group, is also a characteristic fragmentation pathway, leading to resonance-stabilized oxonium ions.[17][18]

  • Substituted Product (Amine): Aliphatic amines also undergo a characteristic alpha-cleavage, where a C-C bond next to the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[18]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified iodo-compound or substituted product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, although optimization may be necessary depending on the specific compound and instrument.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Sample Preparation (Solid):

    • Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[20] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[20]

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

  • Background Spectrum: Obtain a background spectrum of the empty sample holder (for liquids) or a blank KBr pellet (for solids) to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[21] Further dilution may be necessary depending on the instrument's sensitivity.[21] Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more readily.[22]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of an iodo-compound and its substituted product.

G cluster_start Starting Material Analysis cluster_reaction Chemical Transformation cluster_product Product Analysis cluster_comparison Data Comparison and Confirmation start_compound Iodo-Compound nmr_start NMR Spectroscopy (1H, 13C) start_compound->nmr_start ir_start IR Spectroscopy start_compound->ir_start ms_start Mass Spectrometry start_compound->ms_start reaction Nucleophilic Substitution (e.g., with NaOH or NH3) start_compound->reaction comparison Spectroscopic Data Comparison nmr_start->comparison ir_start->comparison ms_start->comparison product Substituted Product (e.g., Alcohol or Amine) reaction->product nmr_product NMR Spectroscopy (1H, 13C) product->nmr_product ir_product IR Spectroscopy product->ir_product ms_product Mass Spectrometry product->ms_product nmr_product->comparison ir_product->comparison ms_product->comparison confirmation Confirmation of Product Structure comparison->confirmation

Figure 1. Experimental workflow for spectroscopic comparison.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, ensuring laboratory safety and regulatory compliance.

Safety and Hazard Identification

This compound is a halogenated organic compound that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents several hazards.

Table 1: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowed.H302Warning
Skin Corrosion/IrritationCauses skin irritation.H315Warning
Serious Eye Damage/IrritationCauses serious eye irritation.H319Warning
Specific Target Organ ToxicityMay cause respiratory irritation.H335Warning

Source: ChemScene Safety Data Sheet[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] As a halogenated organic compound, this compound must be disposed of as hazardous waste and segregated from other waste streams.[3][4]

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic compounds. This container should be made of a material compatible with the chemical.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.[5]

    • DO NOT mix with acidic or basic waste.[6]

    • DO NOT dispose of down the drain or in regular trash.[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.[8]

  • Container Management: Keep the waste container securely closed except when adding waste.[9]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general, step-by-step protocol for its disposal.

Experimental Protocol for Chemical Disposal:

  • Personnel Training: Ensure all laboratory personnel handling this chemical are trained on its hazards and the proper disposal procedures.[7]

  • Waste Collection:

    • Wearing appropriate PPE, carefully transfer the waste this compound into the designated halogenated organic waste container.

    • If the chemical is in a solid form, avoid creating dust.

    • If it is a residue in a container, rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol) and transfer the rinsate into the hazardous waste container.

  • Log the Waste: Record the amount of waste added to the container on a waste log sheet kept near the SAA.

  • Arrange for Pickup: Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]

Emergency Procedures

In case of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your EHS office immediately.

    • For small spills within a fume hood, use an inert absorbent material to contain the spill.

    • Collect the absorbent material and place it in the designated hazardous waste container.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Chemical as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled 'Halogenated Waste' Container B->C D Transfer Waste Chemical to Container C->D E Securely Close Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Nearing Time Limit F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Hazardous Waste Pickup H->I J EHS Collects Waste for Proper Disposal I->J

References

Personal protective equipment for handling Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

This guide provides crucial safety, logistical, and operational information for laboratory professionals handling this compound (CAS: 889670-02-4). Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][5]

Personal Protective Equipment (PPE): A summary of the necessary PPE is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Should include side-shields to protect from splashes.[5][6]
Skin Protection GlovesNitrile gloves must be worn.[3][7] Inspect gloves for any tears or holes before use and practice proper glove removal technique to avoid skin contact.[8]
Protective ClothingAn impervious lab coat or chemical-resistant apron should be worn to prevent skin exposure.[7][9] Closed-toe shoes are mandatory.[7]
Respiratory Protection RespiratorUse in a chemical fume hood is the primary control measure.[4] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at 4°C, protected from light.[1]

  • Store away from incompatible materials.

2. Handling and Use (Inside a Chemical Fume Hood):

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Carefully weigh and transfer the solid compound using appropriate tools (e.g., spatula, weighing paper). Avoid generating dust.

  • For reactions, add the compound to the reaction vessel within the fume hood. Keep the fume hood sash at the lowest practical height.[4]

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand), place in a sealed container, and dispose of as hazardous waste.[3] For large spills, evacuate the area and contact your institution's emergency response team.[3]

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[3][4][7][10]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Collect all reaction mixtures and solvent rinses (e.g., from cleaning glassware) in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Harmful).[4]

  • Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the laboratory.[3][10]

Final Disposal:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Arrange for pickup by the environmental health and safety department.

Chemical Data Summary

PropertyValue
Chemical Name This compound
CAS Number 889670-02-4
Molecular Formula C₉H₁₆INO₄[1][11]
Molecular Weight 329.13 g/mol [2][11]
Physical Form Solid[1]
Storage Temperature 4°C, protect from light[1]
GHS Pictogram GHS07 (Harmful)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 disp1 Decontaminate Glassware handle2->disp1 Complete Work disp2 Segregate Halogenated Waste (Solid & Liquid) disp1->disp2 disp3 Label & Store Waste Container disp2->disp3 disp4 Arrange for Final Disposal disp3->disp4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.